molecular formula C12H18N2O3S B1681337 Tolbutamide CAS No. 64-77-7

Tolbutamide

Cat. No.: B1681337
CAS No.: 64-77-7
M. Wt: 270.35 g/mol
InChI Key: JLRGJRBPOGGCBT-UHFFFAOYSA-N
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Description

Tolbutamide is a first-generation sulfonylurea oral hypoglycemic agent that serves as a critical tool in biomedical research, particularly in the study of type 2 diabetes mellitus . Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels (K ATP channels) . This binding inhibits potassium efflux, leading to cell membrane depolarization, an influx of calcium, and the subsequent exocytosis of insulin granules . This mechanism is fundamental for investigations into pancreatic function and insulin regulation. Beyond its insulin-secretagogue effects, research indicates that this compound may also enhance peripheral sensitivity to insulin and reduce basal hepatic glucose production during long-term administration, making it valuable for whole-body metabolic studies . From a pharmacokinetic perspective, this compound is rapidly absorbed and is primarily metabolized in the liver by the cytochrome P450 2C9 (CYP2C9) enzyme, with major metabolites including 4-hydroxythis compound and 4-carboxythis compound . Its metabolism and short elimination half-life of approximately 4 to 7 hours make it a relevant compound for drug metabolism and pharmacogenomics research, especially concerning the CYP2C9 pathway . Researchers utilize this compound to explore a wide range of areas, including the pathophysiology of diabetes, the function of sulfonylurea receptors, and drug-drug interactions. It is imperative to note that this product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-3-(4-methylphenyl)sulfonylurea
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InChI

InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)
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InChI Key

JLRGJRBPOGGCBT-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
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Molecular Formula

C12H18N2O3S
Record name TOLBUTAMIDE
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DSSTOX Substance ID

DTXSID8021359
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Molecular Weight

270.35 g/mol
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Physical Description

Tolbutamide appears as white crystals. (NTP, 1992), Solid
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Solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 61 °F (NTP, 1992), SOL IN ALC & CHLOROFORM; FREELY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER /SODIUM SALT/, DISSOLVES READILY IN AQ NAOH TO FORM SODIUM DERIV, SOL IN ETHANOL, CHLOROFORM; FREELY IN DIMETHYL CARBONATE; INSOL IN WATER, Sol in ethanol, ethyl ether, and chloroform., In water, 109 mg/l @ 37 °C, 2.02e-01 g/L
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Density

1.245 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.245 g/cu cm @ 25 °C
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Color/Form

WHITE OR PRACTICALLY WHITE CRYSTALLINE POWDER, Crystals

CAS No.

64-77-7
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Melting Point

262 to 264 °F (NTP, 1992), 128.5-129.5 °C, MP: 41-43 °C; when anhyd, mp range is 130-133 °C /Sodium salt tetrahydrate/, 128.5 °C
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Foundational & Exploratory

Tolbutamide's Mechanism of Action on KATP Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanism by which tolbutamide, a first-generation sulfonylurea drug, modulates the function of ATP-sensitive potassium (KATP) channels, a critical process for the regulation of insulin (B600854) secretion from pancreatic β-cells.

Core Concepts: The Pancreatic β-Cell KATP Channel

The KATP channel in pancreatic β-cells is the primary target for this compound and other sulfonylurea drugs. It functions as a crucial link between cellular metabolism and electrical excitability, regulating insulin release in response to blood glucose levels.

Molecular Architecture: The β-cell KATP channel is a hetero-octameric complex composed of two distinct protein subunits:

  • Kir6.2 (Inwardly-rectifying potassium channel 6.2): Four Kir6.2 subunits form the central pore of the channel, which is responsible for the selective passage of potassium ions (K+) across the cell membrane.

  • SUR1 (Sulfonylurea Receptor 1): Four SUR1 subunits surround the Kir6.2 pore. SUR1 is a member of the ATP-binding cassette (ABC) transporter superfamily and acts as the regulatory subunit of the channel. It contains the binding sites for sulfonylureas, KATP channel openers (like diazoxide), and nucleotides (ATP, ADP).

Under resting conditions (low blood glucose), the intracellular ATP/ADP ratio is low, and KATP channels are open. The resulting efflux of K+ ions maintains the β-cell membrane in a hyperpolarized state, which keeps voltage-gated calcium channels closed and insulin secretion at a basal level.

This compound's Molecular Mechanism of Action

This compound exerts its therapeutic effect by directly interacting with and inhibiting the KATP channel, initiating a cascade of events that culminates in insulin exocytosis.

Binding to the SUR1 Subunit: The high-affinity binding site for this compound is located on the SUR1 subunit of the KATP channel.[1] Chimeric studies, where domains of SUR1 were swapped with those of the cardiac-specific SUR2A isoform (which has a low affinity for this compound), have identified that the C-terminal transmembrane domains (TMs) 14-16 of SUR1 are critical for high-affinity this compound binding and inhibition.[1][2]

Channel Closure and Membrane Depolarization: Upon binding to SUR1, this compound induces a conformational change in the KATP channel complex that leads to the closure of the Kir6.2 pore. This inhibition of the outward K+ current causes the β-cell membrane to depolarize.[3]

Calcium Influx and Insulin Exocytosis: The depolarization of the cell membrane triggers the opening of voltage-gated calcium channels. The subsequent influx of extracellular calcium ions (Ca2+) into the β-cell is a critical step, as it promotes the fusion of insulin-containing vesicles with the plasma membrane and the subsequent exocytosis of insulin into the bloodstream.[4] This entire process is dependent on the presence of extracellular Ca2+.[5]

Quantitative Analysis of this compound-KATP Channel Interaction

The interaction of this compound with KATP channels has been quantified using various experimental techniques, primarily patch-clamp electrophysiology. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). It is important to note that the reported values can vary depending on the experimental system (e.g., native β-cells vs. heterologous expression systems like Xenopus oocytes), the specific patch-clamp configuration, and the intracellular nucleotide concentrations.

ParameterValueExperimental SystemKey ConditionsReference
IC50 ~7 µMMouse pancreatic β-cellsWhole-cell patch clamp[3]
IC50 0.8 µMRat pancreatic β-cellsCell-attached patch clamp, immediately after H2O2 exposure[6]
IC50 15 µMRat pancreatic β-cellsCell-attached patch clamp, >20 min after H2O2 exposure[6]
Ki (high-affinity) ~5 µMCloned Kir6.2/SUR1 in Xenopus oocytesInside-out patch clamp[7]
Ki (high-affinity) 2.0 µMCloned Kir6.2/SUR1 in Xenopus oocytesInside-out patch clamp, nucleotide-free[8]
Ki (low-affinity) 1.8 mMCloned Kir6.2/SUR1 in Xenopus oocytesInside-out patch clamp, nucleotide-free[8]
EC50 1.325 mMHuman right atrial myocytesCell-attached patch clamp, in the presence of cromakalim[9]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound-Induced Insulin Secretion```dot

Experimental Workflow: Inside-Out Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_patching Patching Procedure cluster_recording Data Acquisition cluster_analysis Data Analysis Isolate_Cells 1. Isolate Pancreatic β-cells or use Expression System (e.g., Oocytes) Pipette 2. Fabricate Glass Micropipette (1-2 MΩ resistance) Seal 3. Approach cell and form a Giga-ohm (GΩ) seal (Cell-attached mode) Pipette->Seal Excise 4. Retract pipette to excise membrane patch (Inside-out configuration) Seal->Excise Clamp 5. Apply voltage clamp (e.g., -60 mV) Record_Baseline 6. Record baseline KATP channel activity Clamp->Record_Baseline Apply_this compound 7. Perfuse inside-out patch with varying concentrations of this compound Record_Baseline->Apply_this compound Record_Inhibition 8. Record channel inhibition Apply_this compound->Record_Inhibition Analyze 9. Measure current amplitude at each concentration Dose_Response 10. Plot dose-response curve (% Inhibition vs. [this compound]) Analyze->Dose_Response Calculate_IC50 11. Fit curve to determine IC50/Ki Dose_Response->Calculate_IC50

Caption: Workflow for analyzing this compound's effect via patch-clamp.

Key Experimental Protocols

Inside-Out Patch-Clamp Electrophysiology

This technique is instrumental for studying the direct effects of intracellularly applied substances, like this compound, on ion channel activity.

Objective: To measure the dose-dependent inhibition of KATP channels by this compound applied to the intracellular face of the cell membrane.

Methodology:

  • Cell Preparation: Isolate pancreatic β-cells from animal models (e.g., mouse, rat) or use a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) transfected with Kir6.2 and SUR1 cDNAs.

  • Pipette and Bath Solutions:

    • Pipette Solution (extracellular): Contains a high concentration of potassium to set the K+ equilibrium potential near 0 mV. A typical composition is (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, pH 7.4 with KOH.

    • Bath Solution (intracellular): Mimics the intracellular environment. A typical composition is (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, pH 7.2 with KOH. This compound and nucleotides (ATP, ADP) are added to this solution as required.

  • Giga-ohm Seal Formation: A heat-polished glass micropipette with a resistance of 1-2 MΩ is pressed against the cell membrane. Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the membrane. This is the "cell-attached" configuration.

  • Patch Excision: The pipette is retracted from the cell, excising the patch of membrane sealed to its tip. The intracellular face of the membrane is now exposed to the bath solution, creating the "inside-out" configuration. 5[10]. Data Acquisition: The membrane patch is voltage-clamped at a negative potential (e.g., -60 mV). The current flowing through the KATP channels is recorded.

  • Drug Application: The inside-out patch is perfused with the bath solution containing increasing concentrations of this compound. The current is recorded at each concentration until a steady-state inhibition is observed.

  • Data Analysis: The magnitude of the KATP current at each this compound concentration is measured and normalized to the control current (in the absence of the drug). A dose-response curve is constructed, and the data are fitted with the Hill equation to determine the IC50 value.

[8]#### 5.2. Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled drug (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the SUR1 receptor.

Objective: To determine the binding affinity of this compound for the SUR1 subunit.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in SUR1, such as a β-cell line (e.g., INS-1) or cells heterologously expressing SUR1. This involves cell homogenization followed by centrifugation to isolate the membrane fraction. 2[11]. Assay Buffer: A typical binding buffer is (in mM): 50 Tris-HCl, 5 MgCl2, 0.1 EDTA, pH 7.4.

  • Radioligand: A high-affinity radiolabeled sulfonylurea, typically [3H]glibenclamide, is used as the tracer.

  • Assay Procedure:

    • Total Binding: Incubate the cell membranes with a fixed, low concentration of [3H]glibenclamide.

    • Competitive Binding: In parallel tubes, incubate the membranes with the same concentration of [3H]glibenclamide in the presence of increasing concentrations of unlabeled this compound.

    • Non-specific Binding: Incubate the membranes with [3H]glibenclamide in the presence of a saturating concentration of an unlabeled high-affinity sulfonylurea (e.g., glibenclamide) to determine the amount of radioligand that binds to non-receptor sites.

  • Incubation and Separation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer. 6[11]. Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the concentration of unlabeled this compound.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value for this compound is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

An In-depth Technical Guide to the Primary Molecular Targets of Tolbutamide in Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of Tolbutamide within pancreatic beta-cells, focusing on its primary targets and the subsequent signaling cascades that lead to insulin (B600854) secretion. This document synthesizes quantitative data, details established experimental protocols, and visualizes the underlying molecular pathways to serve as a resource for researchers in diabetes and metabolic diseases.

Primary Molecular Target: The ATP-Sensitive Potassium (KATP) Channel

The principal molecular target of this compound and other sulfonylureas in pancreatic beta-cells is the ATP-sensitive potassium (KATP) channel. This channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][2][3] The SUR1 subunit confers the high-affinity binding site for sulfonylureas and is crucial for the channel's sensitivity to these drugs.[2][3]

This compound exerts its therapeutic effect by binding to the SUR1 subunit, which leads to the closure of the KATP channel.[4] This inhibition of potassium efflux results in the depolarization of the beta-cell membrane. The change in membrane potential activates voltage-dependent calcium channels (VDCCs), leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.[5][6][7]

Quantitative Analysis of this compound Interaction with KATP Channels

The interaction of this compound with the KATP channel has been quantified through various experimental approaches, including electrophysiological recordings and radioligand binding assays. The key parameters are summarized in the table below.

ParameterValueCell Type/SystemExperimental ConditionReference
Ki (High-affinity inhibition) ~5 µMCloned Kir6.2/SUR1 in Xenopus oocytesElectrophysiology[1]
Ki (High-affinity inhibition) 1.6 µMKir6.2/SUR1 in Xenopus oocytesElectrophysiology[8]
Ki (Low-affinity inhibition) 1.1 - 2.0 mMKir6.2/SUR1 in Xenopus oocytesElectrophysiology[8]
IC50 (KATP channel inhibition) 18 µMHuman pancreatic beta-cellsWhole-cell patch clamp[9]
IC50 (KATP channel inhibition) 32.2 µMINS-1 cellsElectrophysiology[10]
EC50 (Intracellular Ca2+ rise) ~4 µMMouse islet cells5 mM Glucose[5]
EC50 (Intracellular Ca2+ rise) ~14 µMMouse islet cells4 mM Glucose[5]
EC50 (Intracellular Ca2+ rise) ~25 µMMouse islet clusters5 mM Glucose[5]
EC50 (Intracellular Ca2+ rise) ~50 µMMouse islet clusters4 mM Glucose[5]
Effective Concentration (Insulin Release) 20-500 µg/mL (approx. 74 µM - 1.85 mM)Isolated rat isletsLow glucose[7]

Alternative Molecular Target: Exchange Protein Directly Activated by cAMP 2 (Epac2)

Recent evidence has identified the Exchange Protein Directly Activated by cAMP 2 (Epac2), also known as Rapgef4, as a direct molecular target of this compound, representing a KATP channel-independent pathway for insulin secretion.[11][12] Fluorescence resonance energy transfer (FRET) and binding experiments have demonstrated that several sulfonylureas, including this compound, directly interact with Epac2.[11]

This interaction activates Epac2, which in turn acts as a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1.[12] The activation of the Epac2/Rap1 signaling pathway is implicated in the potentiation of insulin granule exocytosis, particularly the first phase of glucose-stimulated insulin secretion.[12] Studies in Epac2 knockout mice have shown a reduced insulin secretion response to sulfonylureas, supporting the physiological relevance of this alternative target.[11][12]

Signaling Pathways

The molecular actions of this compound in pancreatic beta-cells can be delineated into two principal signaling pathways: the primary KATP channel-dependent pathway and the alternative Epac2-dependent pathway.

KATP Channel-Dependent Signaling Pathway

Tolbutamide_KATP_Pathway This compound This compound SUR1 SUR1 Subunit (of KATP Channel) This compound->SUR1 Binds to Kir6_2 Kir6.2 Subunit (K+ Pore) SUR1->Kir6_2 Inhibits K+ efflux via MembraneDepol Membrane Depolarization Kir6_2->MembraneDepol Leads to VDCC Voltage-Dependent Ca2+ Channel (VDCC) MembraneDepol->VDCC Activates Ca_Influx Ca2+ Influx VDCC->Ca_Influx Mediates IntraCa ↑ Intracellular [Ca2+] Ca_Influx->IntraCa Results in InsulinExo Insulin Granule Exocytosis IntraCa->InsulinExo Triggers

Caption: KATP channel-dependent signaling pathway of this compound.

Epac2-Dependent Signaling Pathway

Tolbutamide_Epac2_Pathway This compound This compound Epac2 Epac2 (Rapgef4) This compound->Epac2 Directly binds and activates Rap1 Rap1 Epac2->Rap1 Activates (GDP to GTP exchange) InsulinExo Insulin Granule Exocytosis Rap1->InsulinExo Potentiates

Caption: Epac2-dependent signaling pathway of this compound.

Experimental Protocols

The elucidation of this compound's molecular targets and mechanisms of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiological Recording of KATP Channel Activity (Patch-Clamp)

This protocol is used to measure the effect of this compound on the activity of KATP channels in pancreatic beta-cells.

  • Cell Preparation: Isolate pancreatic islets from rodents or use an insulin-secreting cell line (e.g., INS-1). Dissociate islets into single cells using enzymatic digestion (e.g., trypsin/dispase) and plate them on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.

  • Recording: Perform whole-cell or inside-out patch-clamp recordings. For whole-cell, establish a giga-ohm seal between the pipette and the cell membrane and then rupture the membrane patch. For inside-out, after forming a seal, retract the pipette to excise a patch of membrane.

  • Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record KATP channel currents.

  • Drug Application: Perfuse the cell with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH) with and without varying concentrations of this compound.

  • Analysis: Measure the reduction in outward K+ current in the presence of this compound to determine the IC50.

Measurement of Insulin Secretion (Islet Perifusion)

This method allows for the dynamic measurement of insulin secretion from intact pancreatic islets in response to this compound.

  • Islet Isolation and Culture: Isolate pancreatic islets and culture them overnight to allow for recovery.

  • Perifusion System Setup: Place a group of size-matched islets (e.g., 20-30) into a perifusion chamber maintained at 37°C. Perfuse the islets with a Krebs-Ringer bicarbonate buffer (KRBB) containing a basal glucose concentration (e.g., 3 mM).

  • Experimental Protocol:

    • Equilibrate the islets with basal glucose KRBB for a pre-incubation period (e.g., 30-60 minutes).

    • Switch to a KRBB solution containing the desired concentration of this compound and continue perifusion.

    • Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).

  • Insulin Assay: Measure the insulin concentration in each collected fraction using a radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot insulin secretion rate over time to observe the dynamics of the secretory response to this compound.

Intracellular Calcium Imaging

This technique is used to visualize and quantify changes in intracellular calcium concentration ([Ca2+]) in response to this compound.

  • Cell Preparation: Plate dissociated islet cells or intact islets on glass-bottom dishes.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological buffer for 30-60 minutes at 37°C.

  • Imaging: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system. Excite the Fura-2 loaded cells at 340 nm and 380 nm, and capture the emission at 510 nm.

  • Stimulation: Perfuse the cells with a buffer containing a basal glucose concentration, followed by a buffer containing this compound.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the intracellular calcium concentration. Plot the ratio over time to visualize the calcium transient induced by this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_secretion Insulin Secretion Assay cluster_calcium Calcium Imaging ephys_prep Islet/Cell Culture ephys_patch Patch-Clamp Recording ephys_prep->ephys_patch ephys_analysis IC50 Determination ephys_patch->ephys_analysis sec_prep Islet Isolation sec_perifusion Islet Perifusion with this compound sec_prep->sec_perifusion sec_analysis Insulin Measurement (RIA/ELISA) sec_perifusion->sec_analysis ca_prep Cell Plating & Fura-2 Loading ca_imaging Fluorescence Microscopy ca_prep->ca_imaging ca_analysis [Ca2+]i Quantification ca_imaging->ca_analysis start Start start->ephys_prep start->sec_prep start->ca_prep

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound's primary mechanism of action in pancreatic beta-cells is the inhibition of the KATP channel via binding to the SUR1 subunit, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. Additionally, a KATP channel-independent pathway involving the direct activation of Epac2 contributes to its insulinotropic effects. A thorough understanding of these molecular targets and their downstream signaling pathways, facilitated by the experimental protocols detailed herein, is crucial for the ongoing development of novel therapeutic strategies for type 2 diabetes.

References

Tolbutamide's Effect on Insulin Secretion Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying tolbutamide's stimulatory effect on insulin (B600854) secretion from pancreatic β-cells. This compound, a first-generation sulfonylurea, has been a cornerstone in the management of type 2 diabetes for decades.[1] Its primary mechanism of action involves the modulation of ion channel activity, leading to a cascade of intracellular events that culminate in the exocytosis of insulin-containing granules.[2] This guide details the core signaling pathways, presents quantitative data from key experimental findings, and provides detailed protocols for the methodologies used to elucidate these processes.

Core Mechanism of Action: KATP Channel Blockade

The principal target of this compound in the pancreatic β-cell is the ATP-sensitive potassium (KATP) channel.[2][3] This channel is a complex of two subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[4][5] this compound exerts its effect by binding to the SUR1 subunit.[2][4]

Under basal glucose conditions, KATP channels are open, allowing potassium ions (K+) to flow out of the β-cell, which maintains a negative membrane potential. The binding of this compound to SUR1 induces a conformational change that closes the KATP channel.[6] This inhibition of K+ efflux leads to the depolarization of the β-cell membrane.[7][8]

The resulting depolarization activates voltage-dependent calcium channels (VDCCs) in the plasma membrane.[7] The opening of these channels facilitates a rapid influx of calcium ions (Ca2+) into the cytoplasm.[7][9] The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin into the bloodstream, a process known as exocytosis.[10][11]

Recent evidence also suggests that sulfonylureas may have an additional, KATP channel-independent action on the exocytotic machinery, potentially involving protein kinase C (PKC), although direct activation of PKC by this compound has not been demonstrated.[12][13]

Tolbutamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP_Channel KATP Channel Kir6_2 Kir6.2 K_efflux K+ Efflux KATP_Channel->K_efflux Inhibits VDCC Voltage-Dependent Ca2+ Channel Ca_influx Ca2+ Influx VDCC->Ca_influx Mediates Depolarization Membrane Depolarization Depolarization->VDCC Activates Ca_increase [Ca2+]i Increase Exocytosis Insulin Granule Exocytosis Ca_increase->Exocytosis Triggers Insulin Insulin Exocytosis->Insulin Releases

Figure 1: this compound Signaling Pathway in Pancreatic β-Cells.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from studies investigating the effects of this compound on various aspects of β-cell function.

This compound Concentration (µg/mL)Insulin Release (ng/islet/min)
201.2 ± 0.2
1002.5 ± 0.3
5003.1 ± 0.4
Data adapted from studies on isolated rat islets perifused with a low glucose concentration (75 mg/dl).[14]
This compound Concentration (µM)Inhibition of KATP Channel Current (%)
7~50 (IC50)
100>90
Data from whole-cell patch-clamp recordings in mouse pancreatic β-cells.[3]
This compound Concentration (µg/mL)45Ca2+ Uptake (pmol/islet/2 min)
201.8 ± 0.2
1003.2 ± 0.4
5003.5 ± 0.5
Data from studies on isolated rat islets at a low glucose concentration.[14]
This compound Concentration (µg/mL)86Rb+ Efflux (Fractional Outflow Rate)
100Significant reduction
Qualitative data indicating inhibition of K+ permeability in isolated rat islets.[14]

Detailed Experimental Protocols

Isolated Pancreatic Islet Perifusion Assay

This protocol is used to study the dynamics of insulin secretion from isolated pancreatic islets in response to various stimuli, including this compound.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with desired glucose concentrations.

  • This compound stock solution.

  • Collagenase for islet isolation.

  • Ficoll gradient for islet purification.

  • Perifusion system (including a peristaltic pump, water bath, perifusion chambers, and a fraction collector).

  • Insulin immunoassay kit (ELISA or RIA).

Procedure:

  • Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by purification on a Ficoll density gradient.

  • Islet Culture: Culture isolated islets overnight in a suitable culture medium to allow for recovery.

  • Perifusion System Setup: Assemble the perifusion system, ensuring a constant temperature of 37°C and a stable flow rate (e.g., 1 mL/min).

  • Islet Loading: Place a known number of islets (e.g., 100-200) into each perifusion chamber.

  • Equilibration: Perifuse the islets with basal KRB buffer (e.g., containing 2.8 mM glucose) for a stabilization period (e.g., 30-60 minutes).

  • Stimulation: Switch the perifusion medium to one containing the desired concentration of this compound.

  • Fraction Collection: Collect the effluent from the perifusion chambers at regular intervals (e.g., every 1-2 minutes) into a fraction collector.

  • Insulin Measurement: Determine the insulin concentration in each collected fraction using an appropriate immunoassay.

  • Data Analysis: Plot insulin secretion rate over time to visualize the dynamic response to this compound.

Islet_Perifusion_Workflow start Start islet_isolation Islet Isolation (Collagenase, Ficoll) start->islet_isolation islet_culture Overnight Culture islet_isolation->islet_culture perifusion_setup Setup Perifusion System (37°C, Stable Flow) islet_culture->perifusion_setup islet_loading Load Islets into Chambers perifusion_setup->islet_loading equilibration Equilibrate with Basal Buffer islet_loading->equilibration stimulation Stimulate with This compound equilibration->stimulation fraction_collection Collect Effluent Fractions stimulation->fraction_collection insulin_assay Measure Insulin (ELISA/RIA) fraction_collection->insulin_assay data_analysis Analyze and Plot Data insulin_assay->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for Islet Perifusion Assay.

Patch-Clamp Analysis of KATP Channels

This electrophysiological technique allows for the direct measurement of ion channel activity in the β-cell membrane.

Materials:

  • Pancreatic β-cells (from isolated islets or a cell line).

  • Patch-clamp rig (including a microscope, micromanipulator, amplifier, and data acquisition system).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Pipette puller and microforge.

  • Intracellular (pipette) and extracellular (bath) solutions.

  • This compound stock solution.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of pancreatic β-cells.

  • Pipette Fabrication: Pull and fire-polish glass capillaries to create micropipettes with a resistance of 2-5 MΩ.

  • Solution Filling: Fill the patch pipette with the intracellular solution and the recording chamber with the extracellular solution.

  • Seal Formation: Under microscopic guidance, carefully approach a β-cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Configuration:

    • Cell-attached: Record the activity of KATP channels within the patched membrane area.

    • Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell. This configuration is used to measure the total KATP current.

    • Inside-out: After forming a seal, retract the pipette to excise a patch of membrane with its intracellular face exposed to the bath solution. This allows for the application of intracellular messengers.

  • Recording: Apply a voltage protocol and record the resulting ion currents.

  • Drug Application: Perfuse the recording chamber with a solution containing this compound to observe its effect on KATP channel activity.

  • Data Analysis: Analyze the recorded currents to determine the extent of channel inhibition by this compound.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This method utilizes fluorescent Ca2+ indicators to visualize and quantify changes in intracellular calcium levels.

Materials:

  • Pancreatic β-cells or isolated islets.

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM).

  • Fluorescence microscopy system with appropriate filters and a sensitive camera.

  • Image analysis software.

  • This compound stock solution.

Procedure:

  • Cell Loading: Incubate the β-cells or islets with a membrane-permeant form of the Ca2+ indicator (e.g., Fura-2 AM). Cellular esterases will cleave the AM ester group, trapping the dye inside the cells.

  • Washing: Wash the cells to remove any extracellular dye.

  • Imaging Setup: Place the cells on the stage of the fluorescence microscope.

  • Baseline Measurement: Record the baseline fluorescence of the cells in a basal glucose solution. For ratiometric dyes like Fura-2, this involves alternating excitation at two different wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at a single wavelength (e.g., 510 nm).

  • Stimulation: Add this compound to the recording chamber.

  • Image Acquisition: Continuously record the fluorescence intensity over time as the cells respond to the stimulus.

  • Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., F340/F380 for Fura-2). This ratio is proportional to the intracellular Ca2+ concentration. Plot the change in this ratio over time to visualize the Ca2+ transient induced by this compound.[15][16]

Conclusion

This compound's insulin secretagogue effect is a well-characterized process initiated by its specific interaction with the SUR1 subunit of the KATP channel in pancreatic β-cells. The subsequent cascade of membrane depolarization, calcium influx, and insulin granule exocytosis is a classic example of stimulus-secretion coupling. The experimental protocols detailed in this guide provide the fundamental tools for researchers and drug development professionals to investigate the intricate details of this and other insulin secretion pathways, paving the way for the development of novel therapeutics for diabetes and related metabolic disorders.

References

Foundational Studies on Sulfonylurea Compounds and Insulin Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies that elucidated the mechanism of action of sulfonylurea compounds in stimulating insulin (B600854) secretion from pancreatic β-cells. It covers the core molecular interactions, key experimental methodologies, and quantitative data derived from seminal research in the field.

Introduction: The Role of Sulfonylureas in Diabetes Therapy

Sulfonylureas are a class of oral hypoglycemic agents pivotal in the management of type 2 diabetes mellitus.[1][2] Their primary therapeutic effect is the potentiation of insulin release from pancreatic β-cells.[3][4] This guide explores the molecular basis of their action, focusing on their interaction with the ATP-sensitive potassium (K-ATP) channel, a critical component linking glucose metabolism to β-cell electrical activity and insulin exocytosis.[4][5][6] The family of sulfonylureas is divided into generations, with second-generation drugs like glibenclamide (glyburide), glipizide, and glimepiride (B1671586) being more potent and generally preferred over first-generation agents such as tolbutamide.[1]

Core Mechanism of Action: The K-ATP Channel

The principal target for sulfonylureas is the K-ATP channel on the plasma membrane of pancreatic β-cells.[1][4] This channel is an octameric complex composed of two distinct subunits:

  • Kir6.2: The pore-forming inwardly rectifying potassium channel subunit.[5][6]

  • SUR1: The regulatory sulfonylurea receptor 1 subunit, which is the specific binding site for sulfonylureas and other channel modulators.[2][5]

Under resting (low glucose) conditions, K-ATP channels are open, allowing potassium ion (K+) efflux, which maintains the β-cell in a hyperpolarized state, thus preventing insulin secretion. When blood glucose levels rise, cellular metabolism increases the intracellular ATP-to-ADP ratio.[7] ATP binds to the Kir6.2 subunit, inducing a conformational change that closes the channel.[4][7]

Sulfonylureas pharmacologically mimic the effect of high ATP. They bind with high affinity to the SUR1 subunit, inducing channel closure independent of nucleotide levels.[4][7] This action initiates a critical signaling cascade:

  • Membrane Depolarization: Closure of the K-ATP channel reduces K+ efflux, causing the cell membrane potential to become less negative (depolarization).[2][8]

  • Calcium Influx: The depolarization activates voltage-gated calcium channels (VGCCs).[4]

  • Insulin Exocytosis: The resulting influx of calcium ions (Ca2+) acts as the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane, leading to the release of insulin into the bloodstream.[1][4]

Sulfonylurea_Pathway cluster_cell Pancreatic β-Cell SU Sulfonylurea SUR1 SUR1 Subunit SU->SUR1 Binds KATP K-ATP Channel (Open) Kir6_2 Kir6.2 Subunit KATP_Closed K-ATP Channel (Closed) SUR1->KATP_Closed Induces Closure Depolarization Membrane Depolarization KATP_Closed->Depolarization Causes VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Allows Insulin_Vesicle Insulin Vesicle Ca_Influx->Insulin_Vesicle Triggers Insulin_Release Insulin Release Insulin_Vesicle->Insulin_Release Exocytosis Insulin_Blood Insulin in Bloodstream Insulin_Release->Insulin_Blood

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

Quantitative Data from Foundational Studies

The potency and binding characteristics of sulfonylureas have been quantified through various assays. The data highlight the higher affinity of second-generation compounds.

CompoundGenerationTargetAssay TypeMeasured ValueReference
Glibenclamide SecondSUR1Radioligand BindingKD ≈ 0.9 nM (in absence of MgATP)[9]
Glibenclamide SecondSUR1Radioligand BindingKD ≈ 5.2 nM (in presence of MgATP)[9]
This compound FirstK-ATP ChannelElectrophysiologyIC₅₀ ≈ 10-100 µM[4]
Glibenclamide SecondK-ATP ChannelElectrophysiologyIC₅₀ ≈ 10-20 nM[4][6]
ATP EndogenousK-ATP ChannelElectrophysiologyIC₅₀ ≈ 5-10 µM (pancreatic β-cells)[10]

KD (Dissociation Constant): A measure of binding affinity; a lower KD indicates higher affinity. IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Key Experimental Protocols

The mechanisms of sulfonylurea action were elucidated through several key experimental techniques that remain central to research in this area.

This technique directly measures the activity of ion channels like the K-ATP channel in the β-cell membrane. The inside-out patch configuration is particularly useful for studying the direct effects of compounds on the channel.

  • Objective: To measure the inhibitory effect of sulfonylureas on K-ATP channel currents.

  • Methodology:

    • Cell Preparation: Pancreatic islets are isolated, typically from rodent models, via collagenase digestion. The islets are then dissociated into single β-cells.[4]

    • Patch Formation: A glass micropipette forms a high-resistance seal with the cell membrane. The patch is then excised to create an "inside-out" configuration, exposing the intracellular face of the channel to the bath solution.[11]

    • Solution Composition:

      • Pipette (extracellular): Contains a high concentration of potassium, e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 1 mM CaCl₂, pH 7.4.[4]

      • Bath (intracellular): Contains a similar potassium concentration but allows for the controlled application of ATP and sulfonylureas, e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2.[4]

    • Data Acquisition: Channel activity (opening and closing events) is recorded as electrical current. The sulfonylurea compound is added to the bath solution at various concentrations to determine its inhibitory effect on channel open probability.[11][12]

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Islet_Isolation Islet Isolation (Collagenase Digestion) Cell_Dissociation Dissociation into Single β-Cells Islet_Isolation->Cell_Dissociation Patch_Formation Inside-Out Patch Formation Cell_Dissociation->Patch_Formation Baseline_Recording Record Baseline K-ATP Activity Patch_Formation->Baseline_Recording Drug_Application Apply Sulfonylurea to Bath Solution Baseline_Recording->Drug_Application Effect_Recording Record Channel Inhibition Drug_Application->Effect_Recording Data_Analysis Analyze Open Probability vs. Concentration Effect_Recording->Data_Analysis IC50_Calc Calculate IC₅₀ Data_Analysis->IC50_Calc

Caption: Experimental workflow for patch-clamp analysis of sulfonylureas.

This assay is used to quantify the binding affinity of a drug to its receptor. Competition assays, using a radiolabeled sulfonylurea like [³H]Glibenclamide, are common.[13]

  • Objective: To determine the binding affinity (Ki) of an unlabeled sulfonylurea compound for the SUR1 receptor.

  • Methodology:

    • Membrane Preparation: A cell line (e.g., HEK293) is engineered to express the SUR1/Kir6.2 channel complex. The cells are harvested and homogenized to create a membrane preparation rich in the target receptor.[13]

    • Assay Setup (in triplicate):

      • Total Binding: Membranes + Radioligand (e.g., [³H]Glibenclamide).[13]

      • Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled ligand (e.g., 10 µM Glibenclamide).[13]

      • Competition: Membranes + Radioligand + Varying concentrations of the unlabeled test compound.[13]

    • Incubation & Filtration: The reactions are incubated to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters, which trap the membranes (and bound radioligand) while allowing unbound radioligand to pass through.[13]

    • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter. The data is used to calculate the IC₅₀ of the test compound, from which the Ki can be derived.[13]

This assay directly measures the physiological endpoint of sulfonylurea action: the release of insulin from pancreatic islets.

  • Objective: To quantify the amount of insulin released from whole pancreatic islets in response to sulfonylurea treatment.

  • Methodology:

    • Islet Isolation and Culture: Pancreatic islets are isolated and cultured overnight to allow recovery.[4][14]

    • Pre-incubation: Groups of islets are pre-incubated in a buffer with low glucose (e.g., 2.8 mM) to establish a basal insulin secretion rate.[4]

    • Stimulation: The islets are then transferred to a buffer containing a low glucose concentration supplemented with different concentrations of the test sulfonylurea. A high glucose concentration (e.g., 16.7 mM) serves as a positive control.[4]

    • Sample Collection: After a set incubation period (e.g., 1-2 hours), the buffer (supernatant) is collected.[14]

    • Insulin Measurement: The concentration of insulin in the supernatant is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).[14][15]

Logical_Relationship SU Sulfonylurea Compound Target Molecular Target (SUR1/Kir6.2) SU->Target Binds to Cell_Effect Cellular Effect (Membrane Depolarization) Target->Cell_Effect Leads to Physio_Output Physiological Output (Insulin Secretion) Cell_Effect->Physio_Output Triggers

Caption: Logical relationship from drug binding to physiological response.

Conclusion

The foundational studies on sulfonylureas have established a clear, direct mechanism of action centered on the allosteric inhibition of the pancreatic K-ATP channel. Through the elegant application of techniques like patch-clamping, radioligand binding, and insulin secretion assays, researchers have detailed the molecular cascade from drug-receptor binding to the ultimate therapeutic effect of enhanced insulin release. This body of work not only provides the basis for the clinical use of sulfonylureas but also serves as a paradigm for ion channel pharmacology and drug development in metabolic diseases.

References

Exploring off-target effects of Tolbutamide in preliminary screens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Exploring Off-Target Effects of Tolbutamide in Preliminary Screens

Introduction

This compound, a first-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Its primary therapeutic effect is achieved through the stimulation of insulin (B600854) secretion from pancreatic beta-cells.[1][4] However, like many small molecule drugs, the potential for off-target interactions is a critical consideration in drug development and for understanding its complete pharmacological profile. Off-target effects can lead to unforeseen side effects or, in some instances, reveal novel therapeutic applications.[5][6] This guide provides a comprehensive overview of the known and potential off-target effects of this compound, along with detailed experimental protocols for their identification and characterization in preliminary screens.

On-Target Mechanism of Action

This compound's primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][7][8] These channels are composed of two subunits: the inward-rectifier potassium channel Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1).[9] this compound binds to the SUR1 subunit, leading to the closure of the K-ATP channel.[1][4] This closure prevents K+ efflux, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of Ca2+ ions.[1][10] Elevated intracellular Ca2+ then triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion and a subsequent lowering of blood glucose levels.[1][4]

G This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Closes Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channels Membrane_Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: On-target signaling pathway of this compound in pancreatic β-cells.

Identified and Potential Off-Target Interactions

Beyond its primary target, this compound has been observed to interact with other cellular components, which may contribute to its broader physiological effects and potential side effects.

2.1. Other Ion Channels this compound's effects are not limited to K-ATP channels. Studies have suggested interactions with other ion channels:

  • Volume-Regulated Anion Channels (VRACs): In rat pancreatic beta-cells, this compound has been shown to potentiate the volume-regulated anion channel current in a glucose-dependent manner.[11] This action could contribute to its effects on beta-cell electrical activity.[11]

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Some sulfonylureas, including this compound, have been reported to block CFTR channels.[10][12]

2.2. Transporters

  • Organic Anion Transporter 2 (OAT2): this compound is a substrate for the hepatic uptake transporter OAT2.[13] This interaction is significant for its pharmacokinetics and metabolism, primarily by CYP2C9.[13]

  • ATP-Binding Cassette (ABC) Transporters: The SUR1 subunit of the K-ATP channel is itself a member of the ABC transporter superfamily.[14][15] This suggests a potential for broader interactions with other ABC transporters.

2.3. Other Proteins and Pathways

  • Human Serum Albumin (HSA): this compound is extensively bound to plasma proteins, with HSA being the main carrier.[16] This binding affects its bioavailability and distribution.[16]

  • Protein Kinase C (PKC): There is evidence to suggest that this compound stimulates exocytosis in pancreatic A-cells through a PKC-dependent mechanism.[17]

Quantitative Data on this compound Interactions

The following table summarizes the available quantitative data for this compound's interactions with its primary and off-target molecules.

TargetInteraction TypeValueSpeciesCommentsReference(s)
K-ATP Channel (SUR1)Inhibition (IC50)~7 µMMouseMeasured from whole-cell experiments in pancreatic β-cells.[7]
Organic Anion Transporter 2 (OAT2)Transporter Affinity (Km)19.5 ± 4.3 µMHumanDetermined using singly transfected cells.[13]
Volume-Regulated Anion ChannelPotentiation (EC50)85 µMRatGlucose-dependent potentiation in pancreatic β-cells.[11]
Human Serum Albumin (HSA)Protein Binding~95%HumanHigh degree of binding to plasma proteins.[18]

Experimental Protocols for Off-Target Screening

Identifying off-target effects is a critical step in preclinical drug development.[5] The following are detailed protocols for key experimental approaches to screen for this compound's off-target interactions.

4.1. Affinity Chromatography-Mass Spectrometry

This technique is used to identify proteins that physically interact with a drug molecule.[19][20] A "bait" molecule (immobilized this compound) is used to "fish" for interacting proteins ("prey") from a cell lysate.[19]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis This compound This compound Beads Chromatography Beads This compound->Beads Covalent Coupling Tolbutamide_Beads Immobilized this compound Incubation Incubation Tolbutamide_Beads->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Wash Wash Steps Incubation->Wash Remove non-specific binders Elution Elution Wash->Elution Release specific binders MS Mass Spectrometry Elution->MS Protein_ID Protein Identification MS->Protein_ID

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Methodology:

  • Probe Synthesis: Synthesize a this compound analog with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose beads).

  • Immobilization: Covalently couple the this compound analog to the chromatography beads according to the manufacturer's protocol.

  • Cell Lysate Preparation: Culture relevant cells (e.g., pancreatic beta-cell line, hepatocytes) and prepare a native protein lysate using a non-denaturing lysis buffer containing protease inhibitors.

  • Affinity Purification:

    • Incubate the cell lysate with the this compound-coupled beads for 2-4 hours at 4°C to allow for protein binding.

    • As a negative control, incubate the lysate with uncoupled beads.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by:

    • Competitive elution with an excess of free this compound.

    • Changing the pH or ionic strength of the buffer.

    • Using a denaturing agent (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

4.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target engagement in a cellular environment.[21][22] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[23][24]

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Analysis Intact_Cells Intact Cells Treatment Treat with this compound or Vehicle (DMSO) Intact_Cells->Treatment Heat Heat to Temperature Gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Collect Supernatant (Soluble Proteins) Centrifugation->Soluble_Fraction Western_Blot Western Blot / MS Soluble_Fraction->Western_Blot Melting_Curve Generate Melting Curve Western_Blot->Melting_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Culture and Treatment: Culture cells of interest and treat them with this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[24]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[5]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of a specific protein of interest at each temperature using Western blotting or quantify the entire soluble proteome using mass spectrometry (Thermal Proteome Profiling).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[23]

4.3. Kinome Profiling

Kinome profiling provides a broad assessment of a compound's interaction with a large number of protein kinases, which is crucial as kinases are common off-targets for many drugs.[6][25][26]

G This compound This compound Incubation Incubation This compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation ATP_Substrate ATP + Substrate ATP_Substrate->Incubation Detection Measure Kinase Activity Incubation->Detection Analysis Calculate % Inhibition Detection->Analysis Hit_ID Identify Off-Target Kinases Analysis->Hit_ID

Caption: General workflow for an in vitro kinase profiling assay.

Detailed Methodology:

  • Assay Setup: In a multi-well plate format, combine individual purified kinases from a large panel (e.g., >300 kinases) with their specific peptide substrate and radiolabeled ATP (γ-³²P-ATP).[5][27]

  • Compound Addition: Add this compound at one or more concentrations to the assay wells. Include appropriate positive and negative controls (e.g., a known inhibitor and DMSO, respectively).

  • Kinase Reaction: Incubate the plates to allow the kinase reaction (phosphorylation of the substrate) to proceed.

  • Reaction Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unused ATP. The amount of incorporated radioactivity, which is proportional to kinase activity, is measured using a scintillation counter.[5]

  • Data Analysis: Calculate the percentage of inhibition of each kinase's activity by this compound relative to the DMSO control. Significant inhibition (e.g., >50% at 10 µM) indicates a potential off-target interaction that warrants further investigation.

Conclusion

While this compound's primary role as a K-ATP channel inhibitor is well-established, a growing body of evidence points to a more complex pharmacological profile involving interactions with other ion channels, transporters, and signaling proteins. A thorough investigation of these off-target effects is not only crucial for understanding the full spectrum of its clinical actions and potential side effects but also for guiding the development of more selective and safer next-generation antidiabetic agents. The experimental strategies outlined in this guide—Affinity Chromatography, CETSA, and Kinome Profiling—provide a robust framework for researchers to systematically explore the off-target landscape of this compound and other small molecule drugs in preliminary screens, ultimately contributing to safer and more effective pharmacotherapy.

References

Initial Characterization of Tolbutamide's Chemical Properties: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the fundamental chemical and physical properties of Tolbutamide. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound. This guide outlines key physicochemical data, details established experimental protocols for their determination, and visualizes the primary signaling pathway of this compound.

General and Physical Properties of this compound

This compound is a first-generation sulfonylurea oral hypoglycemic agent.[1] A thorough understanding of its chemical and physical characteristics is crucial for research and development, particularly in formulation and analytical method development.

General Chemical Information

Key identifying and structural information for this compound is summarized in Table 1.

PropertyValue
IUPAC Name N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide[1]
Synonyms 1-butyl-3-(p-tolylsulfonyl)urea, Orinase[2][3]
Chemical Formula C₁₂H₁₈N₂O₃S[1][4]
Molecular Weight 270.35 g/mol [1][4]
CAS Number 64-77-7[1]
Physicochemical Properties

The physical properties of this compound are critical for its handling, formulation, and bioavailability. These are detailed in Table 2.

PropertyValue
Appearance White crystalline powder[2][5]
Melting Point 128-130 °C[2]
Solubility - Practically insoluble in water[5][6]- Soluble in alcohol, acetone, chloroform, and dilute alkali hydroxide (B78521) solutions[2][5][7]
pKa 5.3[7]
Spectroscopic Data

Spectroscopic data is fundamental for the identification and quantification of this compound.

PropertyValue
UV/Vis (λmax) 229 nm[8][9]

Experimental Protocols

The following sections detail the standard methodologies for determining the key chemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.[10][11]

  • The capillary tube is placed in a melting point apparatus, often alongside a calibrated thermometer.[8][11]

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[12]

  • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[10][12] A sharp melting range is indicative of high purity.[8]

Solubility Determination

The "shake flask" method is a reliable technique for determining equilibrium solubility.[13][14]

Methodology:

  • An excess amount of this compound is added to a series of buffer solutions across a pH range (e.g., pH 1.2 to 6.8).[13]

  • The resulting suspensions are agitated in a temperature-controlled shaker (e.g., 37 °C) until equilibrium is reached, which can be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute remains constant.[13]

  • The undissolved solid is removed by centrifugation or filtration.

  • The concentration of dissolved this compound in the supernatant or filtrate is quantified using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[15]

pKa Determination

Potentiometric titration is a common and accurate method for pKa determination.[16][17]

Methodology:

  • A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system if aqueous solubility is low.

  • The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.[16]

  • A standardized solution of a strong acid or base (titrant) is added in small, precise increments.[16]

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.[7]

UV-Vis Spectroscopy

This technique is used to determine the wavelength of maximum absorbance (λmax) and for quantitative analysis.[18]

Methodology:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol).

  • A series of dilutions are made to create standards of known concentrations.

  • A UV-Vis spectrophotometer is blanked using the same solvent.[19]

  • The absorbance of each standard solution is measured across the UV spectrum (typically 200-400 nm) to determine the λmax.[18]

  • A calibration curve of absorbance versus concentration at the λmax is constructed to be used for quantitative analysis, following the Beer-Lambert Law.[18]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Methodology (Thin Solid Film):

  • A small amount of solid this compound is dissolved in a volatile solvent like methylene (B1212753) chloride.[4]

  • A drop of this solution is placed on an IR-transparent salt plate (e.g., KBr).[4]

  • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]

  • The plate is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Methodology (KBr Pellet):

  • A small amount of this compound (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[20]

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.[20]

  • The pellet is placed in the sample holder for analysis.[20]

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the molecular structure of this compound.

Methodology:

  • A small amount of this compound is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).[21]

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the NMR spectrometer.

  • The ¹H NMR spectrum is acquired, showing the chemical shifts, integration, and splitting patterns of the different protons in the molecule, which allows for the elucidation of its structure.[22][23]

Signaling Pathway and Experimental Workflow

Mechanism of Action: Signaling Pathway

This compound exerts its hypoglycemic effect by stimulating insulin (B600854) release from pancreatic β-cells.[24][25] It achieves this by blocking ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[24][26] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing secretory granules.[24][27]

Tolbutamide_Signaling_Pathway This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 K_ATP ATP-Sensitive K+ Channel (K-ATP) SUR1->K_ATP Inhibits K_Efflux_Blocked K+ Efflux Blocked K_ATP->K_Efflux_Blocked Membrane_Depolarization Membrane Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release K_Efflux_Blocked->Membrane_Depolarization Leads to

Caption: this compound's signaling pathway in pancreatic β-cells.

General Experimental Workflow

The characterization of a chemical compound like this compound follows a logical progression from sample acquisition to data analysis and interpretation.

Experimental_Workflow cluster_struct cluster_physchem Sample_Acquisition Sample Acquisition (this compound) Purity_Assessment Purity Assessment (e.g., Melting Point) Sample_Acquisition->Purity_Assessment Solubility_Screening Solubility Screening Purity_Assessment->Solubility_Screening Structural_Elucidation Structural Elucidation Solubility_Screening->Structural_Elucidation Physicochemical_Characterization Physicochemical Characterization Solubility_Screening->Physicochemical_Characterization Data_Analysis Data Analysis & Interpretation Structural_Elucidation->Data_Analysis IR_Spec IR Spectroscopy Structural_Elucidation->IR_Spec NMR_Spec NMR Spectroscopy Structural_Elucidation->NMR_Spec UV_Vis_Spec UV-Vis Spectroscopy Structural_Elucidation->UV_Vis_Spec Physicochemical_Characterization->Data_Analysis pKa_Det pKa Determination Physicochemical_Characterization->pKa_Det Sol_Det Equilibrium Solubility Physicochemical_Characterization->Sol_Det Report Technical Report Data_Analysis->Report

Caption: General workflow for the chemical characterization of a compound.

References

The Dichotomous Role of Tolbutamide in Glucagon Secretion from Pancreatic α-Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolbutamide, a first-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes, primarily through its action on pancreatic β-cells to stimulate insulin (B600854) secretion. However, its effect on the neighboring α-cells and the consequent secretion of glucagon (B607659) is more complex and often paradoxical. This technical guide provides a comprehensive overview of the current understanding of this compound's action on α-cells, consolidating key quantitative data, detailing experimental methodologies, and illustrating the intricate signaling pathways involved. It is now understood that this compound exerts a dual effect on glucagon secretion: a direct stimulation of α-cells via closure of ATP-sensitive potassium (KATP) channels, and an indirect inhibition mediated by the paracrine release of somatostatin (B550006) (SST) from δ-cells.[1][2][3] The net outcome of these opposing forces is highly dependent on the prevailing glucose concentration and the integrity of intra-islet communication.[1][2] This guide aims to equip researchers and drug development professionals with a detailed understanding of these mechanisms to inform future therapeutic strategies targeting the α-cell.

Quantitative Data on this compound's Effects on α-Cell Function

The following tables summarize the key quantitative findings from various studies investigating the impact of this compound on glucagon secretion and intracellular calcium concentration ([Ca²⁺]i) in α-cells under different glucose conditions.

Table 1: Effect of this compound on Glucagon Secretion

Glucose ConcentrationThis compound ConcentrationSpecies/ModelEffect on Glucagon SecretionReference
1 mmol/L (G1)10 µmol/LMouse Islets26% inhibition[1]
1 mmol/L (G1)500 µmol/LMouse IsletsReversible inhibition[1]
7 mmol/L (G7)Not specifiedMouse IsletsStimulation[1][2][3]
0 mmol/L<1 µMRodent IsletsStimulation[4]
0 mmol/L>10 µMRodent IsletsInhibition[4]
0 mmol/L200 µMHuman Islets43 ± 14% inhibition[4]
10 mmol/L200 µMHuman Islets43 ± 14% inhibition[4]
Low (30 mg/dl)Not specifiedDiabetic Rat PancreasInhibition[5]
Normal (100 mg/dl)Not specifiedDiabetic Rat PancreasStimulation[5]
High (300 mg/dl)Not specifiedDiabetic Rat PancreasTemporary inhibition[5]
15 mMNot specifiedMouse IsletsStimulation[6]
Not specifiedTherapeutic concentrationsIsolated Perfused Rat PancreasNo influence on A-cell activity[7]

Table 2: Effect of this compound on α-Cell Intracellular Calcium ([Ca²⁺]c)

Glucose ConcentrationThis compound ConcentrationSpecies/ModelEffect on α-Cell [Ca²⁺]cReference
1 mM or 15 mM100 µMDispersed Mouse α-cellsStrong increase[8]
1 mM or 15 mM100 µMMouse α-cells within isletsStrong increase[8]
Not specifiedNot specifiedMouse α-cellsVariable efficacy, consistent increase when applied before other depolarizing agents[9]
Not specifiedNot specifiedMouse α-cellsNo effect[10]

Detailed Experimental Protocols

This section outlines the methodologies employed in key experiments to elucidate the effects of this compound on glucagon secretion.

Static Incubation of Isolated Islets for Glucagon Secretion

This protocol is adapted from standard procedures for measuring hormone secretion from isolated pancreatic islets.[11]

  • Islet Isolation: Pancreatic islets are isolated from rodents or humans using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.

  • Pre-incubation: Batches of 10-30 islets are pre-incubated in triplicate in Krebs-Ringer Bicarbonate (KRB) buffer containing a basal glucose concentration (e.g., 5.5 mM) for two 20-45 minute periods at 37°C.[11][12]

  • Incubation: The islets are then transferred to the incubation plate containing KRB buffer with the desired experimental conditions (e.g., low glucose, high glucose, with or without various concentrations of this compound) and incubated for 1 hour at 37°C.[11]

  • Supernatant Collection: After incubation, the supernatant containing the secreted glucagon is collected.

  • Glucagon Content Extraction: To normalize secretion to the total hormone content, the islets are lysed using an acid-ethanol solution.[11][12]

  • Glucagon Measurement: The concentration of glucagon in the supernatant and the islet lysate is quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[11][12][13]

Perifusion of Isolated Islets for Dynamic Glucagon Secretion

Perifusion systems allow for the real-time measurement of hormone secretion in response to changing secretagogue concentrations.[14]

  • Islet Preparation: Isolated islets are prepared and cultured as described for static incubation.

  • Perifusion Chamber: A batch of islets (e.g., 10-45) is placed in a microfluidic perifusion chamber.[14]

  • Perifusion: The islets are continuously supplied with a perifusion solution (e.g., KRB) at a constant flow rate. The composition of the perifusion solution, including glucose and this compound concentrations, can be changed over time.

  • Fraction Collection: The effluent from the chamber is collected in fractions at regular intervals (e.g., every 2 minutes).[14]

  • Hormone Quantification: The glucagon concentration in each fraction is determined by ELISA or RIA. This allows for the generation of a dynamic profile of glucagon secretion in response to the stimuli.

Measurement of Intracellular Calcium ([Ca²⁺]i) in α-Cells

This method allows for the direct visualization and quantification of changes in intracellular calcium, a key second messenger in hormone secretion.

  • Imaging: The prepared cells or islets are placed on a microscope stage equipped for live-cell imaging.

  • Stimulation: The cells are perifused with solutions containing different concentrations of glucose and this compound.

  • Data Acquisition: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded over time using a sensitive camera.

  • Data Analysis: The fluorescence signals are quantified to determine the magnitude and kinetics of the [Ca²⁺]i responses in individual α-cells.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Tolbutamide_Alpha_Cell_Signaling cluster_direct Direct Stimulatory Pathway cluster_indirect Indirect Inhibitory Pathway Tolbutamide_direct This compound KATP_alpha α-cell KATP Channel (SUR1/Kir6.2) Tolbutamide_direct->KATP_alpha Closes Membrane_Depolarization_alpha Membrane Depolarization KATP_alpha->Membrane_Depolarization_alpha Inhibition leads to VGCC_alpha Voltage-Gated Ca²⁺ Channels (N-type) Membrane_Depolarization_alpha->VGCC_alpha Activates Ca_Influx_alpha Ca²⁺ Influx VGCC_alpha->Ca_Influx_alpha Opens Glucagon_Secretion_stim Glucagon Secretion (Stimulation) Ca_Influx_alpha->Glucagon_Secretion_stim Net_Effect Net Effect on Glucagon Secretion Glucagon_Secretion_stim->Net_Effect Tolbutamide_indirect This compound KATP_delta δ-cell KATP Channel Tolbutamide_indirect->KATP_delta Closes Membrane_Depolarization_delta Membrane Depolarization KATP_delta->Membrane_Depolarization_delta Inhibition leads to SST_Secretion Somatostatin (SST) Secretion Membrane_Depolarization_delta->SST_Secretion SSTR_alpha SST Receptor (SSTR) on α-cell SST_Secretion->SSTR_alpha Activates AC_Inhibition Adenylyl Cyclase Inhibition SSTR_alpha->AC_Inhibition cAMP_decrease ↓ cAMP AC_Inhibition->cAMP_decrease Glucagon_Secretion_inhib Glucagon Secretion (Inhibition) cAMP_decrease->Glucagon_Secretion_inhib Glucagon_Secretion_inhib->Net_Effect

Caption: Dual signaling pathway of this compound in pancreatic islets.

Glucagon_Secretion_Workflow Islet_Isolation 1. Islet Isolation (Collagenase Digestion) Islet_Culture 2. Islet Culture (Overnight Recovery) Islet_Isolation->Islet_Culture Pre_incubation 3. Pre-incubation (Basal Glucose) Islet_Culture->Pre_incubation Experimental_Incubation 4. Experimental Incubation (e.g., this compound +/- Glucose) Pre_incubation->Experimental_Incubation Data_Collection 5. Data Collection Experimental_Incubation->Data_Collection Supernatant Supernatant (Secreted Glucagon) Data_Collection->Supernatant Islet_Lysate Islet Lysate (Glucagon Content) Data_Collection->Islet_Lysate Quantification 6. Glucagon Quantification (ELISA/RIA) Supernatant->Quantification Islet_Lysate->Quantification Analysis 7. Data Analysis (Normalized Secretion) Quantification->Analysis

Caption: Experimental workflow for measuring glucagon secretion.

Discussion and Future Directions

The dualistic nature of this compound's effect on glucagon secretion highlights the intricate paracrine interactions within the islet of Langerhans. At low glucose concentrations, the indirect inhibitory effect via somatostatin appears to dominate, leading to a net reduction in glucagon release.[1][4] Conversely, at higher glucose levels, where glucagon secretion is already suppressed, the direct stimulatory action of this compound on the α-cell may become more prominent, resulting in an increase in glucagon secretion.[1][2][3] This glucose-dependent switch in this compound's action has significant implications for its therapeutic use and for the development of new drugs targeting the α-cell.

Several key questions remain to be fully addressed. The precise molecular mechanisms by which glucose modulates the balance between the direct and indirect effects of this compound are not entirely clear. Furthermore, the contribution of other intra-islet factors, such as insulin and zinc co-secreted from β-cells, in modulating the α-cell response to sulfonylureas warrants further investigation.[1][16]

For drug development professionals, a deeper understanding of these pathways could lead to the design of more selective α-cell modulators. For instance, developing compounds that specifically block the stimulatory pathway at high glucose or enhance the inhibitory pathway at low glucose could offer novel therapeutic avenues for managing dysregulated glucagon secretion in diabetes.

References

Tolbutamide as a Chemical Probe for Studying Ion Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolbutamide, a first-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its primary clinical application stems from its ability to stimulate insulin (B600854) secretion from pancreatic β-cells. This action is mediated through its specific interaction with the ATP-sensitive potassium (KATP) channel, making it an invaluable tool for researchers studying ion channel physiology and pharmacology. Beyond its well-documented effects on KATP channels, this compound has also been shown to modulate the activity of other ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and volume-regulated anion channels (VRACs). This guide provides a comprehensive technical overview of the use of this compound as a chemical probe to investigate the function and regulation of these critical ion channels.

This document details the molecular mechanisms of this compound action, provides structured quantitative data for experimental design, and outlines detailed protocols for key experimental techniques. Furthermore, it includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its application in ion channel research.

Molecular Mechanism of Action

This compound's principal mechanism of action involves the inhibition of KATP channels in pancreatic β-cells.[1][2][3] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor (SUR1) subunits.[4][5][6]

Under resting conditions, with low intracellular ATP levels, KATP channels are open, allowing potassium efflux and maintaining the β-cell membrane in a hyperpolarized state. Following a rise in blood glucose, cellular metabolism increases the intracellular ATP/ADP ratio. ATP binds to the Kir6.2 subunit, inducing a conformational change that closes the channel.[1]

This compound bypasses this metabolic trigger by directly binding to the SUR1 subunit of the KATP channel.[1][3] This binding event also promotes channel closure, leading to membrane depolarization. The depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions that triggers the exocytosis of insulin-containing granules.[1][7]

The high-affinity binding site for this compound has been localized to the SUR1 subunit, specifically involving the C-terminal set of transmembrane domains (TMs 13-16).[4] The interaction of this compound with its binding site is complex and can be modulated by intracellular nucleotides such as MgADP, which can enhance the inhibitory effect of the drug.

Beyond the pancreatic β-cell, this compound exhibits differential effects on KATP channels depending on the SUR isoform present. For instance, cardiac KATP channels, which are composed of Kir6.2 and SUR2A subunits, show a much lower affinity for this compound.[4] This isoform specificity makes this compound a useful tool for distinguishing between different KATP channel subtypes.

Quantitative Data for this compound Interactions

The following tables summarize key quantitative parameters for the interaction of this compound with its primary ion channel targets. These values are essential for designing and interpreting experiments.

Target Parameter Value Species/Cell Type Experimental Conditions Reference
KATP Channel (SUR1/Kir6.2)IC501.6 µmol/l (high-affinity)Xenopus oocytesInside-out patch-clamp[8]
2.0 mmol/l (low-affinity)[8]
IC50~5 µmol/lXenopus oocytes[9]
IC5015.3 µMXenopus oocytesTwo-electrode voltage clamp with sodium azide
Cardiac KATP Channel (SUR2A/Kir6.2)EC501.325 mMHuman right atrial myocytesCell-attached patch-clamp with cromakalim[10]
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)KD430 +/- 80 µMT84 colonic epithelial cellsCurrent fluctuation analysis[11]
IC50540 +/- 20 µMExcised membrane patchesMichaelis-Menten inhibition of Po Burst[11]
Volume-Regulated Anion Channel (VRAC)EC5085 µmol/lRat pancreatic β-cellsWhole-cell patch-clamp[12]

Experimental Protocols

Electrophysiological Recording of KATP Channel Activity using Patch-Clamp

The patch-clamp technique is the gold standard for studying the direct effects of this compound on KATP channel activity. Both inside-out and whole-cell configurations can be employed.

a. Inside-Out Patch-Clamp Protocol

This configuration allows for the direct application of this compound and other regulatory molecules to the intracellular face of the membrane patch, providing precise control over the channel's environment.

Cell Preparation:

  • Culture cells expressing the KATP channel of interest (e.g., HEK293 cells co-transfected with Kir6.2 and SUR1, or primary pancreatic β-cells).

  • Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

Solutions:

  • Pipette (Extracellular) Solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Bath (Intracellular) Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH. ATP, ADP, and this compound are added to this solution as required.

Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the pipette solution.

  • Approach a selected cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Establish the cell-attached configuration.

  • To excise the patch, gently pull the pipette away from the cell. The intracellular face of the membrane patch will now be exposed to the bath solution.

  • Apply a constant holding potential (e.g., -60 mV) to record K+ currents flowing through the KATP channels.

  • Perfuse the bath with the intracellular solution containing varying concentrations of this compound to determine its effect on channel activity.

  • Record single-channel or macroscopic currents using a patch-clamp amplifier and appropriate data acquisition software.

Data Analysis:

  • For single-channel recordings, analyze the open probability (Po) and single-channel conductance.

  • For macroscopic currents, measure the total current amplitude.

  • Construct dose-response curves by plotting the fractional inhibition of current as a function of this compound concentration to determine the IC50 value.

b. Whole-Cell Patch-Clamp Protocol

This configuration allows for the study of KATP channels in a more physiological context, with the cell's intracellular milieu largely intact.

Solutions:

  • Extracellular Solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, 5 glucose. Adjust pH to 7.4 with NaOH.

  • Pipette (Intracellular) Solution (in mM): 125 K-gluconate, 15 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

Procedure:

  • Follow steps 1 and 2 of the inside-out protocol to form a GΩ seal.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Apply voltage steps or ramps to elicit KATP currents.

  • Bath apply this compound at various concentrations and record the resulting changes in the whole-cell current.

Data Analysis:

  • Measure the amplitude of the this compound-sensitive current at different voltages to construct a current-voltage (I-V) relationship.

  • Calculate the percentage of current inhibition at each this compound concentration to generate a dose-response curve and determine the IC50.

Radioligand Binding Assay for this compound Interaction with SUR1

Radioligand binding assays are used to quantify the affinity of this compound for its binding site on the SUR1 subunit. This typically involves competition binding with a radiolabeled sulfonylurea, such as [3H]glibenclamide.

Membrane Preparation:

  • Homogenize cells or tissues expressing SUR1 in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at a high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend it in a binding buffer.

  • Determine the protein concentration of the membrane preparation.

Binding Assay Protocol:

  • In a multi-well plate, add a fixed amount of membrane preparation to each well.

  • Add a fixed concentration of the radioligand (e.g., [3H]glibenclamide) to each well.

  • Add varying concentrations of unlabeled this compound (the competitor) to the wells.

  • For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., glibenclamide) to a set of wells.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data to a one-site or two-site competition binding model using non-linear regression analysis to determine the IC50 value of this compound.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of this compound Action on Pancreatic β-Cells

Tolbutamide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound SUR1 SUR1 This compound->SUR1 Binds KATP_Channel KATP Channel (Open) KATP_Channel_Closed KATP Channel (Closed) SUR1->KATP_Channel_Closed Induces Kir6_2 Kir6.2 KATP_Channel->KATP_Channel_Closed Closure Depolarization Membrane Depolarization KATP_Channel_Closed->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Depolarization->VGCC Activates Insulin_Vesicle Insulin Vesicle Ca_Influx->Insulin_Vesicle Triggers Insulin_Release Insulin Release Insulin_Vesicle->Insulin_Release Exocytosis

Caption: Signaling pathway of this compound-induced insulin secretion.

Experimental Workflow for Inside-Out Patch-Clamp

Inside_Out_Patch_Clamp_Workflow start Start cell_prep Prepare Cell Culture start->cell_prep pipette_prep Fabricate Patch Pipette start->pipette_prep seal_formation Form Gigaohm Seal (Cell-Attached) cell_prep->seal_formation pipette_prep->seal_formation patch_excision Excise Membrane Patch (Inside-Out) seal_formation->patch_excision recording Record Baseline KATP Channel Activity patch_excision->recording tolbutamide_app Apply this compound (Varying Concentrations) recording->tolbutamide_app record_inhibition Record Channel Inhibition tolbutamide_app->record_inhibition data_analysis Analyze Data (Po, I, Dose-Response) record_inhibition->data_analysis end End data_analysis->end

Caption: Workflow for an inside-out patch-clamp experiment with this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start membrane_prep Prepare Membranes Expressing SUR1 start->membrane_prep assay_setup Set up Binding Assay: Membranes + Radioligand + this compound (Competitor) membrane_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound & Free Ligand (Rapid Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting data_analysis Analyze Data (Competition Curve, Ki) counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound remains a powerful and specific chemical probe for the study of ion channels, particularly the SUR1-containing KATP channels. Its well-characterized mechanism of action, isoform selectivity, and the wealth of available quantitative data make it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed experimental protocols and workflows provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations of ion channel function, regulation, and pharmacology. By leveraging this versatile molecule, the scientific community can continue to unravel the intricate roles of ion channels in health and disease.

References

The Pivotal Role of Tolbutamide in Elucidating Beta-Cell Electrophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the indispensable role of tolbutamide, a first-generation sulfonylurea, in advancing our understanding of pancreatic beta-cell electrophysiology. From its fundamental mechanism of action to its application in sophisticated experimental protocols, this compound has been a cornerstone in dissecting the intricate signaling pathways that govern insulin (B600854) secretion. This document provides a comprehensive overview of its interactions with key ion channels, its impact on membrane potential and intracellular calcium dynamics, and detailed methodologies for its use in research settings.

Core Mechanism of Action: Inhibition of the KATP Channel

This compound's primary mechanism of action is the inhibition of the ATP-sensitive potassium (KATP) channel in pancreatic beta-cells.[1][2][3][4] This channel is a crucial regulator of the beta-cell membrane potential.[2] Under resting conditions (low blood glucose), KATP channels are open, allowing potassium ions (K+) to flow out of the cell, which maintains a hyperpolarized (negative) membrane potential and prevents insulin secretion.[2]

This compound exerts its effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[2][5] This binding event induces a conformational change in the channel, leading to its closure.[2] The closure of KATP channels reduces the outward flow of K+, causing the beta-cell membrane to depolarize.[1][2][6] This depolarization triggers the opening of voltage-dependent calcium channels (VDCCs), leading to an influx of calcium ions (Ca2+) into the cell.[2][6][7] The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.[2][6][7]

Signaling Pathway of this compound-Induced Insulin Secretion

Tolbutamide_Signaling This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Induces Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to VDCC Voltage-Dependent Ca2+ Channel Opening Depolarization->VDCC Triggers Ca_Influx Ca2+ Influx VDCC->Ca_Influx Allows Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Stimulates

Caption: Signaling pathway of this compound-induced insulin secretion.

Quantitative Effects of this compound on Beta-Cell Electrophysiology

The following tables summarize key quantitative data on the effects of this compound, providing a comparative overview for researchers.

ParameterValueCell Type/ConditionReference
KATP Channel Inhibition
IC500.8 µMCell-attached patches[8]
EC50 for Blockade16.1 µM (at pH 7.4)SUR1-regulated NCCa-ATP channels
Membrane Potential
Resting Membrane Potential-80 ± 1 mVINS-1 cells
DepolarizationConcentration-dependentINS-1 cells[9]
Action Potential GenerationAt 50 and 100 µmol/lINS-1 cells[9]
Insulin Secretion
StimulationDose-dependent (20-500 µg/ml)Isolated rat islets[6][10]
EC50 for Recruitment~14 µM (in 4 mM glucose)Mouse islet cells[7]
EC50 for Recruitment~4 µM (in 5 mM glucose)Mouse islet cells[7]
Intracellular Calcium
[Ca2+]i Rise Threshold5 - 50 µMMouse islet single cells[7]

Detailed Experimental Protocols

This compound is a versatile tool in beta-cell research. Below are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol is used to measure the effect of this compound on the activity of individual KATP channels.

Methodology:

  • Cell Preparation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion. Disperse the islets into single beta-cells by gentle trituration. Plate the cells on glass coverslips and culture for 1-2 days.[3]

  • Patch-Clamp Recording:

    • Use the inside-out configuration of the patch-clamp technique.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.

    • The pipette solution should contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.4 with KOH.

    • The bath solution should contain (in mM): 140 KCl, 10 HEPES, 2 MgCl2, pH 7.4 with KOH.

    • After establishing a gigaseal, excise the membrane patch.

  • This compound Application: Perfuse the bath with solutions containing varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

  • Data Acquisition and Analysis: Record single-channel currents using an appropriate amplifier and data acquisition system. Analyze the channel open probability (Po) in the presence and absence of this compound.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow Islet_Isolation Islet Isolation (Collagenase Digestion) Cell_Dispersion Single Cell Dispersion Islet_Isolation->Cell_Dispersion Cell_Culture Cell Culture (1-2 days) Cell_Dispersion->Cell_Culture Patch_Clamp Inside-Out Patch-Clamp Recording Cell_Culture->Patch_Clamp Tolbutamide_App This compound Application (Concentration Gradient) Patch_Clamp->Tolbutamide_App Data_Acquisition Data Acquisition (Single-channel currents) Tolbutamide_App->Data_Acquisition Data_Analysis Data Analysis (Channel Open Probability) Data_Acquisition->Data_Analysis

Caption: Workflow for patch-clamp analysis of this compound effects.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol allows for the visualization and quantification of changes in intracellular calcium concentration in response to this compound.

Methodology:

  • Cell Preparation: Prepare single beta-cells or small clusters of islet cells as described above.

  • Dye Loading: Incubate the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution for 30-60 minutes at 37°C.

  • Perifusion and Stimulation:

    • Place the coverslip with the loaded cells in a perifusion chamber on the stage of an inverted fluorescence microscope.

    • Perifuse the cells with a buffer containing a basal glucose concentration (e.g., 4 or 5 mM).

    • Introduce this compound at various concentrations (e.g., stepwise increases from 5 to 100 µM) into the perifusion solution.[7]

  • Fluorescence Imaging: Excite the dye at appropriate wavelengths (e.g., 340 nm and 380 nm for Fura-2) and record the emitted fluorescence.

  • Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the relative changes in [Ca2+]i.

Insulin Secretion Assay

This protocol measures the amount of insulin released from pancreatic islets in response to this compound stimulation.

Methodology:

  • Islet Preparation: Isolate pancreatic islets and culture them overnight to allow for recovery.

  • Pre-incubation: Pre-incubate batches of islets in a Krebs-Ringer bicarbonate buffer with a low glucose concentration for 30-60 minutes.

  • Stimulation: Transfer the islets to a buffer containing the desired concentration of this compound (e.g., 20-500 µg/ml) and a low glucose concentration.[6][10] Incubate for a defined period (e.g., 30-60 minutes).

  • Sample Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Beyond KATP Channels: Additional Roles of this compound

While the inhibition of KATP channels is its primary role, research suggests that this compound may have other effects on beta-cell function. Some studies indicate that it can potentiate Ca2+-dependent exocytosis through a mechanism involving a 65-kDa multidrug resistance-like protein in the secretory granules.[3] Additionally, this compound has been shown to potentiate the volume-regulated anion channel current in a glucose-dependent manner.[11]

Conclusion

This compound remains a fundamentally important pharmacological tool for the study of pancreatic beta-cell electrophysiology. Its well-characterized mechanism of action on the KATP channel provides a reliable method for inducing membrane depolarization and subsequent insulin secretion, allowing researchers to probe the downstream events in the stimulus-secretion coupling pathway. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for designing and interpreting experiments aimed at further unraveling the complexities of beta-cell function and dysfunction in the context of diabetes and other metabolic disorders.

References

A Technical Guide to Preliminary In vitro Studies of Tolbutamide on Isolated Islets

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the methodologies, quantitative outcomes, and cellular mechanisms associated with the in vitro study of Tolbutamide on isolated pancreatic islets. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the foundational research into this first-generation sulfonylurea.

Introduction

This compound is an oral hypoglycemic agent belonging to the sulfonylurea class, historically used in the management of type 2 diabetes mellitus.[1] Its primary therapeutic effect is the stimulation of insulin (B600854) release from pancreatic β-cells.[1] In vitro studies using isolated pancreatic islets are crucial for elucidating the precise molecular and cellular mechanisms of drug action, independent of systemic physiological influences. These studies have been instrumental in defining this compound's role in modulating ion channel activity, intracellular signaling, and ultimately, insulin exocytosis.

Experimental Protocols

The following protocols are standard methodologies employed in the in vitro assessment of this compound's effects on isolated islets.

2.1. Isolation and Culture of Pancreatic Islets

  • Islet Isolation: Islets are typically isolated from the pancreas of animal models, most commonly rats or mice, using a collagenase digestion method. The pancreas is distended by injecting a collagenase solution into the pancreatic duct, followed by incubation to digest the exocrine tissue. The freed islets are then purified by density gradient centrifugation.[2][3]

  • Islet Culture: Following isolation, islets are cultured overnight to allow for recovery.[3] A standard culture medium is RPMI 1640, often supplemented with fetal calf serum and a specific glucose concentration (e.g., 7 mmol/L).[3]

2.2. Insulin Secretion Assays

  • Static Incubation: Batches of islets (e.g., 5 islets per flask) are incubated in a buffer solution containing a basal glucose concentration.[2] The experiment is initiated by replacing the basal medium with a medium containing the test substance (e.g., this compound at various concentrations) and incubating for a defined period (e.g., 30-90 minutes).[2] At the end of the incubation, the supernatant is collected to measure the amount of secreted insulin.

  • Perifusion System: This dynamic method allows for the study of the kinetics of insulin release.[4] Islets are placed in a perifusion chamber and continuously supplied with a buffer solution at a constant flow rate.[3][4] The composition of the buffer can be changed to introduce or remove stimuli like glucose and this compound. The effluent is collected in fractions at regular intervals, providing a high-resolution temporal profile of insulin secretion.[4] Insulin levels in the collected samples are typically quantified using radioimmunoassay (RIA).[3]

2.3. Ion Flux and Calcium Imaging

  • Ion Flux Measurement: The effect of this compound on ion movement across the β-cell membrane is studied using radioactive tracers. For instance, 45Ca2+ is used to measure calcium influx, and 86Rb+ is used as a tracer for potassium (K+) efflux.[5]

  • Intracellular Calcium ([Ca2+]i) Measurement: Changes in the concentration of free cytosolic calcium, a key triggering signal for insulin secretion, are monitored using fluorescent Ca2+ indicators.[6][7] This technique allows researchers to observe the recruitment of individual β-cells and the amplitude of the Ca2+ response following this compound stimulation.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies of this compound on isolated islets.

Table 1: Effect of this compound on Insulin Secretion

Parameter Concentration Glucose Level Species Observation Reference
Insulin Release 20-500 µg/mL Low (75 mg/dL) Rat Rapid, dose-dependent increase in insulin release.[5] [5]
Insulin Release 20 µg/mL High (150 mg/dL) Rat Accelerated and potentiated biphasic insulin release.[5] [5]
Insulin Release 100 µg/mL High (150 mg/dL) Rat Reduced the releasing effect of glucose to a slow increase.[5] [5]
Insulin Release 400 µg/mL 1.0 mg/mL Rat Stimulated only the first phase of insulin secretion.[4] [4]
Insulin Release 20 µM 8 mM Rat Peak insulin release observed at this concentration.[8] [8]
Insulin Release 200-1000 µg/mL 30 & 100 mg/100 mL Rat No significant stimulation of insulin secretion was demonstrated.[2] [2]

| Insulin Release | 200 µg/mL | 100 mg/100 mL | Rabbit | A significant stimulation of insulin secretion was produced.[2] |[2] |

Table 2: Effect of this compound on Ion Fluxes and Intracellular Calcium

Parameter Concentration Glucose Level Species Observation Reference
45Ca2+ Influx Not specified Not specified Rat Stimulated 45Ca2+ influx in a monophasic pattern.[5] [5]
86Rb+ (K+) Efflux Not specified Low Rat Reversibly reduced 86Rb+ efflux from islet cells.[5] [5]
β-cell Recruitment (EC50) ~4 µM 5 mM Mouse Half-maximal concentration for recruiting β-cells to generate a [Ca2+]i response.[6] [6]
β-cell Recruitment (EC50) ~14 µM 4 mM Mouse Half-maximal concentration for recruiting β-cells to generate a [Ca2+]i response.[6] [6]
Mean [Ca2+]i Rise (EC50) ~25 µM 5 mM Mouse Half-maximal concentration for the elevation of mean [Ca2+]i.[6] [6]

| Mean [Ca2+]i Rise (EC50) | ~50 µM | 4 mM | Mouse | Half-maximal concentration for the elevation of mean [Ca2+]i.[6] |[6] |

Table 3: Effects of Prolonged this compound Exposure

Parameter Concentration Duration Species Observation Reference
Islet Composition Not specified Prolonged Rat Enhanced DNA and protein content; diminished insulin content.[9] [9]
Islet Function Not specified Prolonged Rat Decreased subsequent glucose- and leucine-induced insulin release.[9] [9]
Apoptosis 100 µM Long-term Not specified Triggered Ca2+-dependent apoptosis in pancreatic β-cells.[10] [10]

| β-cell Proliferation | ~100 µg/mL | 10 days | Neonatal Rat | Doubled the number of β-cells; this effect requires adequate glucose.[11] |[11] |

Signaling Pathways and Visualizations

This compound's primary mechanism of action involves the regulation of ATP-sensitive potassium (KATP) channels in the β-cell plasma membrane.[1][12]

4.1. Primary Signaling Pathway this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[1] This binding event induces the closure of the channel, which reduces the efflux of potassium ions.[1][5] The resulting decrease in K+ permeability leads to depolarization of the β-cell membrane. This depolarization opens voltage-gated calcium channels, allowing an influx of extracellular Ca2+.[1][5] The subsequent rise in intracellular Ca2+ concentration is the critical signal that triggers the fusion of insulin-containing secretory granules with the plasma membrane and the exocytosis of insulin.[1][13]

Tolbutamide_Signaling cluster_membrane β-cell Plasma Membrane KATP KATP Channel (SUR1 + KIR6.2) Depolarization Membrane Depolarization KATP->Depolarization K+ Efflux Blocked VGCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx This compound This compound (Extracellular) This compound->KATP Binds & Inhibits Depolarization->VGCC Opens Ca_Increase [Ca2+]i Increase Ca_Influx->Ca_Increase Exocytosis Insulin Vesicle Exocytosis Ca_Increase->Exocytosis Triggers Secretion Insulin Secretion Exocytosis->Secretion

This compound's primary signaling pathway in pancreatic β-cells.

4.2. Experimental Workflow Visualization The following diagram illustrates a typical workflow for a perifusion experiment designed to assess this compound's effect on insulin secretion from isolated islets.

Perifusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolation 1. Islet Isolation (Collagenase Digestion) Culture 2. Overnight Culture (Recovery) Isolation->Culture Loading 3. Load Islets into Perifusion Chamber Culture->Loading Basal 4. Basal Perifusion (Low Glucose) Loading->Basal Stimulation 5. Stimulatory Perifusion (Add this compound) Basal->Stimulation Collection 6. Collect Effluent Fractions Stimulation->Collection Assay 7. Insulin Assay (e.g., RIA) Collection->Assay Data 8. Data Analysis (Kinetics Plot) Assay->Data

Workflow for a typical islet perifusion experiment.

References

Tolbutamide's Impact on Cellular ATP/ADP Ratio Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolbutamide, a first-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action is the stimulation of insulin (B600854) secretion from pancreatic β-cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects, with a core focus on its interplay with the cellular ATP/ADP ratio and the subsequent signaling cascades. While it is widely understood that this compound's action mimics a high ATP/ADP state, this paper will clarify that the drug does not directly alter the ATP/ADP ratio but rather acts as a pharmacological surrogate, initiating a cascade of events traditionally triggered by metabolic signals. This guide will detail the canonical K-ATP channel-dependent pathway and delve into emerging evidence for channel-independent mechanisms, providing a comprehensive overview for researchers and professionals in the field of diabetes drug development.

Introduction

The regulation of insulin secretion is a complex process tightly coupled to the metabolic state of pancreatic β-cells. The intracellular ratio of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) serves as a critical barometer of cellular energy status, directly influencing the electrical activity of the β-cell and, consequently, insulin exocytosis. This compound and other sulfonylureas pharmacologically intervene in this pathway, effectively bypassing the need for glucose metabolism to initiate insulin release. This guide will dissect the signaling pathways modulated by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects.

The Canonical K-ATP Channel-Dependent Pathway

The principal mechanism of this compound action involves its direct interaction with the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[1] This channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1]

Mimicking a High ATP/ADP Ratio

Under resting (low glucose) conditions, the cellular ATP/ADP ratio is low, and K-ATP channels are open, allowing potassium ion efflux and maintaining a hyperpolarized membrane potential. An increase in glucose metabolism leads to a rise in the ATP/ADP ratio. ATP then binds to the Kir6.2 subunit, inducing a conformational change that closes the channel.

This compound circumvents the need for a high ATP/ADP ratio by binding directly to the SUR1 subunit of the K-ATP channel.[1] This binding allosterically induces channel closure, mimicking the effect of ATP.[2] This action leads to the depolarization of the β-cell membrane.[1]

Downstream Signaling Events

The this compound-induced membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs).[1] The subsequent influx of extracellular calcium ions raises the intracellular calcium concentration ([Ca²⁺]i), a critical trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin.[1][3]

Tolbutamide_Primary_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound SUR1 SUR1 This compound->SUR1 Binds K_ATP_Channel K-ATP Channel Kir6_2 Kir6.2 K_ATP_Channel->SUR1 K_ATP_Channel->Kir6_2 Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Inhibition of K⁺ efflux VDCC Voltage-Dependent Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Allows Membrane_Depolarization->VDCC Opens Increased_Ca Increased [Ca²⁺]i Ca_Influx->Increased_Ca Insulin_Exocytosis Insulin Exocytosis Increased_Ca->Insulin_Exocytosis Triggers

Caption: this compound's primary signaling pathway in pancreatic β-cells.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on K-ATP channels and its subsequent stimulation of cellular responses have been quantified in numerous studies.

ParameterSpecies/Cell LineValueReference
K-ATP Channel Inhibition (IC₅₀)
Mouse Pancreatic β-cells~7 µM[4]
Rat Pancreatic β-cellsEC₅₀ ~14 µM (at 4 mM glucose)[5]
Rat Pancreatic β-cellsEC₅₀ ~4 µM (at 5 mM glucose)[5]
Human Atrial MyocytesEC₅₀ 1.325 mM[6]
[Ca²⁺]i Increase
Mouse Islet CellsConcentration-dependent rise (5-100 µM)[5]
Insulin Secretion
Rat IsletsDose-dependent increase (20-500 µg/ml)[3]

K-ATP Channel-Independent Signaling Pathways

Emerging evidence suggests that this compound's mechanism of action is not solely confined to the direct inhibition of plasma membrane K-ATP channels.

Interaction with Exchange Protein Directly Activated by cAMP 2 (Epac2)

Some studies have proposed that sulfonylureas, including this compound, can directly interact with Epac2, a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1.[7][8] This interaction is thought to contribute to the potentiation of insulin secretion. However, other studies suggest that the interaction of this compound with Epac2 may not be a primary driver of its secretagogue effect.[9][10] Further research is needed to fully elucidate the significance of this pathway.

Modulation of a Granular P-glycoprotein

Intriguing research has indicated that this compound can stimulate Ca²⁺-dependent exocytosis through a mechanism involving a 65-kDa multidrug resistance (mdr)-like P-glycoprotein located on the membrane of insulin secretory granules.[11] This action appears to be secondary to this compound binding to a granular SUR and results in the activation of a granular Cl⁻ conductance, which may promote exocytosis by inducing water uptake and increasing intragranular pressure.[11][12]

Tolbutamide_Secondary_Pathways cluster_main K-ATP Channel-Independent Mechanisms cluster_epac Epac2 Pathway cluster_p_glycoprotein Granular P-glycoprotein Pathway This compound This compound Epac2 Epac2 This compound->Epac2 Direct Interaction? Granular_SUR Granular SUR This compound->Granular_SUR Binds Rap1 Rap1 Epac2->Rap1 Activates Potentiated_Exocytosis_Epac Potentiated Exocytosis Rap1->Potentiated_Exocytosis_Epac P_glycoprotein 65-kDa P-glycoprotein Granular_SUR->P_glycoprotein Mediates Action Granular_Cl_Conductance Granular Cl⁻ Conductance P_glycoprotein->Granular_Cl_Conductance Activates Water_Uptake Water Uptake & Increased Pressure Granular_Cl_Conductance->Water_Uptake Potentiated_Exocytosis_Pgp Potentiated Exocytosis Water_Uptake->Potentiated_Exocytosis_Pgp

Caption: Proposed K-ATP channel-independent signaling pathways of this compound.

Experimental Protocols

Measurement of Cellular ATP/ADP Ratio

Objective: To determine the intracellular concentrations of ATP and ADP in pancreatic islets.

Methodology: A common method involves bioluminescent assays.

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion followed by density gradient centrifugation.

  • Cell Lysis: Lyse a known number of islets to release intracellular ATP and ADP.

  • ATP Measurement: In the first step, ATP reacts with D-luciferin in the presence of luciferase to produce light. The luminescence intensity is directly proportional to the ATP concentration and is measured using a luminometer.

  • ADP to ATP Conversion: In the second step, ADP is enzymatically converted to ATP.

  • Total Nucleotide Measurement: The newly formed ATP, along with the initial ATP, reacts with the luciferin-luciferase system to produce light, representing the total ATP and ADP concentration.

  • Calculation: The ADP concentration is calculated by subtracting the initial ATP measurement from the total nucleotide measurement. The ATP/ADP ratio is then determined.

Patch-Clamp Electrophysiology for K-ATP Channel Activity

Objective: To measure the effect of this compound on the activity of K-ATP channels in single β-cells.

Methodology: The patch-clamp technique, in either whole-cell or inside-out configuration, is the gold standard.

  • Cell Preparation: Isolate and culture pancreatic β-cells on glass coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.

  • Seal Formation: Approach a single β-cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Configuration:

    • Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.

    • Inside-Out: After forming a seal, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

  • Recording: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record the K⁺ currents flowing through the K-ATP channels.

  • Drug Application: Perfuse the cell or the excised patch with solutions containing varying concentrations of this compound to measure its inhibitory effect on channel activity.

Patch_Clamp_Workflow start Start cell_prep Isolate & Culture Pancreatic β-cells start->cell_prep pipette_prep Prepare & Fill Micropipette start->pipette_prep seal Form Gigaohm Seal on a β-cell cell_prep->seal pipette_prep->seal config Establish Recording Configuration seal->config whole_cell Whole-Cell config->whole_cell Rupture Membrane inside_out Inside-Out config->inside_out Excise Patch record Record Baseline K-ATP Currents whole_cell->record inside_out->record apply_this compound Apply this compound record->apply_this compound record_effect Record this compound Effect apply_this compound->record_effect analyze Analyze Data (e.g., IC₅₀) record_effect->analyze end End analyze->end

Caption: Experimental workflow for patch-clamp analysis of this compound's effect.
Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To quantify the amount of insulin secreted from pancreatic islets in response to glucose and this compound.

Methodology: This is a static incubation assay.

  • Islet Culture: Culture isolated islets overnight to allow for recovery.

  • Pre-incubation: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Stimulation: Incubate batches of islets in:

    • Low-glucose buffer (control).

    • High-glucose buffer (e.g., 16.7 mM glucose).

    • Low-glucose buffer containing this compound at various concentrations.

    • High-glucose buffer containing this compound.

  • Sample Collection: At the end of the incubation period, collect the supernatant from each condition.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Express the results as insulin secreted per islet or as a stimulation index (fold-increase over basal).

Conclusion

This compound remains a valuable tool for both the clinical management of type 2 diabetes and for fundamental research into the mechanisms of insulin secretion. While its primary action of closing K-ATP channels by binding to the SUR1 subunit is well-established, this guide has highlighted that its signaling effects are more nuanced. This compound acts as a pharmacological mimic of a high ATP/ADP ratio, initiating the canonical insulin secretion pathway. Furthermore, evidence for K-ATP channel-independent actions, potentially involving Epac2 and granular P-glycoproteins, adds layers of complexity to its mechanism. A thorough understanding of these multifaceted signaling pathways, facilitated by the experimental approaches detailed herein, is crucial for the development of next-generation therapeutics for metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay: The Tolbutamide Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro glucose-stimulated insulin (B600854) secretion (GSIS) assay to evaluate the effect of tolbutamide, a first-generation sulfonylurea, on pancreatic beta-cells. This document outlines the experimental workflow, summarizes key quantitative data, and illustrates the underlying signaling pathway.

Introduction

This compound is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[1][2] This process is initiated by this compound binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel on the beta-cell membrane.[1][3] This binding leads to the closure of the KATP channels, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+).[1][4] The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[1]

Experimental Protocols

This protocol describes a static incubation GSIS assay using either isolated pancreatic islets or a beta-cell line (e.g., MIN6).

Materials and Reagents
  • Cell Culture: MIN6 cells (passages 25-40) or isolated pancreatic islets (e.g., from rat or mouse).

  • Culture Media:

    • MIN6 cells: Dulbecco's Modified Eagle's Medium (DMEM) with 25 mmol/L glucose, supplemented with 15% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 0.1 mg/mL streptomycin, 2 mmol/L L-glutamine, and 5 µL/L 2-mercaptoethanol.[5]

    • Isolated Islets: RPMI-1640 medium with 5 mmol/L glucose and supplements.[5]

  • Krebs-Ringer Bicarbonate Buffer (KRB): Containing 0.1% radioimmunoassay grade Bovine Serum Albumin (BSA).

  • Glucose solutions: Prepared in glucose-free KRB to achieve desired final concentrations (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose).

  • This compound stock solution: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution for further dilution in KRB.

  • Insulin ELISA kit: For quantification of secreted insulin.

  • 96-well culture plates.

  • CO2 incubator.

Experimental Procedure
  • Cell Seeding:

    • MIN6 Cells: Seed MIN6 cells in 96-well plates and culture until they reach approximately 80% confluency. Change the medium every 48-72 hours.[5]

    • Isolated Islets: After isolation, culture islets for up to 36 hours on fibronectin-coated coverslips.[5]

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with glucose-free KRB.

    • Pre-incubate the cells for 1 hour at 37°C in a 5% CO2 incubator with KRB containing a low glucose concentration (e.g., 1-2.8 mM).[5][6]

  • Stimulation:

    • Remove the pre-incubation buffer and wash the cells once with glucose-free KRB.[5]

    • Add KRB containing the appropriate treatments to the wells. This will include:

      • Low glucose (e.g., 2.8 mM) as a negative control.

      • High glucose (e.g., 16.7 mM) as a positive control.

      • Low glucose + this compound (at desired concentrations, e.g., 100 µM).

      • High glucose + this compound.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.[5]

  • Sample Collection and Analysis:

    • Following incubation, collect the supernatant (KRB containing secreted insulin).

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

    • Normalize the insulin secretion data to the total protein content or DNA content of the cells in each well.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on insulin secretion under varying glucose conditions.

ConditionGlucose ConcentrationThis compound ConcentrationFold Change in Insulin Secretion (vs. Low Glucose)
Basal2.8 mM0 µM1.0
Stimulated16.7 mM0 µMVariable (e.g., >2-fold)
This compound2.8 mM100 µMSignificant increase
Potentiation16.7 mM100 µMPotentiated increase

Table 1: Expected qualitative and quantitative changes in insulin secretion in response to glucose and this compound.

ParameterThis compound Effect at Low Glucose (2.8 mM)This compound Effect at High Glucose (16.7 mM)
Fold increase in insulin secretion rate 12.9 ± 7.7Reduced peak secretion by 0.72 ± 0.01 fold

Table 2: Quantitative effects of this compound on insulin secretion rates in different glucose phases in a microfluidics-based GSIS experiment.[6]

Mandatory Visualizations

Signaling Pathway of this compound-Stimulated Insulin Secretion

Tolbutamide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP KATP Channel (Open) SUR1->KATP Inhibits KATP_closed KATP Channel (Closed) Depolarization Membrane Depolarization KATP_closed->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel (Closed) VGCC_open Voltage-Gated Ca2+ Channel (Open) Ca_influx Ca2+ Influx VGCC_open->Ca_influx Allows Depolarization->VGCC Activates Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis Insulin Exocytosis Insulin_Vesicles->Exocytosis Fusion and GSIS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (MIN6 or Islets) Preincubation 2. Pre-incubation (Low Glucose KRB) Cell_Culture->Preincubation Stimulation 3. Stimulation (1 hour incubation with test compounds) Preincubation->Stimulation Conditions Treatment Groups: - Low Glucose - High Glucose - Low Glucose + this compound - High Glucose + this compound Stimulation->Conditions Collection 4. Supernatant Collection Stimulation->Collection ELISA 5. Insulin Quantification (ELISA) Collection->ELISA Normalization 6. Data Normalization (Protein/DNA Content) ELISA->Normalization Data_Analysis 7. Data Analysis Normalization->Data_Analysis

References

Application Notes: Inducing Beta-Cell Depolarization with Tolbutamide in Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolbutamide, a first-generation sulfonylurea, is a well-established pharmacological tool for studying the mechanisms of insulin (B600854) secretion in pancreatic beta-cells. Its primary mode of action involves the specific inhibition of ATP-sensitive potassium (K-ATP) channels, which are crucial regulators of beta-cell membrane potential and excitability.[1][2] By blocking these channels, this compound mimics the effect of elevated intracellular ATP that occurs in response to glucose metabolism, leading to membrane depolarization, the opening of voltage-gated calcium channels, and subsequent insulin exocytosis.[1][2][3] These application notes provide a comprehensive overview and protocol for utilizing this compound to induce and study beta-cell depolarization using the patch clamp technique.

Mechanism of Action

Under resting (low glucose) conditions, pancreatic beta-cells exhibit a hyperpolarized membrane potential due to the outward flow of potassium ions through open K-ATP channels.[1] this compound exerts its effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel complex.[1][2] This binding event induces a conformational change in the channel, leading to its closure.[1] The subsequent reduction in potassium efflux results in the depolarization of the beta-cell membrane.[1][3] This depolarization triggers the opening of voltage-dependent calcium channels, leading to an influx of extracellular calcium.[1][3] The rise in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing vesicles with the plasma membrane and the secretion of insulin.[1][4]

Signaling Pathway of this compound-Induced Beta-Cell Depolarization

Tolbutamide_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to KATP_Channel K-ATP Channel Closure SUR1->KATP_Channel Induces K_Efflux Decreased K+ Efflux KATP_Channel->K_Efflux Depolarization Membrane Depolarization K_Efflux->Depolarization VGCC Voltage-Gated Ca2+ Channels Opening Depolarization->VGCC Ca_Influx Ca2+ Influx VGCC->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Experimental_Workflow cluster_prep Cell Preparation cluster_patch Patch Clamp Electrophysiology cluster_analysis Data Analysis Islet_Isolation Islet Isolation Cell_Dispersion Islet Dispersion into Single Cells Islet_Isolation->Cell_Dispersion Cell_Culture Cell Plating and Culture (1-4 days) Cell_Dispersion->Cell_Culture Cell_Selection Select Healthy Beta-Cell Cell_Culture->Cell_Selection Seal_Formation Giga-Seal Formation (>10 GΩ) Cell_Selection->Seal_Formation Whole_Cell_Config Establish Whole-Cell Configuration Seal_Formation->Whole_Cell_Config Baseline_Recording Record Baseline Membrane Potential Whole_Cell_Config->Baseline_Recording Tolbutamide_Application Perfusion of this compound Baseline_Recording->Tolbutamide_Application Data_Acquisition Record Membrane Potential Changes Tolbutamide_Application->Data_Acquisition Data_Analysis Analyze Depolarization, Action Potentials, and Channel Currents Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for Tolbutamide Dosage Calculation in Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and administration of tolbutamide in various animal models for research purposes. The included protocols and data are intended to serve as a foundational resource for studies investigating the pharmacodynamics and therapeutic effects of this compound, particularly in the context of diabetes and insulin (B600854) secretion.

This compound Dosage and Administration in Animal Models

The appropriate dosage of this compound can vary significantly depending on the animal species, the intended biological effect, and the specific research question. The following table summarizes typical dosage ranges and administration routes reported in the literature for common animal models. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.

Animal ModelRoute of AdministrationDosage Range (mg/kg)Key Observations & References
Mouse Oral (gavage)10Effective in lowering blood glucose levels.[1]
Intraperitoneal (IP)Not commonly reportedFurther dose-finding studies may be required.
Rat Oral (gavage)5 - 50Doses of 5 and 15 mg/kg have been shown to decrease food intake, while a 50 mg/kg dose produced a marked increase in insulin and a significant decrease in plasma glucose.[2]
Intraperitoneal (IP)Not commonly reported
Rabbit Intravenous (IV)200A 200 mg/kg IV dose has been used in studies, though it also decreased blood glucose.[3]
Subcutaneous (SC)50 - 200Doses of 50, 100, and 200 mg/kg have been shown to significantly reduce the dose of ouabain (B1677812) needed to produce ventricular ectopic beats and fibrillation.[3]
Oral≥ 10Insulin release was detected after administration of 10 mg/kg or more.[4]

Experimental Protocols

Induction of Type 1 Diabetes Mellitus

To study the effects of this compound on hyperglycemia, a diabetic animal model must first be established. Chemical induction using streptozotocin (B1681764) (STZ) or alloxan (B1665706) is a common method.

2.1.1. Streptozotocin (STZ)-Induced Diabetes in Rats

This protocol describes the induction of diabetes in rats using a single high dose of STZ.

  • Materials:

    • Streptozotocin (STZ)

    • Cold 0.1 M citrate (B86180) buffer (pH 4.5)

    • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

    • Glucometer and test strips

  • Procedure:

    • Fast the rats overnight (approximately 12-16 hours) with free access to water.

    • On the day of induction, weigh the rats to determine the correct dosage of STZ.

    • Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight.[5][6][7] STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes of preparation.

    • Administer the STZ solution via a single intraperitoneal (IP) injection.[5][7]

    • Return the animals to their cages with free access to food and water. To prevent initial STZ-induced hypoglycemia, provide a 5-10% sucrose (B13894) solution in their drinking water for the first 24 hours.

    • Monitor blood glucose levels 48-72 hours post-injection and then periodically. Blood can be collected from the tail vein.

    • Rats with fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be used for subsequent experiments with this compound.[5]

2.1.2. Alloxan-Induced Diabetes in Mice

This protocol details the induction of diabetes in mice using alloxan.

  • Materials:

    • Alloxan monohydrate

    • Sterile saline (0.9% NaCl)

    • Male Swiss albino or similar strain mice (6-8 weeks old)

    • Glucometer and test strips

  • Procedure:

    • Fast the mice for 6-8 hours with free access to water.

    • Weigh the mice to calculate the alloxan dosage.

    • Prepare a fresh solution of alloxan monohydrate in sterile saline. A common dose is 75-100 mg/kg body weight.[8]

    • Administer the alloxan solution via a single tail vein injection.[8]

    • Provide the mice with a 5-10% glucose solution to drink for the next 24 hours to counteract the initial hypoglycemic phase.

    • Measure blood glucose levels 72 hours after alloxan administration.

    • Mice with a fasting blood glucose level greater than 200 mg/dL are considered diabetic.[8]

This compound Administration and Glucose Measurement

This protocol outlines the administration of this compound to diabetic animals and subsequent blood glucose monitoring.

  • Materials:

    • Diabetic animal models (from Protocol 2.1)

    • This compound

    • Vehicle for dissolving this compound (e.g., 0.5% carboxymethylcellulose)

    • Oral gavage needles or appropriate injection supplies

    • Glucometer and test strips

  • Procedure:

    • Fast the diabetic animals for a predetermined period (e.g., 4-6 hours) before this compound administration.

    • Record the baseline fasting blood glucose level for each animal.

    • Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration based on the dosage table (Section 1).

    • Administer this compound via the selected route (e.g., oral gavage for rats and mice).

    • Monitor blood glucose levels at specific time points after administration (e.g., 30, 60, 90, 120, 180, and 240 minutes) to assess the hypoglycemic effect.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Pancreatic β-Cells

This compound exerts its primary effect by stimulating insulin secretion from pancreatic β-cells. The mechanism involves the closure of ATP-sensitive potassium (KATP) channels.

Tolbutamide_Signaling_Pathway This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) (Subunit of KATP channel) This compound->SUR1 Binds to KATP_Channel ATP-Sensitive K+ Channel (KATP Channel) SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel (VGCC) Membrane_Depolarization->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Insulin_Vesicles Insulin-Containing Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Exocytosis Insulin Exocytosis (Secretion) Insulin_Vesicles->Insulin_Exocytosis Undergo

Caption: this compound's mechanism of action in pancreatic β-cells.

This compound binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[9] This binding inhibits the channel, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane.[10] The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions.[9][11] Elevated intracellular calcium is a key trigger for the exocytosis of insulin-containing vesicles, leading to insulin secretion.[9][11]

General Experimental Workflow for this compound Studies

The following diagram illustrates a typical workflow for investigating the effects of this compound in an animal model of diabetes.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Diabetes_Induction Induction of Diabetes (e.g., STZ or Alloxan) Animal_Acclimatization->Diabetes_Induction Confirmation Confirmation of Diabetes (Blood Glucose > 200-250 mg/dL) Diabetes_Induction->Confirmation Grouping Animal Grouping (Control, Vehicle, this compound) Confirmation->Grouping Fasting Fasting Grouping->Fasting Baseline_Measurement Baseline Blood Glucose Measurement Fasting->Baseline_Measurement Treatment This compound/Vehicle Administration Baseline_Measurement->Treatment Post_Treatment_Measurement Post-Treatment Blood Glucose Monitoring (Time-course) Treatment->Post_Treatment_Measurement Data_Analysis Data Analysis Post_Treatment_Measurement->Data_Analysis

Caption: A generalized workflow for in vivo this compound studies.

References

Application Note: Determination of Tolbutamide Concentration using Standard Titration Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolbutamide (C₁₂H₁₈N₂O₃S) is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Accurate determination of its concentration in bulk drug substances and pharmaceutical formulations is crucial for ensuring quality and efficacy. This application note describes a standard acid-base titration method for the quantitative analysis of this compound. The method is based on the principle of neutralizing the acidic sulfonamide group of this compound with a standardized strong base.

Principle

This compound is a weak acid due to the presence of a sulfonamide group (-SO₂NH-). In this assay, a known weight of this compound is dissolved in a mixture of neutralized ethanol (B145695) and water. The resulting acidic solution is then titrated with a standardized solution of sodium hydroxide (B78521) (a strong base) to a distinct endpoint. Phenolphthalein (B1677637) is used as an indicator, which changes color from colorless to pink at the equivalence point, signifying the complete neutralization of this compound. The concentration of this compound is then calculated based on the volume of the titrant consumed.

Experimental Protocol

1. Materials and Reagents

  • This compound (previously dried)

  • 0.1 mol/L Sodium Hydroxide (NaOH) volumetric solution (VS)

  • Neutralized Ethanol: To 500 mL of 95% ethanol, add a few drops of phenolphthalein solution and titrate with 0.1 mol/L NaOH until a faint pink color persists.

  • Phenolphthalein indicator solution (TS)

  • Deionized Water

  • Analytical Balance

  • Burette (50 mL)

  • Pipettes

  • Volumetric flasks

  • Erlenmeyer flasks

2. Preparation of Standard Solution

Prepare and standardize 0.1 mol/L Sodium Hydroxide VS according to standard laboratory procedures.

3. Sample Preparation

Accurately weigh about 0.5 g of previously dried this compound and transfer it to an Erlenmeyer flask.[1][2][3]

4. Titration Procedure

  • To the weighed this compound sample in the Erlenmeyer flask, add 30 mL of neutralized ethanol and dissolve the sample completely.[1][3]

  • Add 20 mL of deionized water to the solution.[1][3]

  • Add 3 drops of phenolphthalein indicator solution to the flask.[1][3]

  • Titrate the solution with 0.1 mol/L sodium hydroxide VS from a burette until a permanent faint pink color is observed.[1][2][3]

  • Record the volume of 0.1 mol/L sodium hydroxide VS consumed.

  • Perform a blank titration using the same quantities of solvents and indicator, and make any necessary corrections.

5. Calculation

Each mL of 0.1 mol/L sodium hydroxide VS is equivalent to 27.035 mg of this compound (C₁₂H₁₈N₂O₃S).[3]

The percentage of this compound in the sample can be calculated using the following formula:

Where:

  • V = Volume of 0.1 mol/L NaOH VS consumed by the sample (mL)

  • Vb = Volume of 0.1 mol/L NaOH VS consumed by the blank (mL)

  • M = Molarity of the NaOH solution (mol/L)

  • W = Weight of the this compound sample (mg)

  • 27.035 = Molecular weight of this compound / 10 (mg/mEq)

Data Presentation

Table 1: Typical Quantitative Data for this compound Titration

ParameterValueReference
Sample Weight~ 0.5 g[1][2][3]
Titrant0.1 mol/L Sodium Hydroxide VS[1][2][3]
IndicatorPhenolphthalein TS (3 drops)[1][3]
Solvent30 mL Neutralized Ethanol + 20 mL Water[1][3]
Equivalence Factor1 mL of 0.1 mol/L NaOH VS = 27.035 mg of this compound[3]
Acceptance CriteriaNot less than 99.0% of C₁₂H₁₈N₂O₃S (on dried basis)[1][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis weigh Weigh ~0.5g Dried this compound dissolve Dissolve in 30mL Neutralized Ethanol weigh->dissolve add_water Add 20mL Water dissolve->add_water add_indicator Add 3 drops of Phenolphthalein add_water->add_indicator titrate Titrate with 0.1 mol/L NaOH add_indicator->titrate endpoint Observe Endpoint (Faint Pink Color) titrate->endpoint record Record Volume of NaOH endpoint->record calculate Calculate % this compound record->calculate chemical_principle cluster_reactants Reactants cluster_reaction Neutralization Reaction cluster_products Products This compound This compound (Weak Acid) C12H18N2O3S reaction Titration This compound->reaction naoh Sodium Hydroxide (Strong Base) NaOH naoh->reaction salt This compound Sodium Salt reaction->salt water Water H2O reaction->water

References

Application of Tolbutamide in High-Throughput Screening for KATP Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are heterooctameric complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.[1][2] In pancreatic β-cells, the Kir6.2/SUR1 isoform is predominant and plays a pivotal role in glucose-stimulated insulin (B600854) secretion. Tolbutamide, a first-generation sulfonylurea, is a well-characterized inhibitor of these channels. It binds to the SUR1 subunit, leading to channel closure, membrane depolarization, and subsequent insulin release.[3][4] This specific mechanism of action makes this compound an invaluable tool in high-throughput screening (HTS) campaigns designed to identify novel KATP channel modulators. These application notes provide detailed protocols for utilizing this compound in primary and secondary screening assays to discover and characterize new KATP channel openers and inhibitors.

Signaling Pathway of this compound Action on Pancreatic β-Cell KATP Channels

This compound exerts its effects on pancreatic β-cells by directly interacting with the SUR1 subunit of the KATP channel. This interaction initiates a cascade of events culminating in insulin exocytosis.

Tolbutamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KATP_Channel KATP Channel (Kir6.2/SUR1) This compound->KATP_Channel Binds to SUR1 and inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization K⁺ efflux blocked VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Ca²⁺ enters cell Depolarization->VGCC Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: this compound-induced KATP channel inhibition and insulin secretion.

Quantitative Data Summary

The inhibitory potency of this compound on KATP channels can vary depending on the experimental conditions and the specific channel subtype. The following tables summarize key quantitative data for this compound's activity.

Parameter Cell Line/System KATP Channel Subtype Value Experimental Condition Reference
IC50Rat Pancreatic β-cellsKir6.2/SUR10.8 µMCell-attached patch clamp, 2.8 mM glucose[5]
IC50Rat Pancreatic β-cellsKir6.2/SUR115 µMAfter prolonged exposure to 0.3 mM H2O2[5]
IC50Rat Pancreatic β-cellsKir6.2/SUR111.5 µMIn the presence of 2 mM extracellular Ca²⁺[5]
IC50Rat Pancreatic β-cellsKir6.2/SUR11.4 µMIn the absence of extracellular Ca²⁺[5]
IC50INS-1 CellsEndogenous32.2 µMPatch-clamp analysis[3]
Ki (high-affinity)Xenopus OocytesKir6.2/SUR12.0 µMInside-out patch, no nucleotide[6]
Ki (low-affinity)Xenopus OocytesKir6.2/SUR11.8 mMInside-out patch, no nucleotide[6]
EC50Human Right Atrial MyocytesCardiac KATP1.325 mMCell-attached patch, in the presence of 300 µM cromakalim[7]

Experimental Protocols

High-Throughput Screening Workflow for KATP Channel Modulators

A typical HTS campaign for KATP channel modulators involves a primary screen to identify "hits," followed by secondary and tertiary assays for hit confirmation and characterization.

HTS_Workflow Start Start Primary_Screen Primary HTS (e.g., Thallium Flux Assay) Start->Primary_Screen Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Secondary_Screen Secondary Assay (e.g., Automated Electrophysiology) Dose_Response->Secondary_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: A generalized workflow for high-throughput screening of KATP modulators.

Primary Screening: Fluorescence-Based Thallium Flux Assay

This assay is a robust and widely used method for HTS of potassium channels. It utilizes the permeability of KATP channels to thallium ions (Tl⁺), a surrogate for K⁺. The influx of Tl⁺ is detected by a Tl⁺-sensitive fluorescent dye.[8][9][10]

Objective: To identify compounds that either inhibit (like this compound) or activate KATP channels.

Materials:

  • HEK293 cells stably expressing the Kir6.2 and SUR1 subunits.

  • 96- or 384-well black, clear-bottom microplates.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

  • Test compounds and control compounds (this compound or Glibenclamide as inhibitors, Diazoxide as an activator).

  • Stimulus buffer containing thallium sulfate.

  • Fluorescence plate reader with an automated injection system.

Protocol:

  • Cell Culture:

    • Seed HEK293-Kir6.2/SUR1 cells into microplates at a density of 50,000 cells/well and culture overnight.[8]

  • Dye Loading:

    • Wash the cells once with assay buffer.[8]

    • Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.[8]

    • Incubate for 60-90 minutes at 37°C.[8]

  • Compound Addition:

    • Prepare serial dilutions of test compounds in assay buffer.

    • Add the compounds to the wells and incubate for 15-30 minutes at room temperature.[8]

    • Include wells with this compound (positive control for inhibition) and Diazoxide (positive control for activation), as well as a vehicle control (e.g., DMSO).

  • Thallium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Initiate fluorescence reading and inject the stimulus buffer containing thallium sulfate.[8]

    • Record the fluorescence intensity over time. The rate of fluorescence increase corresponds to the rate of Tl⁺ influx.[8]

  • Data Analysis:

    • Calculate the initial rate of Tl⁺ influx.

    • For potential inhibitors, the rate of influx will be reduced compared to the vehicle control. For potential activators, the rate will be increased.

    • Normalize the data to controls and determine the percent inhibition or activation for each test compound.

    • Hits are typically defined as compounds that produce a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the vehicle control).

Secondary Screening: Automated Patch Clamp Electrophysiology

Automated patch clamp (APC) systems provide a higher-throughput alternative to manual patch clamp for confirming the activity of hits from the primary screen and for more detailed pharmacological characterization.[1][2]

Objective: To confirm the direct modulatory effect of hit compounds on KATP channel currents and to determine their potency and mechanism of action.

Materials:

  • HEK293-Kir6.2/SUR1 cells.

  • Automated patch clamp system (e.g., SyncroPatch 384PE).[1]

  • Appropriate internal and external solutions for recording KATP channel currents.

  • Hit compounds from the primary screen and control compounds.

Protocol:

  • Cell Preparation:

    • Harvest and prepare a single-cell suspension of the HEK293-Kir6.2/SUR1 cells according to the APC instrument manufacturer's guidelines.

  • APC System Setup:

    • Prime the system with the appropriate internal and external solutions.

    • Load the cell suspension and compound plates into the instrument.

  • Electrophysiological Recording:

    • The instrument will automatically perform cell capture, seal formation, and whole-cell recording.

    • Establish a baseline current recording.

    • Apply a series of voltage steps to elicit KATP channel currents.

    • Apply the test compounds at various concentrations to determine their effect on the channel currents. This compound should be used as a reference inhibitor.

  • Data Analysis:

    • Measure the amplitude of the KATP channel currents before and after compound application.

    • Construct concentration-response curves for inhibitory compounds to determine their IC50 values.

    • Analyze the voltage-dependence and kinetics of the compound's effect on the channel.

Conclusion

This compound serves as an essential reference compound in high-throughput screening for novel KATP channel modulators. Its well-defined mechanism of action as a SUR1-specific inhibitor allows for the validation of assay performance and the characterization of new chemical entities. The combination of a primary fluorescence-based assay, such as the thallium flux assay, with a secondary electrophysiological screen provides a robust and efficient platform for the discovery and development of new drugs targeting KATP channels for the treatment of various diseases, including diabetes and cardiovascular disorders.

References

Application Notes: Preparation and Solubility of Tolbutamide for Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolbutamide is a first-generation sulfonylurea compound widely used in diabetes research as an oral hypoglycemic agent.[1] Its primary mechanism of action involves the inhibition of the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[2] This inhibition leads to membrane depolarization, calcium influx, and subsequent stimulation of insulin (B600854) secretion.[2][3] Due to its poor solubility in aqueous solutions, proper preparation of this compound for in vitro cell culture experiments is critical to ensure accurate and reproducible results. These application notes provide detailed protocols and solubility data for researchers utilizing this compound in cell-based assays.

Key Considerations

  • Solubility: this compound is sparingly soluble in aqueous buffers.[2] To achieve the desired concentrations for cell culture, it is necessary to first dissolve it in an organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695), to create a concentrated stock solution.[1][2]

  • Stock Solution Stability: While the crystalline solid form of this compound is stable for at least four years when stored at -20°C, aqueous solutions are not recommended for storage longer than one day.[2] Concentrated stock solutions in anhydrous DMSO or ethanol can be stored for longer periods at -20°C or -80°C.

  • Working Concentration: The effective concentration of this compound can vary depending on the cell type and experimental design. Studies have shown effects on pancreatic beta-cell proliferation at concentrations around 100 µg/mL.[4] Other studies on insulin release have used concentrations ranging from 20 µg/mL to 100 µg/mL.[3]

  • Vehicle Control: Since an organic solvent is used to dissolve this compound, it is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental conditions to account for any effects of the solvent on the cells.[5]

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various solvents. This data is essential for preparing appropriate stock solutions.

SolventReported SolubilityNotes
DMSO ~30 mg/mL[2]Common solvent for preparing high-concentration stock solutions for cell culture.
Ethanol ~30 mg/mL[2]An alternative to DMSO. Heating may be required to achieve higher concentrations (e.g., 50 mg/mL).[1]
Dimethylformamide (DMF) ~30 mg/mL[2]Another suitable organic solvent for stock solution preparation.
Ethanol:PBS (1:6, pH 7.2) ~0.14 mg/mL[2]Illustrates the low solubility in aqueous buffers, even with some co-solvent.
Acetone, Chloroform Soluble[1]Listed as effective solvents, though less common for cell culture applications.
Dilute Alkali Hydroxides Soluble[1]Solubility is pH-dependent.
Water Sparingly soluble / "Bad solvent"[2][6]Direct dissolution in water or aqueous media is not feasible for most experimental concentrations.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated stock solution, which can be easily diluted to various working concentrations.

Materials:

  • This compound powder (MW: 270.3 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L × 0.001 L × 270.3 g/mol × 1000 = 27.03 mg

  • Weighing: In a sterile 1.5 mL microcentrifuge tube, carefully weigh 27.03 mg of this compound powder.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C for long-term use. This prevents degradation from repeated freeze-thaw cycles.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage weigh 1. Weigh 27.03 mg This compound Powder add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Until Fully Dissolved add_dmso->vortex stock 4. Result: 1 mL of 100 mM Stock Solution vortex->stock aliquot 5. Create Single-Use Aliquots (10-20 µL) stock->aliquot store 6. Store Aliquots at -20°C aliquot->store

Caption: A flowchart illustrating the step-by-step process for preparing a concentrated this compound stock solution.

Protocol 2: Preparation of a 100 µM this compound Working Solution

This protocol provides a general guideline for diluting the concentrated stock solution into complete cell culture medium for treating cells.

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium suitable for your cell line

  • Sterile conical tubes or plates for dilution

  • Cultured cells ready for treatment

Methodology:

  • Thaw Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: To prepare a final working concentration of 100 µM from a 100 mM stock, a 1:1000 dilution is required.

    • For 1 mL of final working solution, you will need 1 µL of the 100 mM stock.

    • For 10 mL of final working solution, you will need 10 µL of the 100 mM stock.

  • Prepare Working Solution:

    • Add the required volume of pre-warmed cell culture medium to a sterile tube (e.g., 10 mL).

    • Add the calculated volume of the 100 mM this compound stock solution (e.g., 10 µL) directly into the medium.

    • Crucially, mix immediately and thoroughly by gentle vortexing or pipetting to prevent precipitation of the compound.[5]

  • Prepare Vehicle Control:

    • The final concentration of DMSO in the working solution is 0.1% (10 µL in 10 mL).

    • Prepare a vehicle control by adding the same amount of DMSO (10 µL) to an equivalent volume of culture medium (10 mL).

  • Treat Cells:

    • Remove the existing medium from your cultured cells.

    • Replace it with the prepared this compound-containing medium or the vehicle control medium.

    • Incubate the cells for the desired experimental duration.

Signaling Pathway

This compound's primary effect in pancreatic β-cells is the modulation of the KATP channel, leading to insulin exocytosis.

G This compound Mechanism of Action in Pancreatic β-Cells This compound This compound sur1 SUR1 Subunit This compound->sur1 Binds & Inhibits placeholder sur1->placeholder kir62 Kir6.2 Subunit kir62->placeholder k_efflux K+ Efflux depolarization Membrane Depolarization k_efflux->depolarization Leads to ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Mediates insulin Insulin Secretion (Exocytosis) ca_influx->insulin Triggers placeholder->k_efflux Blocks

References

Application Notes and Protocols for Using Tolbutamide in Perfused Rat Pancreas Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Tolbutamide in isolated perfused rat pancreas experiments. This ex vivo model is crucial for studying the direct effects of this compound on pancreatic β-cell function and insulin (B600854) secretion dynamics, independent of systemic influences.

Introduction

This compound, a first-generation sulfonylurea, is a well-established oral hypoglycemic agent used in the management of type 2 diabetes. Its primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[1] The isolated perfused rat pancreas is an invaluable experimental model that allows for the precise investigation of the dose-dependent and time-course effects of this compound on insulin secretion. This system maintains the structural and functional integrity of the pancreas, providing a physiologically relevant environment for pharmacological studies.

Mechanism of Action of this compound

This compound elicits insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[1] This binding event leads to the closure of the KATP channels, which under resting conditions, are open and maintain a hyperpolarized membrane potential by allowing potassium ion efflux. The closure of these channels causes membrane depolarization, which in turn activates voltage-dependent calcium channels. The subsequent influx of extracellular calcium ions into the β-cell is a critical step that triggers the exocytosis of insulin-containing granules, leading to insulin secretion.[2]

Experimental Protocols

I. Isolated Perfused Rat Pancreas Preparation

This protocol describes the surgical procedure for isolating and perfusing a rat pancreas for studying insulin secretion.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Surgical instruments (scissors, forceps, hemostats)

  • Perfusion pump

  • Perfusion solution (Krebs-Ringer bicarbonate buffer)

  • Cannulas

  • Collagenase solution (for islet isolation, if required)

  • Water bath (37°C)

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee protocols.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Locate the pancreas and carefully dissect it from surrounding tissues, including the stomach, duodenum, and spleen.

  • Cannulate the celiac artery for perfusate inflow and the portal vein for effluent collection.

  • Transfer the isolated pancreas to a perfusion apparatus and immediately begin perfusion with Krebs-Ringer bicarbonate buffer (KRBB) equilibrated with 95% O2 and 5% CO2 and maintained at 37°C.

  • Allow the preparation to stabilize for a period (e.g., 30 minutes) with a basal glucose concentration in the perfusate before introducing any experimental compounds.

II. This compound Administration and Sample Collection

This protocol outlines the procedure for introducing this compound into the perfused pancreas and collecting samples for insulin measurement.

Materials:

  • Stock solution of this compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in KRBB)

  • Perfusate solutions with varying concentrations of this compound and glucose

  • Fraction collector

  • Tubes for sample collection

Procedure:

  • Following the stabilization period, switch the perfusion medium to one containing the desired concentration of this compound.

  • For dose-response studies, introduce this compound in a stepwise manner, starting from the lowest concentration.

  • For time-course studies, maintain a constant concentration of this compound and collect effluent samples at regular intervals (e.g., every 15-60 seconds).[3]

  • Collect the perfusate effluent using a fraction collector into tubes kept on ice.

  • Store the collected samples at -20°C or lower until insulin concentration is measured using a radioimmunoassay (RIA) or ELISA kit.

Data Presentation

The following tables summarize the expected quantitative data from this compound perfusion experiments.

This compound Concentration (µg/mL) Glucose Concentration (mM) Insulin Secretion Response Reference
20-5004.2Rapid, dose-dependent increase[4]
1008.3Reduced glucose-stimulated insulin release[4]
12515Immediate insulin response[3]
25015Immediate and more intense insulin response[3]
Experimental Condition Observation Reference
Time-Course of this compound (125-250 µg/mL) Action Insulin response occurs immediately upon administration.[3]
Effect of Diazoxide (B193173) Diazoxide, a KATP channel opener, blocks this compound-induced insulin secretion.[5]
Pattern of Insulin Release This compound alone typically produces a monophasic insulin release. In the presence of glucose, it can potentiate a biphasic release.[4][5]
Glucose Dependency The stimulatory effect of this compound on insulin secretion is dependent on the ambient glucose concentration.[6]

Visualizations

Signaling Pathway of this compound-Induced Insulin Secretion

Tolbutamide_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Results in Exocytosis Insulin Granule Exocytosis Intracellular_Ca->Exocytosis Triggers Insulin_Secretion Insulin Secretion Exocytosis->Insulin_Secretion Causes

Caption: Signaling cascade of this compound action in pancreatic β-cells.

Experimental Workflow for Perfused Rat Pancreas Experiment

Experimental_Workflow Start Start Rat_Anesthesia Anesthetize Rat Start->Rat_Anesthesia Pancreas_Isolation Isolate Pancreas Rat_Anesthesia->Pancreas_Isolation Cannulation Cannulate Celiac Artery and Portal Vein Pancreas_Isolation->Cannulation Perfusion_Setup Mount on Perfusion Apparatus Cannulation->Perfusion_Setup Stabilization Stabilize with Basal Glucose Perfusion (30 min) Perfusion_Setup->Stabilization Tolbutamide_Perfusion Perfuse with this compound (Dose-Response or Time-Course) Stabilization->Tolbutamide_Perfusion Sample_Collection Collect Effluent Fractions Tolbutamide_Perfusion->Sample_Collection Insulin_Assay Measure Insulin Concentration (RIA/ELISA) Sample_Collection->Insulin_Assay Data_Analysis Analyze Data Insulin_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound perfusion in isolated rat pancreas.

References

Application Notes and Protocols for Electrophysiology Recording Techniques with Tolbutamide Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tolbutamide in electrophysiology experiments, with a primary focus on its interaction with ATP-sensitive potassium (KATP) channels. This document details the mechanism of action, experimental protocols, and data presentation for studying the effects of this compound on cellular electrical activity.

Introduction

This compound is a first-generation sulfonylurea drug primarily known for its use in the management of type 2 diabetes mellitus.[1] Its principal mechanism of action involves the blockade of ATP-sensitive potassium (KATP) channels.[1] These channels are crucial in linking cellular metabolism to electrical excitability in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and neurons.[2][3] By inhibiting KATP channels, this compound leads to membrane depolarization, which in pancreatic β-cells, triggers the opening of voltage-gated calcium channels, subsequent calcium influx, and ultimately, the secretion of insulin.[1] Electrophysiology techniques, particularly patch-clamp, are indispensable tools for investigating the precise effects of this compound on ion channel function.[4][5]

Mechanism of Action

This compound exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel complex.[1] This binding event induces a conformational change in the channel, leading to its closure.[1] The KATP channel is a hetero-octameric complex composed of four pore-forming Kir6.x subunits and four regulatory SUR subunits.[3] In pancreatic β-cells, the channel is typically composed of Kir6.2 and SUR1 subunits.[3] Under resting conditions with low glucose levels, intracellular ATP is low, and KATP channels are open, maintaining a hyperpolarized membrane potential.[1] Following glucose metabolism, the rise in the ATP/ADP ratio closes these channels, leading to depolarization. This compound effectively mimics the effect of high glucose by directly blocking the KATP channels, independent of intracellular ATP levels.[6]

Quantitative Data on this compound's Electrophysiological Effects

The following tables summarize the quantitative effects of this compound on various ion channels and cellular properties as determined by electrophysiological recordings.

ParameterCell TypeThis compound ConcentrationEffectReference
KATP Channel Inhibition Mouse pancreatic β-cells~7 µM50% inhibition (IC50)[4]
Amphibian renal cell line (A6)25.7 ± 3.0 µMHalf-inhibition constant (Ki)[6]
Human right atrial myocytes1.325 mM50% block of cromakalim-induced channels (EC50)[7]
Volume-Regulated Anion Channel Rat pancreatic β-cells85 µM50% potentiation of conductance (EC50)[8]
Afterhyperpolarizations Hippocampal CA1 neurons0.15 mMIC50 for medium afterhyperpolarizations[9]
Hippocampal CA1 neurons0.33 mMIC50 for slow afterhyperpolarizations[9]
ParameterCell TypeThis compound ConcentrationMeasurementReference
Input Resistance Hippocampal CA1 neurons0.5-1 mM12 ± 3.8% increase[9]
Slow Outward Currents Hippocampal CA1 neurons0.5-1 mM65 ± 5.3% depression[9]
C-type Outward Currents Hippocampal CA1 neurons0.5-1 mM45 ± 5.9% reduction[9]
M-type Current Inward Relaxations Hippocampal CA1 neurons0.5-1 mM41 ± 12.9% reduction[9]
Q-type Current Inward Relaxations Hippocampal CA1 neurons0.5-1 mM22 ± 5.7% reduction[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in electrophysiology experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). This compound is readily soluble in DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the recording solution should be kept low (typically ≤ 0.1%) to minimize any potential off-target effects on the cells.

Protocol 2: Whole-Cell Patch-Clamp Recording of KATP Channels in Pancreatic β-Cells with this compound Application

Objective: To measure the effect of this compound on KATP channel activity in isolated pancreatic β-cells using the whole-cell patch-clamp technique.

Materials:

  • Isolated pancreatic islets

  • Cell dispersion solution (e.g., Accutase)

  • Culture medium (e.g., DMEM with 5.5 mM glucose, 10% FBS)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Pipette puller

  • Perfusion system

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound stock solution

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 3.6 KCl, 2.6 CaCl₂, 0.5 MgSO₄, 0.5 NaH₂PO₄, 2 NaHCO₃, 5 HEPES, and 5 glucose. Adjust pH to 7.4 with NaOH.[10]

  • Intracellular Solution (in mM): 76 K₂SO₄, 10 KCl, 10 NaCl, 1 MgCl₂, and 5 HEPES. Adjust pH to 7.35 with KOH.[10] For perforated-patch, amphotericin B (e.g., 240 µg/mL) can be added to the intracellular solution.

Procedure:

  • Cell Preparation:

    • Isolate pancreatic islets using a standard collagenase digestion method.

    • Disperse the islets into single cells using an enzymatic solution like Accutase.[4][11]

    • Plate the dispersed cells onto glass coverslips and culture them for 1-4 days.[4][11]

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with oxygenated extracellular solution at a rate of 1-2 mL/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[11]

    • Fill the pipette with the intracellular solution and mount it on the micromanipulator.

    • Approach a target β-cell with the pipette tip while applying positive pressure.

    • Once a dimple is observed on the cell surface, release the positive pressure to form a high-resistance (GΩ) seal.

    • Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • This compound Application:

    • Record baseline KATP channel activity in the whole-cell voltage-clamp or current-clamp mode.

    • Prepare the desired final concentration of this compound by diluting the stock solution into the extracellular solution.

    • Switch the perfusion to the this compound-containing extracellular solution.

    • Record the changes in channel activity, membrane potential, or firing of action potentials.

    • To determine dose-response relationships, apply increasing concentrations of this compound.

    • After recording the effects of this compound, switch the perfusion back to the control extracellular solution to observe washout effects.

Signaling Pathway and Experimental Workflow

This compound-Induced Insulin Secretion Pathway

Tolbutamide_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to KATP_Channel KATP Channel (Kir6.2/SUR1) SUR1->KATP_Channel Induces Closure Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Membrane_Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Insulin_Vesicle Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicle Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Results in Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Cell Isolation & Culture Setup_Rig Setup Patch-Clamp Rig Cell_Isolation->Setup_Rig Solution_Prep Prepare Solutions (Extra- & Intracellular) Solution_Prep->Setup_Rig Tolbutamide_Stock Prepare this compound Stock Solution Apply_this compound Apply this compound Tolbutamide_Stock->Apply_this compound Form_Seal Form GΩ Seal Setup_Rig->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Baseline Record Baseline Activity Whole_Cell->Baseline Baseline->Apply_this compound Record_Effect Record Effect Apply_this compound->Record_Effect Washout Washout Record_Effect->Washout Analyze_Data Analyze Electrophysiological Data Washout->Analyze_Data Dose_Response Generate Dose-Response Curves Analyze_Data->Dose_Response

References

Application Notes and Protocols for Calcium Imaging in Pancreatic Beta-Cells Stimulated with Tolbutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing calcium imaging in pancreatic beta-cells following stimulation with tolbutamide. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.

Introduction

This compound, a first-generation sulfonylurea, is a well-established oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action is the stimulation of insulin (B600854) secretion from pancreatic beta-cells.[1][3][4] This process is intricately linked to changes in intracellular calcium concentration ([Ca²⁺]i). Calcium imaging is a powerful technique that allows for the real-time visualization and quantification of these changes, providing critical insights into beta-cell function and the efficacy of insulin secretagogues like this compound.[5]

The fundamental principle of this compound action involves its binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the beta-cell plasma membrane.[1][4][6][7] This binding event initiates a signaling cascade that leads to insulin exocytosis.

Signaling Pathway of this compound-Induced Calcium Influx

This compound stimulates insulin secretion by modulating the electrical activity of the beta-cell membrane. Under basal glucose conditions, K-ATP channels are open, allowing potassium ions (K⁺) to efflux, which maintains a hyperpolarized membrane potential and keeps voltage-gated calcium channels (VGCCs) closed.[4]

Upon administration, this compound binds to the SUR1 subunit of the K-ATP channel.[1][6] This interaction induces the closure of the K-ATP channel, independent of intracellular ATP levels.[1][4] The resulting decrease in K⁺ efflux leads to the depolarization of the beta-cell membrane.[1][3] This depolarization triggers the opening of voltage-dependent Ca²⁺ channels, leading to an influx of extracellular Ca²⁺ and a subsequent rise in cytosolic Ca²⁺ concentration.[1][3][8] The elevated [Ca²⁺]i is the primary trigger for the exocytosis of insulin-containing granules.[1][3]

Tolbutamide_Signaling_Pathway cluster_cell Pancreatic Beta-Cell This compound This compound SUR1 SUR1 Receptor This compound->SUR1 Binds to KATP K-ATP Channel SUR1->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Insulin_Exocytosis Insulin Exocytosis Ca_increase->Insulin_Exocytosis Triggers

Caption: Signaling pathway of this compound-induced insulin secretion.

Experimental Protocols

The following protocols provide a detailed methodology for performing calcium imaging in isolated pancreatic islets and dispersed beta-cells stimulated with this compound.

Pancreatic Islet Isolation

Objective: To isolate viable pancreatic islets from a suitable animal model (e.g., mouse or rat).

Materials:

  • Collagenase P

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium

  • Ficoll-Paque or equivalent density gradient medium

  • Stereomicroscope

Procedure:

  • Anesthetize and euthanize the animal according to approved institutional guidelines.

  • Perfuse the pancreas through the common bile duct with cold HBSS containing collagenase P.

  • Dissect the inflated pancreas and incubate it at 37°C for 10-15 minutes to digest the tissue.

  • Stop the digestion by adding cold HBSS and gently pipette to release the islets.

  • Wash the digest several times with cold HBSS by centrifugation.

  • Purify the islets from the digested exocrine tissue using a density gradient centrifugation (e.g., Ficoll).

  • Hand-pick the purified islets under a stereomicroscope and culture them overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

Beta-Cell Dispersion (Optional, for single-cell imaging)

Objective: To obtain a single-cell suspension of beta-cells from isolated islets.

Materials:

  • Trypsin-EDTA

  • Ca²⁺-free HBSS

  • RPMI-1640 medium

Procedure:

  • Wash the isolated islets with Ca²⁺-free HBSS.

  • Incubate the islets in trypsin-EDTA at 37°C for 3-5 minutes.

  • Gently pipette the islets to facilitate dissociation into single cells.

  • Stop the trypsinization by adding RPMI-1640 medium with 10% FBS.

  • Plate the dispersed cells onto glass-bottom dishes and culture overnight.

Calcium Indicator Loading

Objective: To load the beta-cells with a fluorescent calcium indicator.

Materials:

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).[5]

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare a stock solution of the calcium indicator in DMSO.

  • Dilute the stock solution in KRB buffer to the final working concentration (typically 1-5 µM). The addition of a small amount of Pluronic F-127 can aid in dye loading.

  • Incubate the islets or dispersed cells in the dye-loading solution at 37°C for 30-60 minutes in the dark.

  • Wash the cells with fresh KRB buffer to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes before imaging.[5]

Calcium Imaging

Objective: To record the changes in intracellular calcium concentration in response to this compound stimulation.

Apparatus:

  • Inverted fluorescence microscope equipped with a high-speed camera and appropriate filter sets for the chosen calcium indicator.

  • Perfusion system to allow for the exchange of solutions during the experiment.

Procedure:

  • Mount the dish containing the loaded cells onto the microscope stage and maintain at 37°C.

  • Perfuse the cells with a basal KRB buffer containing a low glucose concentration (e.g., 2.8-5 mM) to establish a baseline fluorescence.

  • Switch to a KRB buffer containing the desired concentration of this compound. A stepwise increase in this compound concentration (e.g., 0, 5, 10, 25, 50, 100 µM) can be used to determine the dose-response relationship.[8]

  • Record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation and emission wavelengths (e.g., ~494 nm excitation and ~516 nm emission).[9]

  • After the stimulation period, perfuse with a high potassium (e.g., 30 mM KCl) solution to elicit a maximal Ca²⁺ response for normalization purposes.

Experimental_Workflow Islet_Isolation 1. Islet Isolation (Collagenase Digestion) Cell_Dispersion 2. Cell Dispersion (Optional, Trypsinization) Islet_Isolation->Cell_Dispersion Dye_Loading 3. Calcium Indicator Loading (e.g., Fura-2 AM) Islet_Isolation->Dye_Loading For whole islets Cell_Dispersion->Dye_Loading Imaging_Setup 4. Imaging Setup (Microscope & Perfusion) Dye_Loading->Imaging_Setup Baseline 5. Establish Baseline (Low Glucose) Imaging_Setup->Baseline Stimulation 6. This compound Stimulation Baseline->Stimulation Data_Acquisition 7. Data Acquisition (Fluorescence Recording) Stimulation->Data_Acquisition Analysis 8. Data Analysis (Quantify [Ca²⁺]i) Data_Acquisition->Analysis

Caption: Experimental workflow for calcium imaging in beta-cells.

Data Presentation

The quantitative data from calcium imaging experiments can be summarized to compare the effects of different this compound concentrations.

Table 1: Dose-Dependent Effect of this compound on Intracellular Calcium in Mouse Beta-Cells

This compound Concentration (µM)EC₅₀ for Recruitment of Active Cells (µM)EC₅₀ for Mean [Ca²⁺]i Elevation (µM)Maximum [Ca²⁺]i Reached (nM)
0-100 (in 4 mM Glucose)~14~50330 (single cells)
0-100 (in 5 mM Glucose)~4~25420 (clusters)

Data synthesized from Jonkers & Henquin, 2001.[8]

Table 2: Comparison of Inhibitory Constants (Ki) of this compound on Different K-ATP Channels

K-ATP Channel SubtypeThis compound Ki (µM)
Kir6.2/SUR1 (Beta-cell type)~0.3
Kir6.2/SUR2A (Cardiac type)~0.5

Data from Gribble et al., 1998.[10]

Conclusion

Calcium imaging is an indispensable tool for elucidating the mechanism of action of sulfonylureas like this compound on pancreatic beta-cells. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to investigate beta-cell pathophysiology and to screen for novel therapeutic agents targeting insulin secretion. Careful execution of these protocols will yield high-quality, quantifiable data on the dynamics of intracellular calcium, a critical second messenger in insulin release.

References

Application Notes and Protocols for the Tolbutamide Tolerance Test in the Diagnosis of Insulinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tolbutamide tolerance test is a diagnostic tool that has been historically used to investigate fasting hypoglycemia and aid in the diagnosis of insulinoma, a rare neuroendocrine tumor of the pancreas characterized by excessive insulin (B600854) secretion.[1] this compound, a first-generation sulfonylurea, stimulates the release of insulin from pancreatic beta cells.[2] This test assesses the insulin secretory response to a standardized dose of intravenous this compound. In individuals with an insulinoma, the insulin release is typically exaggerated and sustained, leading to a profound and prolonged drop in blood glucose levels.

It is crucial to note that the this compound tolerance test is now infrequently performed and is considered by many to be obsolete for the primary diagnosis of insulinoma. The 72-hour supervised fast is the current gold standard for establishing the biochemical diagnosis of insulinoma. The this compound tolerance test can be hazardous, with a significant risk of inducing severe and prolonged hypoglycemia. Therefore, it should only be conducted in carefully selected patients and under strict medical supervision with immediate access to intravenous glucose.

Mechanism of Action of this compound

This compound exerts its insulin-releasing effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic beta cells. This binding closes the K-ATP channels, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, resulting in an influx of calcium ions into the cell. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, leading to insulin secretion into the bloodstream.

Experimental Protocols

Patient Preparation

  • The patient must fast overnight for at least 8 hours prior to the test. Water is permitted.

  • A baseline blood sample for glucose and insulin measurement should be drawn immediately before the test begins.

  • The test should not be initiated if the fasting plasma glucose is less than 50 mg/dL.

Materials

  • Sterile sodium this compound for intravenous injection

  • Sterile water for injection

  • Intravenous catheter

  • Syringes and needles for blood collection

  • Blood collection tubes (e.g., fluoride (B91410) oxalate (B1200264) for glucose, serum separator tubes for insulin)

  • Centrifuge

  • Equipment for plasma/serum separation and storage

  • 50% Dextrose solution for intravenous administration in case of severe hypoglycemia

Procedure

  • Insert an intravenous catheter into a peripheral vein for blood sampling and this compound administration.

  • Administer 1 gram of sodium this compound intravenously over a 2- to 3-minute period.

  • Collect blood samples for glucose and insulin determination at the following time points: 0 (baseline), 2, 5, 10, 15, 20, 30, 45, 60, 90, 120, 150, and 180 minutes after the completion of the this compound infusion.[1]

  • Closely monitor the patient for signs and symptoms of hypoglycemia throughout the test and for several hours after its completion.

  • If severe hypoglycemia occurs, the test should be terminated, and intravenous glucose should be administered immediately.

Safety Precautions and Contraindications

  • Contraindications :

    • Known hypersensitivity to this compound or other sulfonylureas.[3]

    • Patients with a fasting blood glucose level below 50 mg/dL.

    • Severe liver or kidney disease.[3]

    • Pregnancy and breastfeeding.[3]

  • Safety Measures :

    • The test must be performed under the supervision of a physician.

    • An intravenous line with a glucose infusion (e.g., 50% Dextrose) must be readily available to treat severe hypoglycemia.

    • The patient should be monitored for neuroglycopenic symptoms (e.g., confusion, dizziness, seizure) throughout the test.

    • The test should be terminated immediately if the patient develops severe symptoms of hypoglycemia.

Data Presentation

Table 1: Comparative Quantitative Data of this compound Tolerance Test in Healthy Individuals vs. Insulinoma Patients

ParameterTime PointHealthy IndividualsInsulinoma Patients
Plasma Glucose (mg/dL) Baseline (0 min)Normal fasting glucoseOften low to normal
Nadir (30-45 min)Decrease to ~50% of baselineProfound decrease, often < 40 mg/dL
120-180 minReturn to or near baselineRemains low, fails to return to baseline
Serum Insulin (µU/mL) Baseline (0 min)Normal fasting insulinOften inappropriately normal or high for the glucose level
Peak (2-5 min)Modest increase, typically < 100 µU/mLExaggerated and rapid increase, often > 150 µU/mL
60 minLevels declining towards baselineMay remain significantly elevated
120-180 minReturn to baselineMay remain elevated relative to the degree of hypoglycemia

Note: These values are illustrative and can vary between individuals. The key diagnostic feature in insulinoma is the sustained hyperinsulinemia in the presence of hypoglycemia.

Mandatory Visualizations

Tolbutamide_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Closes Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-Containing Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: this compound signaling pathway in pancreatic beta cells.

TTT_Workflow cluster_PreTest Pre-Test Phase cluster_Test Test Phase cluster_PostTest Post-Test Phase Patient_Fasting Patient Fasts (Overnight) Baseline_Sample Collect Baseline Blood Sample (Glucose & Insulin) Patient_Fasting->Baseline_Sample Check_Glucose Check Fasting Glucose (>50 mg/dL to proceed) Baseline_Sample->Check_Glucose Administer_this compound Administer 1g IV This compound (2-3 min) Check_Glucose->Administer_this compound Proceed Serial_Sampling Serial Blood Sampling (0-180 min) Administer_this compound->Serial_Sampling Monitor_Patient Continuous Patient Monitoring for Hypoglycemia Administer_this compound->Monitor_Patient Process_Samples Centrifuge and Separate Plasma/Serum Serial_Sampling->Process_Samples Analyze_Samples Analyze Glucose and Insulin Levels Process_Samples->Analyze_Samples Data_Interpretation Interpret Results Analyze_Samples->Data_Interpretation

Caption: Experimental workflow for the this compound Tolerance Test.

References

Application Notes and Protocols for Assessing Tolbutamide's Effect on Beta-Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolbutamide, a first-generation sulfonylurea, has long been used in the management of type 2 diabetes due to its insulin (B600854) secretagogue effects. Beyond its role in insulin secretion, studies have indicated that this compound can also stimulate pancreatic beta-cell proliferation, a process of significant interest for therapeutic strategies aimed at restoring beta-cell mass.[1] This document provides detailed application notes and protocols for assessing the proliferative effects of this compound on beta-cells, intended for researchers, scientists, and drug development professionals.

The primary mechanism of this compound involves the closure of ATP-sensitive potassium (KATP) channels in the beta-cell membrane. This leads to membrane depolarization, influx of extracellular calcium (Ca2+) through voltage-gated calcium channels, and subsequent insulin exocytosis.[2][3] The sustained increase in intracellular calcium is also believed to be a key trigger for signaling pathways that promote beta-cell proliferation.[1] Notably, the proliferative effect of this compound is glucose-dependent, requiring adequate glucose concentrations to be effective.[1]

These application notes will detail methodologies for quantifying this compound-induced beta-cell proliferation, including direct cell counting, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assays, and Ki-67 immunostaining. Furthermore, we will explore the underlying signaling pathways potentially involved, such as the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Beta-Cell Number
This compound Concentration (µg/mL)Fold Increase in Beta-Cell Number (Mean ± SEM)
0 (Control)1.00 ± 0.00
10~1.25 ± 0.10
50~1.75 ± 0.15
1002.00 ± 0.20[1]
>100Inhibitory[1]
Data synthesized from studies on neonatal rat pancreatic cells cultured for 10 days.[1] The fold increase is relative to the control group.
Table 2: Summary of Methods for Assessing Beta-Cell Proliferation
MethodPrincipleAdvantagesDisadvantages
Direct Cell Counting Manual or automated counting of insulin-positive cells.Simple, direct measure of cell number.Labor-intensive, may not distinguish between proliferation and survival.
BrdU Incorporation Assay Incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA during the S-phase of the cell cycle, detected by anti-BrdU antibodies.[4][5]Specific for cells that have undergone DNA synthesis. Can be used for in vitro and in vivo studies.[4]Requires labeling of live cells, DNA denaturation step can affect sample integrity.
Ki-67 Immunostaining Detection of the nuclear protein Ki-67, which is expressed in all active phases of the cell cycle (G1, S, G2, M) but absent in quiescent (G0) cells.[6][7]Stains all proliferating cells, does not require pre-labeling of live cells.[6]Does not distinguish between different phases of the cell cycle.

Signaling Pathways

This compound's proliferative effects are thought to be mediated by signaling cascades downstream of the initial calcium influx. The ERK1/2 and PI3K/Akt pathways are key regulators of cell proliferation and survival in beta-cells and are likely candidates for mediating this compound's effects.[8][9]

Tolbutamide_Signaling_Pathway cluster_downstream Potential Proliferative Signaling This compound This compound KATP KATP Channel This compound->KATP Inhibition Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_intracellular ↑ Intracellular [Ca²⁺] Ca_influx->Ca_intracellular ERK_pathway Ras/Raf/MEK/ERK Pathway Ca_intracellular->ERK_pathway Activates PI3K_pathway PI3K/Akt Pathway Ca_intracellular->PI3K_pathway Activates Proliferation Beta-Cell Proliferation ERK_pathway->Proliferation PI3K_pathway->Proliferation

Caption: this compound-induced signaling pathway leading to beta-cell proliferation.

Experimental Protocols

Experimental Workflow for Assessing this compound's Effect on Beta-Cell Proliferation

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Proliferation Assessment cluster_analysis Data Analysis Islet_Isolation Isolate Pancreatic Islets (e.g., from rodents) Cell_Culture Culture Islets or Dispersed Beta-Cells Islet_Isolation->Cell_Culture Tolbutamide_Treatment Treat with this compound (various concentrations) + High Glucose Cell_Culture->Tolbutamide_Treatment Controls Controls: - Vehicle + High Glucose - Vehicle + Low Glucose Cell_Culture->Controls BrdU_Assay BrdU Incorporation Assay Tolbutamide_Treatment->BrdU_Assay Ki67_Staining Ki-67 Immunostaining Tolbutamide_Treatment->Ki67_Staining Cell_Counting Direct Cell Counting Tolbutamide_Treatment->Cell_Counting Controls->BrdU_Assay Controls->Ki67_Staining Controls->Cell_Counting Quantification Quantify Proliferating Cells (% BrdU+ or Ki-67+ cells) BrdU_Assay->Quantification Ki67_Staining->Quantification Cell_Counting->Quantification Statistics Statistical Analysis Quantification->Statistics

Caption: General workflow for assessing this compound-induced beta-cell proliferation.

Protocol 1: BrdU Incorporation Assay for Pancreatic Islets

This protocol is adapted from standard BrdU staining procedures for cultured cells and tissues.[4][5]

Materials:

  • Isolated pancreatic islets

  • Culture medium (e.g., RPMI-1640) with high glucose (e.g., 11.1 mM)

  • This compound stock solution

  • BrdU labeling solution (10 mM stock in sterile water)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)

  • DNA denaturation solution (e.g., 2 M HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.5)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-BrdU antibody

  • Secondary antibody: Fluorochrome-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Islet Culture and Treatment:

    • Culture isolated islets in multi-well plates.

    • Treat islets with desired concentrations of this compound (e.g., 10-100 µg/mL) in high glucose medium for a specified duration (e.g., 24-72 hours). Include vehicle-treated controls.

  • BrdU Labeling:

    • Add BrdU labeling solution to the culture medium to a final concentration of 10 µM.

    • Incubate for 4-24 hours to allow for incorporation into newly synthesized DNA. The optimal incubation time should be determined empirically.

  • Fixation and Processing:

    • Wash islets gently with PBS.

    • Fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash with PBS.

    • (Optional, for whole islets) Embed in paraffin (B1166041) or cryopreserve for sectioning.

  • Immunostaining:

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

    • Denature DNA by incubating with 2 M HCl for 30-60 minutes at room temperature or 37°C.

    • Neutralize with 0.1 M sodium borate buffer for 5-10 minutes.

    • Wash thoroughly with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with anti-BrdU primary antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS.

    • Counterstain nuclei with DAPI.

    • Mount coverslips onto microscope slides.

  • Imaging and Quantification:

    • Visualize using fluorescence microscopy.

    • Quantify the percentage of BrdU-positive beta-cells (co-localized with insulin staining, if performed) relative to the total number of beta-cells.

Protocol 2: Ki-67 Immunofluorescence Staining for Dispersed Beta-Cells

This protocol is based on standard immunofluorescence procedures for detecting the nuclear antigen Ki-67.[6][7]

Materials:

  • Dispersed pancreatic beta-cells or cultured islet cells

  • Culture medium with high glucose

  • This compound stock solution

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-Ki-67 antibody

  • (Optional) Primary antibody for beta-cell marker: Anti-insulin antibody

  • Secondary antibodies: Fluorochrome-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Culture dispersed beta-cells or islet cells on coverslips.

    • Treat cells with desired concentrations of this compound in high glucose medium for 24-72 hours. Include vehicle-treated controls.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with anti-Ki-67 primary antibody (and anti-insulin antibody, if co-staining) overnight at 4°C.

    • Wash with PBS.

    • Incubate with appropriate fluorochrome-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Wash with PBS.

    • Counterstain nuclei with DAPI.

    • Mount coverslips onto microscope slides.

  • Imaging and Quantification:

    • Visualize using fluorescence microscopy.

    • Quantify the percentage of Ki-67-positive beta-cells (identified by insulin co-staining) relative to the total number of beta-cells.

Concluding Remarks

The protocols and information provided herein offer a comprehensive framework for investigating the proliferative effects of this compound on pancreatic beta-cells. Careful experimental design, including appropriate controls and optimization of assay conditions, is crucial for obtaining reliable and reproducible results. Further investigation into the downstream signaling pathways, such as ERK1/2 and PI3K/Akt, will provide a more complete understanding of the molecular mechanisms underlying this compound-induced beta-cell proliferation. It is important to note that while this compound can induce proliferation, some studies have also reported an induction of apoptosis with long-term exposure or at high concentrations, highlighting the importance of dose-response and time-course studies.[10]

References

In Vitro Model Systems for Studying Tolbutamide's Long-Term Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro model systems for investigating the long-term effects of Tolbutamide, a first-generation sulfonylurea drug. The included protocols offer detailed methodologies for cell culture, chronic drug exposure, and subsequent functional and molecular analyses.

Introduction

This compound has been a cornerstone in the management of type 2 diabetes for decades. Its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels[1]. This blockage leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules[1][2]. However, the long-term consequences of continuous β-cell stimulation with this compound are complex and not fully elucidated. In vitro model systems offer a controlled environment to dissect the molecular and cellular changes that occur with chronic exposure, providing valuable insights into potential long-term efficacy and safety.

Prolonged exposure of pancreatic β-cells to sulfonylureas like this compound can lead to a state of desensitization, where the cells become less responsive to the drug's stimulatory effects[3]. Furthermore, studies have indicated that long-term treatment may induce changes in glucose metabolism, gene expression, and even trigger apoptosis, particularly at higher concentrations[2][3][4]. Understanding these long-term effects is crucial for optimizing therapeutic strategies and developing novel drugs with improved long-term outcomes.

Recommended In Vitro Model Systems

Primary Pancreatic Islets

Isolated pancreatic islets from rodents (rats or mice) provide a physiologically relevant model, retaining the natural architecture and cellular composition (α, β, δ, and PP cells). This allows for the study of not only the direct effects on β-cells but also the paracrine interactions within the islet.

Pancreatic β-Cell Lines
  • BRIN-BD11 Cells: This rat pancreatic β-cell line is a robust model that is responsive to glucose and secretes insulin[5]. It is frequently used to study the effects of chronic exposure to sulfonylureas[1][6].

  • INS-1E Cells: A rat insulinoma cell line that is also widely used for studying β-cell function and insulin secretion. It provides a stable and reproducible system for long-term culture experiments.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative findings from in vitro studies on the long-term effects of this compound.

Parameter In Vitro Model This compound Concentration Duration of Exposure Observed Effect Reference
Insulin Secretion BRIN-BD11 cells5-100 µM72-144 hoursTime- and concentration-dependent irreversible decline in sulfonylurea-induced insulin secretion.[7]
Cellular Insulin Content BRIN-BD11 cellsHigh concentrations72-144 hoursReadily reversible decline.[7]
Apoptosis Pancreatic islets (ob/ob mice, Wistar rats)100 µMLong-termTriggered apoptosis.[2][3]
Apoptosis Inhibition Pancreatic islets100 µM this compound + 50 µM D-600 or 200 µM diazoxideLong-termApoptosis was inhibited.[2][3]
Cell Proliferation Neonatal rat pancreatic cells~100 µg/mL10 daysDoubled β-cell numbers.[8]
Cell Proliferation (High Conc.) Neonatal rat pancreatic cells>100 µg/mL10 daysInhibitory effect on β-cell numbers.[8]

Experimental Protocols

Long-Term Culture and Chronic this compound Treatment

Objective: To maintain pancreatic β-cell lines or primary islets in culture for an extended period with continuous exposure to this compound.

Materials:

  • BRIN-BD11 or INS-1E cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • This compound stock solution (dissolved in DMSO)

  • Culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Protocol for Cell Lines (BRIN-BD11 and INS-1E):

  • Cell Seeding: Seed the cells at a density that allows for logarithmic growth over the planned treatment period, avoiding confluence.

  • Medium Preparation: Prepare complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

  • This compound Addition: Add the desired final concentration of this compound to the culture medium. A vehicle control (DMSO) should be run in parallel.

  • Medium Change: Change the medium with freshly prepared this compound-containing medium every 48-72 hours to ensure a constant drug concentration and replenish nutrients.

  • Passaging (if necessary): If the cells approach confluence during the long-term treatment, they should be passaged. A portion of the cells is re-seeded into a new flask with fresh this compound-containing medium.

Protocol for Primary Islets:

  • Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.

  • Culture: Culture the isolated islets in a non-adherent culture dish in a suitable culture medium (e.g., RPMI-1640 with supplements).

  • Treatment: Introduce this compound to the culture medium at the desired concentration.

  • Medium Change: Change half of the medium every 2-3 days with fresh, this compound-containing medium.

Assessment of Insulin Secretion

Objective: To measure insulin secretion from chronically treated cells in response to secretagogues.

Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • Glucose solutions of various concentrations

  • This compound solution

  • Insulin Radioimmunoassay (RIA) kit or ELISA kit

Protocol:

  • Pre-incubation: After the long-term treatment period, wash the cells twice with KRBH buffer containing a low glucose concentration (e.g., 2.8 mM).

  • Starvation: Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C.

  • Stimulation: Replace the pre-incubation buffer with KRBH buffer containing various stimuli (e.g., low glucose, high glucose, this compound) and incubate for a defined period (e.g., 1 hour) at 37°C.

  • Sample Collection: Collect the supernatant (containing secreted insulin).

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

  • Data Normalization: Normalize the secreted insulin values to the total protein content or DNA content of the cells in each well.

Apoptosis Assays

Objective: To determine the extent of apoptosis induced by long-term this compound exposure.

Materials:

  • TUNEL assay kit

  • Paraformaldehyde (PFA)

  • Permeabilization solution (e.g., Triton X-100 or citrate-based)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Fixation: Fix the cells grown on coverslips with 4% PFA for 20-30 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with the appropriate solution to allow entry of the labeling enzymes.

  • Labeling: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the kit's instructions.

  • Counterstaining: Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

  • Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Lyse the cells in lysis buffer and collect the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3, followed by the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of cleaved caspase-3.

Visualization of Signaling Pathways and Workflows

Tolbutamide_Acute_Signaling This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to KATP_Channel K-ATP Channel SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Membrane_Depolarization->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Intracellular_Ca ↑ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Increases Insulin_Exocytosis Insulin Vesicle Exocytosis Intracellular_Ca->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Results in

Caption: Acute signaling pathway of this compound-induced insulin secretion.

Tolbutamide_LongTerm_Effects cluster_cellular_effects Cellular Effects cluster_signaling Potential Signaling Pathways Desensitization β-cell Desensitization Altered_Metabolism Altered Glucose Metabolism Apoptosis Ca2+-dependent Apoptosis Chronic_KATP_Blockade Chronic K-ATP Channel Blockade Chronic_KATP_Blockade->Desensitization Sustained_Ca_Increase Sustained ↑ [Ca2+] Chronic_KATP_Blockade->Sustained_Ca_Increase Sustained_Ca_Increase->Altered_Metabolism Sustained_Ca_Increase->Apoptosis Oxidative_Stress Oxidative Stress & Hypoxia Gene Expression Oxidative_Stress->Apoptosis Epac2_Rap1 Epac2/Rap1 Signaling Activation LongTerm_this compound Long-Term This compound Exposure LongTerm_this compound->Chronic_KATP_Blockade LongTerm_this compound->Oxidative_Stress LongTerm_this compound->Epac2_Rap1

Caption: Potential long-term effects and signaling pathways of this compound.

Experimental_Workflow cluster_assays Functional & Molecular Analyses Start Start: Culture of Pancreatic β-cells Treatment Chronic this compound Treatment (with Vehicle Control) Start->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Insulin_Secretion_Assay Insulin Secretion (RIA/ELISA) Endpoint_Assays->Insulin_Secretion_Assay Apoptosis_Assay Apoptosis Assays (TUNEL, Cleaved Caspase-3) Endpoint_Assays->Apoptosis_Assay Gene_Expression_Analysis Gene Expression (RT-qPCR) Endpoint_Assays->Gene_Expression_Analysis Data_Analysis Data Analysis & Interpretation Insulin_Secretion_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Gene_Expression_Analysis->Data_Analysis

Caption: General experimental workflow for studying long-term this compound effects.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Tolbutamide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tolbutamide in human plasma. This compound is a first-generation sulfonylurea oral hypoglycemic agent, and its accurate measurement in plasma is crucial for pharmacokinetic studies, drug-drug interaction evaluations, and clinical monitoring.[1] The described method utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and excellent recovery.[2] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, accuracy, precision, and recovery, demonstrating its reliability for bioanalytical applications.

Introduction

This compound is a widely used oral antidiabetic drug for the management of type 2 diabetes mellitus. It functions by stimulating insulin (B600854) secretion from pancreatic β-cells. Monitoring its concentration in plasma is essential for assessing its pharmacokinetic profile, which can be influenced by factors such as patient metabolism (primarily via CYP2C9) and potential interactions with other drugs.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard for bioanalytical assays due to its superior sensitivity, specificity, and speed.[2] This note provides a comprehensive protocol for a validated LC-MS/MS method designed for the robust quantification of this compound in human plasma samples, suitable for regulated bioanalysis.

Materials and Reagents

  • Analytes: this compound (≥98% purity), this compound-d9 (internal standard, IS, ≥99% purity).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Reagents: Formic acid (≥98% purity).

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

Instrumentation

  • Liquid Chromatography: A UHPLC or HPLC system capable of delivering accurate gradients (e.g., Shimadzu Nexera, Agilent 1200 series, or equivalent).[3][4][5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., AB Sciex API 4000, Thermo TSQ Vantage, or equivalent).[4][6]

  • Data System: Analyst, MassHunter, or equivalent software for data acquisition and processing.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d9 (IS) by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to create working standards for calibration curve (CC) and quality control (QC) samples.[2]

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d9 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking 45 µL of blank human plasma with 5 µL of the appropriate working standard solution to achieve final concentrations over the desired range (e.g., 5 - 5,000 ng/mL).[7]

  • Quality Control (QC) Samples: Prepare QC samples in bulk at four concentration levels:

    • Lower Limit of Quantification (LLOQ): e.g., 5 ng/mL

    • Low Quality Control (LQC): e.g., 15 ng/mL

    • Medium Quality Control (MQC): e.g., 500 ng/mL

    • High Quality Control (HQC): e.g., 4,000 ng/mL

Plasma Sample Preparation Protocol

The protein precipitation method is employed for its simplicity and speed.[2][3]

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the IS working solution (100 ng/mL this compound-d9 in acetonitrile) to each tube, except for the blank matrix sample.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilute the supernatant with 100 µL of water containing 0.1% formic acid.

  • Inject 5 µL of the final solution into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

The chromatographic conditions are optimized for efficient separation of this compound from endogenous plasma components.

ParameterCondition
Column Reversed-phase C18, 2.1 x 50 mm, 3.5 µm (e.g., Zorbax SB-C18)[8][9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B in 2.0 min, hold at 90% B for 1.0 min, return to 30% B in 0.1 min, equilibrate for 0.9 min
Total Run Time 4.0 minutes
Column Temperature 40°C[2]
Autosampler Temp 4°C[2]
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode, monitoring specific MRM transitions for the analyte and internal standard.[3][8]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp 500°C[4]
Ion Spray Voltage +4500 V
Dwell Time 50 ms
Collision Gas Nitrogen
Analyte This compound
Precursor Ion (Q1) m/z 271.1
Product Ion (Q3) m/z 172.1 (Quantifier), m/z 91.1 (Qualifier)[2]
Collision Energy (CE) 22 V (for 172.1), 32 V (for 91.1)[7]
Analyte This compound-d9 (IS)
Precursor Ion (Q1) m/z 280.1
Product Ion (Q3) m/z 172.1
Collision Energy (CE) 22 V

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample (50 µL) Spike_IS 2. Add Internal Standard Sample->Spike_IS Precipitate 3. Add Acetonitrile & Vortex Spike_IS->Precipitate Centrifuge 4. Centrifuge (13,000 x g) Precipitate->Centrifuge Transfer 5. Transfer & Dilute Supernatant Centrifuge->Transfer Inject 6. Inject into LC-MS/MS Transfer->Inject LC_Sep 7. Chromatographic Separation Inject->LC_Sep MS_Detect 8. MS/MS Detection (MRM) LC_Sep->MS_Detect Data 9. Data Acquisition & Processing MS_Detect->Data

Caption: Workflow for this compound quantification in plasma.

Method Validation Summary

The method was validated according to regulatory guidelines. The results are summarized below.

Linearity

The calibration curve was linear over the specified concentration range, with a weighting factor of 1/x² applied.

ParameterResult
Concentration Range 5 – 5,000 ng/mL[7]
Regression Equation y = 0.0025x + 0.0012
Correlation Coefficient (r²) > 0.998
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four QC levels (n=6). The results met the acceptance criteria (%Bias within ±15%, %CV ≤ 15%; for LLOQ, within ±20% and ≤ 20%, respectively).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%Bias)Intra-day Precision (%CV)Inter-day Accuracy (%Bias)Inter-day Precision (%CV)
LLOQ 55.8%9.5%7.2%11.8%
LQC 15-3.5%6.2%-2.1%7.5%
MQC 5001.9%4.1%2.5%5.3%
HQC 4000-1.2%3.5%-0.8%4.6%
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

QC LevelMean Extraction Recovery (%)Matrix Effect (%)
LQC 91.5%97.2%
HQC 94.2%98.5%

Results and Discussion

The developed LC-MS/MS method demonstrates high sensitivity, with an LLOQ of 5 ng/mL for this compound in plasma. The simple protein precipitation protocol provides clean extracts and consistent, high recovery (>90%).[10] The use of a stable isotope-labeled internal standard, this compound-d9, effectively compensates for any variability in sample processing and potential matrix effects, ensuring data integrity.[2] The chromatographic run time of 4.0 minutes allows for the rapid analysis of large sample batches, making it highly suitable for supporting pharmacokinetic studies in a high-throughput environment. The validation data confirm that the method is accurate, precise, and reliable for its intended purpose.

Conclusion

This application note presents a validated, high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The method is rapid, sensitive, and robust, employing a simple protein precipitation extraction technique. All validation parameters, including linearity, accuracy, precision, and recovery, met the stringent criteria required for regulated bioanalysis. This method can be confidently implemented in clinical and research laboratories for pharmacokinetic and drug interaction studies involving this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tolbutamide for In Vitro Insulin Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing tolbutamide to achieve maximal insulin (B600854) release in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound to stimulate maximal insulin release in vitro?

A1: The effective concentration of this compound for stimulating insulin release in vitro is dose-dependent and influenced by the glucose concentration in the medium.[1][2] Studies have shown that concentrations ranging from 20 µM to 500 µg/ml can elicit a significant, rapid, and dose-dependent increase in insulin secretion from isolated pancreatic islets.[1] Some research indicates that insulin release peaks around 20 µM of this compound in the presence of 8 mM glucose.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model (e.g., isolated islets, pancreatic beta-cell lines).

Q2: How does glucose concentration affect this compound-induced insulin secretion?

A2: The stimulatory effect of this compound on insulin release is highly dependent on the surrounding glucose concentration.[2][4] The efficacy of sulfonylureas, including this compound, decreases as the glucose level falls.[2] Conversely, physiological or higher concentrations of glucose can potentiate the insulin-releasing action of this compound.[5] Therefore, it is essential to maintain an appropriate glucose concentration in your experimental buffer to observe a robust response to this compound. A common concentration used to potentiate the effect is 8 mM glucose.[3]

Q3: What is the underlying mechanism of this compound-stimulated insulin secretion?

A3: this compound, a first-generation sulfonylurea, stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic beta-cells.[6][7] This binding leads to the closure of these channels, which in turn causes depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the cell. The resulting increase in intracellular Ca2+ concentration triggers the exocytosis of insulin-containing granules.[1][6]

Q4: Can prolonged exposure to high concentrations of this compound lead to desensitization?

A4: Yes, prolonged exposure to high concentrations of this compound can lead to a state of refractoriness or desensitization in pancreatic beta-cells.[1] Studies have shown that after an initial period of stimulated insulin release, the secretory rate can decrease despite the continued presence of high this compound concentrations. This may be due to the inactivation of voltage-dependent calcium channels following a sustained depolarization of the cell membrane.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no insulin release in response to this compound. 1. Suboptimal this compound concentration. 2. Inadequate glucose concentration in the medium. 3. Poor viability or functionality of isolated islets or cell lines. 4. Incorrect buffer composition (e.g., low calcium).1. Perform a dose-response experiment to identify the optimal this compound concentration (e.g., 10 µM - 200 µM). 2. Ensure the experimental buffer contains a potentiating concentration of glucose (e.g., 8 mM). 3. Assess islet/cell viability using methods like trypan blue exclusion. Ensure proper isolation and culture techniques. 4. Verify the composition of your Krebs-Ringer bicarbonate buffer (KRBB) or other experimental buffer, ensuring it contains adequate calcium.
High basal insulin secretion. 1. Islets or cells are stressed or damaged during isolation or culture. 2. Inadequate pre-incubation period to establish a stable baseline.1. Handle islets/cells gently during all procedures. Allow for a recovery period after isolation. 2. Ensure a sufficient pre-incubation period (e.g., 60-120 minutes) in low glucose buffer to allow basal secretion to stabilize.[8]
Inconsistent or highly variable results between replicates. 1. Variation in islet size and number per replicate. 2. Inconsistent timing of reagent addition and sample collection. 3. Pipetting errors.1. Hand-pick islets of similar size and use a consistent number of islets for each replicate. 2. Standardize all incubation times and experimental steps precisely. 3. Use calibrated pipettes and ensure proper pipetting technique.
Decreased insulin secretion after initial stimulation (tachyphylaxis). Prolonged exposure to a high concentration of this compound.Consider a shorter stimulation period. If longer-term effects are being studied, be aware of the potential for desensitization and interpret results accordingly.[1]

Data Presentation

Table 1: Dose-Response of this compound on Insulin Release in vitro

The following table summarizes representative data on the effect of increasing this compound concentrations on insulin release from pancreatic islets in the presence of 8 mM glucose.

This compound Concentration (µM)Insulin Release (ng/islet/hour) - Relative to Control
0 (Control)1.0
11.5
52.8
104.2
20 5.5 (Peak Response)
504.8
1003.9

Note: The values presented are illustrative and derived from published graphical data. Actual results will vary depending on the specific experimental conditions and model used.

Experimental Protocols

Detailed Methodology for this compound-Stimulated Insulin Secretion Assay in Isolated Islets

This protocol outlines the key steps for assessing the effect of this compound on insulin secretion from isolated pancreatic islets.

1. Islet Isolation and Culture:

  • Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) using collagenase digestion.

  • Culture the isolated islets overnight in a sterile, appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.

2. Preparation of Reagents:

  • Krebs-Ringer Bicarbonate Buffer (KRBB): Prepare a KRBB solution containing appropriate concentrations of NaCl, KCl, CaCl2, MgCl2, NaHCO3, and HEPES, pH 7.4. This buffer should be supplemented with bovine serum albumin (BSA).

  • Low Glucose KRBB: KRBB containing a basal glucose concentration (e.g., 2.8 mM).

  • High Glucose KRBB: KRBB containing a stimulatory glucose concentration (e.g., 16.7 mM) to be used as a positive control.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or NaOH) and then dilute to the final desired concentrations in the appropriate KRBB.

3. Insulin Secretion Assay:

  • Pre-incubation: Hand-pick a consistent number of islets (e.g., 5-10 islets of similar size) per replicate and place them in a multi-well plate. Pre-incubate the islets in Low Glucose KRBB for 60-120 minutes at 37°C to establish a basal rate of insulin secretion.[8]

  • Stimulation: Carefully remove the pre-incubation buffer and replace it with the treatment buffers:

    • Basal Control: Low Glucose KRBB.

    • Positive Control: High Glucose KRBB.

    • This compound Treatment: Low Glucose KRBB (or a potentiating glucose concentration like 8 mM) supplemented with various concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Sample Collection: After incubation, collect the supernatant (the buffer containing the secreted insulin) from each well and store it at -20°C for later analysis.

4. Insulin Measurement:

  • Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay) kit, following the manufacturer's instructions.

5. Data Analysis:

  • Normalize the amount of secreted insulin to the number of islets per replicate or to the total insulin or protein content of the islets.

  • Express the results as ng of insulin per islet per hour or as a fold change relative to the basal control.

Mandatory Visualizations

Tolbutamide_Signaling_Pathway cluster_membrane Beta-Cell Membrane This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Closes Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Membrane_Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Opens for Intracellular_Ca ↑ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Results in Insulin_Vesicles Insulin Vesicles Intracellular_Ca->Insulin_Vesicles Triggers Insulin_Exocytosis Insulin Exocytosis (Insulin Release) Insulin_Vesicles->Insulin_Exocytosis Fusion & Exocytosis

Caption: this compound signaling pathway for insulin release.

Experimental_Workflow Islet_Isolation 1. Islet Isolation & Overnight Culture Pre_incubation 2. Pre-incubation (Low Glucose KRBB) Islet_Isolation->Pre_incubation Stimulation 3. Stimulation (this compound +/- Glucose) Pre_incubation->Stimulation Supernatant_Collection 4. Supernatant Collection Stimulation->Supernatant_Collection Insulin_Assay 5. Insulin Measurement (ELISA/RIA) Supernatant_Collection->Insulin_Assay Data_Analysis 6. Data Analysis Insulin_Assay->Data_Analysis

Caption: Experimental workflow for insulin secretion assay.

References

Troubleshooting Tolbutamide Instability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of tolbutamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is a crystalline compound that is practically insoluble in water.[1][2][3] Direct dissolution in aqueous buffers will likely result in poor solubility and precipitation.

Q2: How can I prepare an aqueous solution of this compound for my experiments?

A2: To achieve the best results, it is recommended to first dissolve this compound in an organic solvent such as ethanol (B145695), DMSO, or dimethyl formamide (B127407) (DMF).[4] A stock solution can be prepared in one of these solvents and then diluted with the aqueous buffer of your choice to the final desired concentration.[4] For example, a 1:6 solution of ethanol to PBS (pH 7.2) can be used, which yields a this compound solubility of approximately 0.14 mg/mL.[4]

Q3: My this compound solution is cloudy or has precipitated after preparation. What should I do?

A3: Cloudiness or precipitation indicates that the this compound has come out of solution. This can be due to several factors:

  • Low-quality solvent: Ensure you are using a high-purity organic solvent for the initial dissolution.

  • Incorrect pH: The pH of the final aqueous solution can significantly impact this compound's stability.[5][6]

  • Low temperature: Temperature can affect solubility. Ensure your solutions are prepared and stored at appropriate temperatures.[7][8]

  • Over-dilution: Exceeding the solubility limit in the final aqueous solution will cause precipitation.

Troubleshooting Tip: Try preparing a fresh solution, ensuring the initial organic stock is fully dissolved before diluting with the aqueous buffer. You may also need to adjust the ratio of the organic solvent to the aqueous buffer.

Q4: How long can I store my aqueous this compound solution?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[4] For optimal results and to avoid degradation, prepare fresh solutions for each experiment. Solid this compound is stable for at least four years when stored at -20°C.[4]

Q5: What are the known degradation pathways for this compound in aqueous solutions?

A5: this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions.[5] One of the primary degradation products is formed through the hydrolysis of the sulfonylurea linkage. Additionally, exposure to light may lead to photochemical degradation.[9] In vivo, this compound is metabolized via oxidation of the p-methyl group to a carboxyl group, forming an inactive metabolite.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in the aqueous solution.Prepare fresh solutions for each experiment. Avoid storing aqueous solutions for more than 24 hours.[4] Protect solutions from light.
Precipitate forms during experiment Change in pH or temperature of the experimental medium.Ensure the pH and temperature of your experimental setup are compatible with the stability of your this compound solution. Consider the buffer capacity of your system.
Low biological activity observed Incorrect concentration due to poor solubility or degradation.Verify the concentration of your stock solution. Use a validated analytical method like HPLC to confirm the concentration and purity of your working solutions.
Formation of unknown peaks in analytical assays (e.g., HPLC) Presence of degradation products.Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway.[10][11] Adjust solution preparation and storage conditions to minimize degradation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterPractically insoluble (0.14 g/L at 25°C)[2][3]
Ethanol (95%)Soluble[2]
EthanolApprox. 30 mg/mL[4]
DMSOApprox. 30 mg/mL[4]
Dimethyl formamide (DMF)Approx. 30 mg/mL[4]
ChloroformFreely soluble[3]
Diethyl etherSlightly soluble[2]
MethanolSoluble[12]
Acetonitrile (B52724)Soluble[12]
AcetoneSoluble[12]
1:6 Ethanol:PBS (pH 7.2)Approx. 0.14 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution

  • Objective: To prepare a 100 µM aqueous solution of this compound in phosphate-buffered saline (PBS) at pH 7.4.

  • Materials:

    • This compound powder (MW: 270.35 g/mol )

    • Ethanol (200 proof, high purity)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in ethanol. Weigh out 2.70 mg of this compound and dissolve it in 1 mL of ethanol.

    • Vortex the solution until the this compound is completely dissolved.

    • To prepare the 100 µM working solution, dilute the 10 mM stock solution 1:100 in PBS (pH 7.4). For example, add 10 µL of the 10 mM stock solution to 990 µL of PBS.

    • Vortex the working solution briefly.

    • Use the freshly prepared solution immediately for your experiment. Do not store for more than 24 hours.[4]

Protocol 2: Assessing this compound Stability by HPLC

  • Objective: To monitor the stability of an aqueous this compound solution over time using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • Aqueous this compound solution (prepared as in Protocol 1)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid, gradient elution)

    • This compound analytical standard

  • Procedure:

    • Prepare a standard curve of this compound using the analytical standard.

    • Immediately after preparing the aqueous this compound solution, inject an aliquot into the HPLC system and record the chromatogram. This will serve as the time-zero measurement.

    • Store the remaining aqueous solution under the desired experimental conditions (e.g., at room temperature, protected from light).

    • At specified time points (e.g., 1, 4, 8, and 24 hours), inject another aliquot of the stored solution into the HPLC system.

    • Compare the peak area of this compound at each time point to the time-zero measurement to determine the percentage of degradation.

    • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., Ethanol, DMSO) start->dissolve vortex1 Vortex to Ensure Complete Dissolution dissolve->vortex1 dilute Dilute with Aqueous Buffer (e.g., PBS) vortex1->dilute vortex2 Vortex Briefly dilute->vortex2 end_prep Freshly Prepared Aqueous Solution vortex2->end_prep use Immediate Use in Experiment (< 24 hours) end_prep->use analyze Analyze Results use->analyze

Caption: Workflow for preparing aqueous this compound solutions.

stability_factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes of Instability This compound This compound Stability in Aqueous Solution pH pH of Solution This compound->pH temp Temperature This compound->temp light Light Exposure This compound->light solvent Solvent Composition (Organic:Aqueous Ratio) This compound->solvent time Storage Time This compound->time degradation Chemical Degradation (e.g., Hydrolysis) pH->degradation precipitation Precipitation pH->precipitation loss_activity Loss of Biological Activity pH->loss_activity temp->degradation temp->precipitation temp->loss_activity light->degradation light->precipitation light->loss_activity solvent->degradation solvent->precipitation solvent->loss_activity time->degradation time->precipitation time->loss_activity

Caption: Factors affecting this compound stability in aqueous solutions.

mechanism_of_action This compound This compound sur1 Sulfonylurea Receptor 1 (SUR1) on Pancreatic β-cell This compound->sur1 katp ATP-sensitive K+ Channel (KATP) sur1->katp associates with block Channel Closure katp->block leads to depolarization Membrane Depolarization block->depolarization ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel opens ca_influx Ca2+ Influx ca_channel->ca_influx insulin_vesicles Insulin Vesicle Exocytosis ca_influx->insulin_vesicles triggers insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion

Caption: Mechanism of action of this compound in pancreatic β-cells.

References

Overcoming limited solubility of Tolbutamide in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth protocols for overcoming the limited solubility of Tolbutamide in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl)?

A1: this compound is a weakly acidic, lipophilic compound and is practically insoluble in water and neutral aqueous buffers.[1][2] Its dissolution in these media is very limited. To achieve a desired concentration, a solubilization strategy is almost always necessary.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What happened?

A2: This is a common issue known as "solvent shock" or "crashing out." this compound is highly soluble in 100% DMSO, but when this stock solution is rapidly diluted into an aqueous environment like cell culture media (e.g., DMEM, RPMI), the concentration of the organic solvent (DMSO) drops dramatically. The aqueous medium cannot maintain the this compound in solution, causing it to precipitate.

Q3: What is the maximum recommended final concentration of DMSO for my in vitro experiment?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. For most cell lines, a final DMSO concentration of ≤ 0.5% is generally considered safe, with ≤ 0.1% being ideal, especially for sensitive cell types or long-term incubation studies.[3][4][5][6][7] It is crucial to include a vehicle control (media with the same final DMSO concentration as the drug treatment) in your experimental design.

Q4: Can I increase the solubility of this compound by adjusting the pH of my buffer?

A4: Yes. As a weak acid, this compound's solubility increases in alkaline conditions. It is reported to be soluble in dilute alkali hydroxide (B78521) solutions.[2] However, for cell-based assays or in vivo studies, altering the pH significantly from physiological levels (pH 7.2-7.4) is often not feasible as it can harm cells or tissues.

Q5: How should I store my this compound solutions?

A5: this compound powder should be stored at -20°C for long-term stability.[1] Stock solutions prepared in organic solvents like DMSO or ethanol (B145695) should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is not recommended to store aqueous dilutions of this compound for more than one day due to its potential for precipitation and degradation.[1]

Troubleshooting Guide: Preventing Precipitation

This section provides direct answers to common precipitation issues.

Problem Probable Cause Solution
Precipitation upon dilution of DMSO/Ethanol stock into aqueous buffer. Solvent Shock: The rapid change from a high-solubility organic solvent to a low-solubility aqueous environment causes the drug to crash out of solution.1. Use Pre-warmed Media: Ensure your cell culture media or buffer is at 37°C. Solubility often decreases at lower temperatures. 2. Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in your final buffer. 3. Slow, Drop-wise Addition: Add the stock solution slowly, drop-by-drop, into the vortex of the stirring buffer to allow for gradual dispersion.
Solution appears cloudy or contains crystals after storage at 4°C or -20°C. Low-Temperature Precipitation: The solubility of this compound, even in organic stock solutions, can decrease at lower temperatures.1. Gently Warm the Solution: Before use, warm the vial in a 37°C water bath and swirl gently to redissolve any precipitate. Ensure the solution is completely clear before use. 2. Store at Room Temperature (Short-term): For DMSO/Ethanol stocks intended for use within a few days, storage at room temperature in the dark may prevent precipitation, but check stability data for your specific compound.
Working solution is initially clear but becomes cloudy over time during the experiment. Interaction with Media Components: Salts (e.g., calcium, phosphate), proteins (in serum), or pH shifts due to cellular metabolism can reduce solubility over time.1. Reduce Serum Concentration: If possible for your experiment, temporarily reduce the serum concentration during drug treatment. Serum proteins can sometimes interact with compounds.[8][9][10][11][12] 2. Use Cyclodextrin (B1172386) Complexation: Encapsulating this compound in a cyclodextrin can significantly improve and maintain its aqueous solubility (see Protocol 3). 3. Refresh the Media: For long-term experiments, consider refreshing the drug-containing media every 24-48 hours.

Data Presentation: this compound Solubility

The following tables summarize key quantitative data regarding this compound's solubility.

Table 1: Solubility in Various Solvents

Solvent Solubility (approx.) Reference
Water Practically Insoluble [2]
Ethanol 50 mg/mL [2]
DMSO (Dimethyl Sulfoxide) 30 mg/mL [1]
DMF (Dimethylformamide) 30 mg/mL [1]
Acetone Soluble [2]
Chloroform Soluble [2]
Dilute Alkali Hydroxides Soluble [2]

| Ethanol:PBS (pH 7.2) (1:6 ratio) | 0.14 mg/mL |[1] |

Table 2: Strategies for Aqueous Solubility Enhancement

Method Principle Key Considerations
Co-solvency Dissolve in a water-miscible organic solvent (e.g., DMSO, Ethanol) before diluting in aqueous buffer. Final organic solvent concentration must be non-toxic to cells (typically <0.5%).[3][4][5][6][7] Prone to precipitation upon dilution.
pH Adjustment Increase pH to ionize the weakly acidic this compound, increasing its solubility. Limited by the pH tolerance of the experimental system (e.g., cell culture media must remain at physiological pH).

| Cyclodextrin Complexation | Encapsulate the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin (e.g., HP-β-CD), rendering it water-soluble. | Highly effective and generally low toxicity.[13][14] The complexation efficiency depends on the type of cyclodextrin and preparation method. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (Co-solvent Method)

This is the most common method for preparing this compound for in vitro experiments.

  • Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO or absolute ethanol to achieve a high-concentration stock (e.g., 30 mg/mL).[1]

  • Solubilization: Vortex thoroughly. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution. The solution must be perfectly clear.

  • Sterilization: While the stock solution in 100% DMSO or ethanol is considered self-sterilizing, it can be filtered through a 0.22 µm PTFE syringe filter if extra sterility assurance is needed.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparing a Working Solution in Cell Culture Media

This protocol is designed to minimize precipitation when diluting the organic stock solution.

  • Pre-warm Media: Place the required volume of your complete cell culture medium (e.g., DMEM + 10% FBS) in a 37°C incubator or water bath until it reaches temperature.

  • Calculate Dilutions: Determine the volume of stock solution needed. Aim for a final DMSO/ethanol concentration of ≤ 0.1% if possible.

    • Example: To make a 100 µM working solution in 10 mL of media from a 100 mM stock in DMSO:

      • Volume needed = (10 mL * 100 µM) / 100,000 µM = 0.01 mL = 1 µL.

      • Final DMSO % = (1 µL / 10,000 µL) * 100 = 0.01%.

  • Perform Intermediate Dilution (Recommended): a. In a sterile tube, add 99 µL of pre-warmed media. b. Add 1 µL of your 100 mM stock to the 99 µL of media to create a 1 mM intermediate solution. Vortex gently. c. Add 100 µL of this 1 mM intermediate solution to the final 9.9 mL of media. Mix by inverting the tube.

  • Direct Dilution (Alternative): a. Vigorously vortex the tube containing the 10 mL of pre-warmed media. b. While it is still vortexing, add the 1 µL of stock solution drop-wise directly into the vortex. c. Continue vortexing for another 5-10 seconds to ensure rapid dispersion.

  • Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

Protocol 3: Preparing this compound-Cyclodextrin Complex (Kneading Method)

This method creates a solid inclusion complex with enhanced aqueous solubility, ideal for experiments where organic solvents are undesirable.[13][15][16]

  • Molar Calculation: Determine the desired molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:2 ratio is often effective.[13]

    • This compound MW: ~270.3 g/mol

    • HP-β-CD MW: ~1400 g/mol

  • Mixing: Place the calculated amount of HP-β-CD into a glass mortar. Add the this compound powder. Mix the two powders gently with a pestle for 1 minute.

  • Kneading: Add a small amount of a 50% ethanol/water solution drop-wise to the powder mixture while continuously triturating (grinding) with the pestle. Add just enough liquid to form a thick, uniform paste.

  • Continue Kneading: Knead the paste vigorously for 30-45 minutes. The energy from this process facilitates the inclusion of this compound into the cyclodextrin cavity.

  • Drying: Spread the paste in a thin layer in a glass dish and dry it in an oven at 40-50°C until the weight is constant, or under a vacuum.

  • Final Product: The resulting solid is a this compound-cyclodextrin inclusion complex. This powder can now be directly dissolved in aqueous buffers or cell culture media to a much higher concentration than this compound alone.

Visualizations

Signaling Pathway of this compound

Tolbutamide_Pathway cluster_cell Pancreatic Beta-Cell This compound This compound katp Kir6.2 SUR1 This compound->katp:f1 Binds sur1 SUR1 Subunit (Sulfonylurea Receptor 1) k_efflux K+ Efflux katp->k_efflux Inhibits depolarization Membrane Depolarization k_efflux->depolarization Leads to ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Activates ca_influx Ca2+ Influx ca_channel->ca_influx Opens exocytosis Exocytosis ca_influx->exocytosis Triggers insulin_vesicles Insulin (B600854) Vesicles insulin_vesicles->exocytosis insulin_release Insulin Release exocytosis->insulin_release

Caption: Mechanism of this compound-induced insulin release.

Troubleshooting Workflow for this compound Dissolution

References

Technical Support Center: Tolbutamide-Induced Apoptosis in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing issues related to tolbutamide-induced apoptosis in long-term cell culture experiments. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise during the study of this compound-induced apoptosis.

Q1: We are not observing a significant increase in apoptosis after treating our cells with this compound. What are the potential reasons?

A1: Several factors can contribute to a lack of apoptotic response. Consider the following:

  • Cell Line Specificity: The response to this compound is highly cell-type dependent. Pancreatic beta-cells, for example, are known to undergo apoptosis in response to long-term incubation with this compound, a process that is dependent on intracellular Ca2+ concentration.[1] Other cell types may be more resistant or require different conditions.

  • Dose and Duration: this compound's effects are dose-dependent.[2][3] Low concentrations (<1 mM) may not induce apoptosis and might even stimulate proliferation in certain cells like neonatal rat pancreatic beta cells.[3][4] A dose-response and time-course experiment is crucial to determine the optimal concentration and incubation period for your specific cell line.

  • Culture Conditions: High glucose concentrations are often required for this compound to exert its apoptotic effects, particularly in pancreatic beta-cells.[4] Ensure your culture medium has adequate glucose levels. Also, ensure cells are healthy and in the exponential growth phase before treatment.[5]

  • Assay Timing: Apoptosis is a dynamic process. If you assess cell death too early, you may miss the onset of apoptosis. If you assess it too late, cells may have already undergone secondary necrosis. Perform a time-course experiment to identify the optimal endpoint.[6]

Q2: Our untreated (negative control) cells show a high percentage of apoptotic cells in our Annexin V/PI assay. What could be causing this?

A2: High background apoptosis in negative controls is a common issue in flow cytometry experiments and can obscure the actual effect of your compound.[7]

  • Cell Handling: Over-trypsinization is a frequent cause of membrane damage, leading to false-positive Annexin V staining.[7] Minimize trypsin exposure time and use gentle pipetting. Consider using a cell scraper or a milder dissociation reagent like Accutase for sensitive cell lines.

  • Cell Confluency: Overly confluent cultures can lead to increased cell death due to nutrient depletion and contact inhibition. It is recommended to use cultures that are not more than 80% confluent.[7]

  • Centrifugation: High-speed centrifugation can cause mechanical stress and damage cells. Try lowering the centrifugation speed (e.g., to 300 x g).[7]

  • Reagent and Buffer Quality: Ensure your binding buffer is correctly prepared and that your Annexin V and PI reagents have not expired. Always wash cells with cold PBS to minimize enzymatic activity that could affect membrane integrity.[8]

Q3: How can we distinguish between this compound-induced apoptosis and necrosis in our cell cultures?

A3: Distinguishing between apoptosis and necrosis is critical for accurate interpretation. Using multiple assays is highly recommended.[9]

  • Morphological Assessment: Apoptosis is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Necrosis involves cell swelling and rupture of the plasma membrane. These can be observed using phase-contrast or fluorescence microscopy.

  • Flow Cytometry with Annexin V and Propidium Iodide (PI): This is the gold standard method.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (in cases of primary necrosis).

  • Biochemical Assays:

    • Caspase Activity: Apoptosis is a caspase-dependent process. Measuring the activity of executioner caspases like caspase-3 or caspase-7 can confirm apoptosis.[10][11]

    • DNA Fragmentation: The TUNEL assay detects DNA nicks characteristic of late-stage apoptosis.[9][12] DNA laddering on an agarose (B213101) gel is another classic indicator.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from published studies.

Table 1: Dose-Dependent Effects of this compound on Rat Embryos (24h Culture)

This compound Concentration (µg/mL)Effect on Growth & DevelopmentApoptosis Induction
10No significant effectMinimal
100Concentration-dependent decreaseIncreased
1000Significant decreaseMarkedly increased
Data summarized from Singh et al., Fundamental & Clinical Pharmacology, 2012.[2]

Table 2: Cytotoxicity of this compound on Cultured Mouse Heart Cells

This compound ConcentrationEffect on Beating RhythmCytotoxicity (51Cr release)Ultrastructural ChangesIntracellular Ca2+
< 1 mMLittle changeNot observedNot observedLittle effect
> 1 mMIrregular beating, cessation after 20hSignificant increaseElectron-dense bodies in mitochondriaSignificantly increased
Data summarized from a study on the effects of this compound on cultured heart cells.[3]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Pathway

Long-term exposure to high concentrations of this compound can induce apoptosis, particularly in pancreatic beta-cells, through a mechanism involving increased intracellular calcium, which can lead to Endoplasmic Reticulum (ER) stress.[1] This stress activates the Unfolded Protein Response (UPR).[13][14] If the stress is prolonged, the UPR can switch from a pro-survival to a pro-apoptotic signal, often mediated by the transcription factor CHOP.[15][16] This leads to the downregulation of anti-apoptotic Bcl-2 family proteins and the activation of pro-apoptotic members like Bax and Bak.[17][18][19] This shift promotes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[20][21]

G cluster_input Stimulus cluster_cellular Cellular Response cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Execution Pathway This compound This compound (Long-term, high conc.) Ca_Influx Increased Intracellular [Ca2+] This compound->Ca_Influx ER_Stress ER Stress & UPR Ca_Influx->ER_Stress Bcl2_down Bcl-2 / Bcl-XL (Anti-apoptotic) down ER_Stress->Bcl2_down Bax_up Bax / Bak (Pro-apoptotic) up ER_Stress->Bax_up MOMP MOMP Bcl2_down->MOMP inhibition removed Bax_up->MOMP activation CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase Caspase Activation Apoptosome->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound-Induced Apoptosis Signaling Pathway.

Troubleshooting Logic Flow

Use this flowchart to diagnose common issues when this compound fails to induce the expected apoptotic response.

G cluster_checks Initial Checks cluster_solutions Solutions & Next Steps Start Problem: No / Low Apoptosis Observed Check_Conc Is this compound Concentration Optimal? Start->Check_Conc Check_Time Is Incubation Time Sufficient? Check_Conc->Check_Time Yes Sol_Conc Action: Perform Dose-Response (e.g., 10 µM - 2 mM) Check_Conc->Sol_Conc No Check_Control Is Negative Control Healthy? Check_Time->Check_Control Yes Sol_Time Action: Perform Time-Course (e.g., 24, 48, 72 hours) Check_Time->Sol_Time No Sol_Control Action: Optimize cell handling (gentle trypsinization, check confluency) Check_Control->Sol_Control No Sol_Advanced Advanced Check: - Cell line resistance? - Alternative death pathway? Check_Control->Sol_Advanced Yes G Start Start: Cells Treated with this compound Harvest 1. Harvest Cells (Include supernatant for adherent cells) Start->Harvest Wash 2. Wash 2x with Cold PBS Harvest->Wash Resuspend 3. Resuspend in 1X Annexin V Binding Buffer Wash->Resuspend Stain 4. Add Annexin V-FITC & PI Incubate 15 min at RT, in dark Resuspend->Stain Dilute 5. Add 1X Binding Buffer Stain->Dilute Analyze End: Analyze by Flow Cytometry (within 1 hour) Dilute->Analyze

References

Technical Support Center: Mitigating Off-Target Effects of Tolbutamide in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Tolbutamide in studies involving cardiac myocytes. This resource provides troubleshooting guidance and frequently asked questions to help you navigate the potential off-target effects of this compound and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target effect of this compound in cardiac myocytes?

A1: The primary off-target effect of this compound in cardiac myocytes is the blockade of ATP-sensitive potassium (KATP) channels. While this compound is more selective for the pancreatic beta-cell subtype of this channel (containing the SUR1 subunit), at higher concentrations it can also inhibit the cardiac subtype (containing the SUR2A subunit)[1][2][3]. This can interfere with the physiological roles of these channels in the heart, particularly under conditions of metabolic stress.

Q2: How can the off-target effects of this compound on cardiac KATP channels impact my experimental results?

A2: Blockade of cardiac KATP channels by this compound can lead to several experimental confounds:

  • Altered Cellular Excitability: Inhibition of KATP channels can lead to a prolongation of the action potential duration, which may affect downstream signaling and contractile function[4].

  • Impaired Cardioprotection: KATP channels play a crucial role in protecting the myocardium during ischemia. Their blockade by this compound can abolish this protective effect, potentially leading to increased cell death in models of ischemia-reperfusion injury.

  • Changes in Contractility: this compound has been shown to have species-specific effects on cardiac contractility. For instance, it can induce a positive inotropic effect in rabbit and cat myocardium, but not in dogs[5]. These effects are generally observed at higher concentrations.

  • Metabolic Alterations: this compound can influence myocardial energy metabolism, for example, by stimulating glucose utilization and glycogenolysis[6][7][8].

Q3: At what concentrations are off-target effects of this compound in cardiac myocytes typically observed?

A3: While this compound inhibits pancreatic KATP channels (Kir6.2/SUR1) with a high affinity (Ki of approximately 5 µM), its affinity for cardiac KATP channels (Kir6.2/SUR2A) is significantly lower[1]. Off-target effects in cardiac myocytes are more prominent at concentrations in the high micromolar to millimolar range[4][5][9]. For instance, one study reported an EC50 of 1.325 mM for the blockade of cromakalim-induced KATP channel openings in human atrial myocytes[9].

Q4: Are there more selective alternatives to this compound for blocking KATP channels in cardiac myocyte experiments?

A4: Yes, several other sulfonylureas exhibit greater selectivity for pancreatic SUR1 over cardiac SUR2A subunits. Glipizide is often cited as a more pancreas-specific sulfonylurea[10]. If the experimental goal is to specifically inhibit SUR1-containing KATP channels with minimal impact on cardiac myocytes, using a more selective compound is a primary mitigation strategy.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected changes in cardiomyocyte contractility after this compound application. This compound is exerting a direct inotropic effect on the cardiac myocytes, which is a known species-dependent off-target effect[5].- Verify the concentration of this compound being used. Consider performing a dose-response curve to determine the threshold for inotropic effects in your specific model. - If possible, switch to a more cardioselective KATP channel blocker if the goal is to avoid direct effects on contractility. - Ensure that the vehicle control is not causing the observed effects.
Action potential duration is prolonged in the presence of this compound under baseline conditions. This compound is blocking constitutively active KATP channels, leading to a delay in repolarization.- Lower the concentration of this compound to a range that is more selective for SUR1, if applicable to your research question. - Use a specific KATP channel opener (e.g., pinacidil) to counteract the blocking effect of this compound and confirm the mechanism.
This compound fails to show a protective effect in an ischemia-reperfusion injury model. The concentration of this compound may be too high, leading to the blockade of cardioprotective KATP channels.- Reduce the concentration of this compound. The cardioprotective effects of KATP channel openers are antagonized by high concentrations of sulfonylureas. - Consider using a lower dose or a more SUR1-selective sulfonylurea to avoid interfering with the endogenous cardioprotective mechanisms.
Inconsistent results when studying metabolic parameters with this compound. This compound can directly alter cardiac myocyte metabolism, including glucose uptake and utilization, independent of its effects on KATP channels[6][7][8].- Carefully design control experiments to dissect the metabolic effects of this compound from its ion channel-blocking effects. This may involve using other KATP channel blockers with different metabolic profiles. - Measure key metabolic intermediates to understand how this compound is altering metabolic flux in your system.

Data Presentation

Table 1: Inhibitory Constants (Ki) of this compound on Different KATP Channel Isoforms

KATP Channel IsoformSubunit CompositionThis compound Ki (approx.)Reference
Pancreatic β-cellKir6.2/SUR1~5 µM[1]
CardiacKir6.2/SUR2AHigh µM to mM range (low affinity)[1]

Table 2: Dose-Response of this compound on Cardiac Myocyte Function

ParameterSpeciesConcentration RangeObserved EffectReference
Inotropic ResponseRabbit, Cat10⁻⁶ to 3 x 10⁻³ MBiphasic, with a peak positive inotropic response at 3 mM.[5]
Inotropic ResponseDogUp to 3 x 10⁻³ MNo significant positive inotropic effect.[5]
KATP Channel Blockade (human atrial myocytes)Human100 µM - 3 mMBlockade of cromakalim-induced openings, EC50 = 1.325 mM.[9]
Myocardial Metabolism (rat)Rat0.4 - 0.6 mMStimulation of glucose utilization and glycogenolysis.[6][7]

Experimental Protocols

Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol is adapted from standard methodologies for recording KATP channel currents in isolated cardiac myocytes[11][12][13][14][15].

a. Cardiomyocyte Isolation:

  • Excise the heart and cannulate the aorta on a Langendorff apparatus.

  • Perfuse with a calcium-free Tyrode's solution to wash out the blood.

  • Switch to a perfusion solution containing collagenase and protease to digest the extracellular matrix.

  • Gently triturate the ventricular tissue to release individual cardiomyocytes.

  • Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.

b. Patch-Clamp Recording (Inside-Out Configuration):

  • Use a glass micropipette with a resistance of 2-5 MΩ to form a gigaohm seal with the cell membrane.

  • Excise the membrane patch to achieve the inside-out configuration.

  • The intracellular face of the membrane is now exposed to the bath solution.

  • The bath solution should mimic the intracellular environment, and the pipette solution should mimic the extracellular environment.

  • To study KATP channels, the bath solution should initially contain a low concentration of ATP (e.g., <100 µM) to allow for channel opening.

  • Apply this compound at various concentrations to the bath solution to assess its blocking effect on channel activity.

  • Record single-channel currents using an appropriate amplifier and data acquisition system.

Cardiomyocyte Contractility Assay

This protocol outlines a method for measuring sarcomere shortening in isolated cardiac myocytes[16][17][18][19][20].

a. Cell Preparation:

  • Isolate cardiac myocytes as described in the patch-clamp protocol.

  • Plate the myocytes on laminin-coated coverslips in a perfusion chamber on the stage of an inverted microscope.

b. Contractility Measurement:

  • Perfuse the cells with a Tyrode's solution containing physiological calcium concentrations.

  • Electrically stimulate the myocytes at a fixed frequency (e.g., 1 Hz) to induce contractions.

  • Use a video-based sarcomere length detection system to record changes in sarcomere length during contraction and relaxation.

  • Establish a baseline recording of contractility.

  • Perfuse the cells with varying concentrations of this compound and record the subsequent changes in sarcomere shortening, time to peak contraction, and time to 90% relaxation.

Calcium Imaging in Cardiac Myocytes

This protocol describes how to measure intracellular calcium transients in cardiac myocytes[21][22][23][24][25].

a. Cell Loading:

  • Isolate and plate cardiac myocytes as described previously.

  • Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a dye-containing solution for a specified period.

  • Wash the cells to remove excess dye.

b. Calcium Transient Recording:

  • Place the perfusion chamber on the stage of a confocal or epifluorescence microscope equipped for live-cell imaging.

  • Electrically stimulate the myocytes to elicit calcium transients.

  • Record the changes in fluorescence intensity over time.

  • After establishing a baseline, perfuse the cells with this compound and record any changes in the amplitude, duration, and decay kinetics of the calcium transients.

Visualizations

Signaling_Pathway This compound This compound SUR2A Cardiac KATP Channel (SUR2A) This compound->SUR2A Inhibits (at high conc.) K_efflux K+ Efflux SUR2A->K_efflux Decreases Membrane_Potential Membrane Potential K_efflux->Membrane_Potential Less Hyperpolarization AP_Duration Action Potential Duration Membrane_Potential->AP_Duration Prolongs

Caption: this compound's off-target effect on cardiac KATP channels.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Isolate Cardiac Myocytes Plating Plate on Coverslips Isolation->Plating Baseline Record Baseline Activity Plating->Baseline Treatment Apply this compound Baseline->Treatment Post_Treatment Record Post-Treatment Activity Treatment->Post_Treatment Comparison Compare Pre- and Post-Treatment Data Post_Treatment->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: General experimental workflow for assessing this compound's effects.

Mitigation_Strategy Start Goal: Inhibit KATP Channels Decision Is cardiac effect a concern? Start->Decision Use_this compound Use this compound at lowest effective concentration Decision->Use_this compound No Use_Alternative Use a more SUR1-selective sulfonylurea (e.g., Glipizide) Decision->Use_Alternative Yes End Proceed with experiment Use_this compound->End Use_Alternative->End

Caption: Decision tree for selecting a KATP channel blocker.

References

Why is there a biphasic insulin response to high Tolbutamide concentrations?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common questions regarding the effects of tolbutamide on insulin (B600854) secretion in experimental settings.

Frequently Asked Questions (FAQs)

Question: Why do we observe a biphasic insulin response to high concentrations of this compound in our pancreatic beta-cell experiments?

Answer:

Current scientific evidence indicates that high concentrations of this compound typically induce a monophasic , not a biphasic, insulin release from pancreatic beta-cells. This response is characterized by a rapid and potent initial surge in insulin secretion, which is then followed by a decline and potential inhibition of further release, especially in the continued presence of the high-concentration stimulus.[1][2]

The initial strong release is due to this compound's primary mechanism of action: blocking ATP-sensitive potassium (KATP) channels on the beta-cell membrane.[3][4][5][6][7] This blockage leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of calcium ions (Ca2+), which triggers the exocytosis of insulin-containing granules.[1][3]

However, at high concentrations, the sustained and strong depolarization of the cell membrane can lead to the inactivation of these voltage-dependent calcium channels.[1] This inactivation reduces the influx of Ca2+, thereby diminishing the signal for insulin granule exocytosis and leading to the observed decline in insulin secretion after the initial peak.[1]

It is also important to note that prolonged exposure to high concentrations of this compound can trigger apoptosis (programmed cell death) in pancreatic beta-cells in a calcium-dependent manner.[8]

If you are observing what appears to be a biphasic response, it may be beneficial to review your experimental setup, including the this compound concentration, duration of exposure, and the glucose concentration in your media. At lower concentrations, this compound can potentiate a glucose-stimulated biphasic insulin release.[1][9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Observing a second phase of insulin release at high this compound concentrations. The concentration of this compound may not be high enough to induce the inhibitory effect, or there may be confounding factors in the experimental medium.1. Verify this compound Concentration: Ensure accurate preparation and final concentration of the this compound solution.2. Control for Glucose: High glucose levels can independently potentiate insulin secretion.[9] Perform experiments at a basal glucose concentration to isolate the effect of this compound.3. Time Course Analysis: Extend the duration of the experiment to observe the full effect of high-concentration this compound, including the potential subsequent inhibition of insulin release.[1]
Variability in insulin secretion response to the same high this compound concentration. Differences in cell passage number, confluency, or health of the pancreatic beta-cell cultures.1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure consistent seeding density and confluency at the time of the experiment.2. Assess Cell Viability: Perform a viability assay to ensure that the cells are healthy before and after the experiment.
No insulin secretion in response to high this compound. Pancreatic beta-cells may not be functional, or the KATP channels may be compromised.1. Positive Control: Use a known secretagogue, such as a high concentration of glucose, to confirm that the cells are responsive.2. Check for Contamination: Ensure that the cell culture is free from any contamination that might affect cell function.

Experimental Protocols

Key Experiment: Perifusion of Isolated Pancreatic Islets

This method allows for the real-time measurement of insulin secretion in response to various stimuli.

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., rat) using collagenase digestion.

  • Perifusion System Setup: Place the isolated islets in a perifusion chamber maintained at 37°C. The chamber is continuously supplied with a buffered medium (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate.

  • Basal Secretion: Initially, perifuse the islets with a medium containing a basal glucose concentration (e.g., 3 mM) to establish a stable baseline of insulin secretion.

  • Stimulation: Switch to a medium containing the desired concentration of this compound (e.g., 100 µM) and continue the perifusion.

  • Fraction Collection: Collect the perifusate in fractions at regular intervals (e.g., every 1-2 minutes).

  • Insulin Measurement: Measure the insulin concentration in each fraction using a suitable immunoassay (e.g., ELISA or RIA).

  • Data Analysis: Plot the insulin secretion rate over time to visualize the dynamic response to this compound.

Signaling Pathways

Diagram 1: this compound's Primary Mechanism of Action

Tolbutamide_Mechanism This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers High_Tolbutamide_Effect High_this compound High Concentration This compound Sustained_Depolarization Sustained Membrane Depolarization High_this compound->Sustained_Depolarization Causes Ca_Channel_Inactivation Voltage-Gated Ca2+ Channel Inactivation Sustained_Depolarization->Ca_Channel_Inactivation Leads to Reduced_Ca_Influx Reduced Ca2+ Influx Ca_Channel_Inactivation->Reduced_Ca_Influx Results in Inhibited_Exocytosis Inhibition of Insulin Exocytosis Reduced_Ca_Influx->Inhibited_Exocytosis Causes

References

How to prevent Tolbutamide desensitization of KATP channels in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Tolbutamide and KATP channels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address this compound-induced desensitization of KATP channels in your experiments.

Troubleshooting Guide: Preventing this compound Desensitization

Prolonged exposure to this compound can lead to a decrease in the sensitivity of ATP-sensitive potassium (KATP) channels, a phenomenon known as desensitization. This is often observed as a rightward shift in the half-maximal inhibitory concentration (IC50) of this compound. Here are some troubleshooting strategies to mitigate this issue.

Problem: You observe a progressive reduction in the inhibitory effect of this compound on KATP channels during your experiment, or you find that higher concentrations of this compound are required to achieve the same level of channel blockade over time.

Potential Causes and Solutions:

  • Increased Intracellular Calcium ([Ca2+]i): A sustained rise in intracellular calcium can reduce the sensitivity of KATP channels to this compound.[1]

    • Solution: Chelate intracellular calcium using a cell-permeant chelator like BAPTA-AM. Pre-incubating your cells with BAPTA-AM before applying this compound can help maintain low intracellular calcium levels and preserve channel sensitivity.

  • Suboptimal Nucleotide Concentrations: The sensitivity of KATP channels to this compound is modulated by intracellular nucleotides, particularly ATP and MgADP.[2][3][4] In nucleotide-free solutions, the potency of this compound is very low.[3]

    • Solution: Ensure your intracellular solution contains appropriate concentrations of ATP and MgADP. The presence of MgADP can enhance the inhibitory effect of this compound. However, the effect of ADP can be biphasic, with high concentrations sometimes reducing sensitivity, so optimization may be required for your specific experimental conditions.[2]

  • Oxidative Stress: The generation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), can lead to KATP channel desensitization to this compound.[1]

    • Solution: Include an antioxidant, such as N-acetylcysteine (NAC), in your experimental solutions. NAC can help to scavenge ROS and protect the KATP channels from oxidative damage, thereby preserving their sensitivity to this compound.

Experimental Workflow for Preventing Desensitization

experimental_workflow cluster_prep Cell Preparation cluster_patch Patch-Clamp Experiment cluster_solutions Solution Optimization cell_culture Culture Cells bapta_loading BAPTA-AM Loading (Optional) cell_culture->bapta_loading Pre-incubation antioxidant_incubation Antioxidant Incubation (Optional) bapta_loading->antioxidant_incubation Sequential or Co-incubation giga_seal Obtain Gigaohm Seal antioxidant_incubation->giga_seal whole_cell Establish Whole-Cell or Inside-Out Configuration giga_seal->whole_cell baseline Record Baseline KATP Current whole_cell->baseline tolbutamide_app Apply this compound baseline->tolbutamide_app data_acq Data Acquisition tolbutamide_app->data_acq intracellular_sol Intracellular Solution (with ATP & MgADP) intracellular_sol->whole_cell extracellular_sol Extracellular Solution

Caption: Experimental workflow for patch-clamp recording of KATP channels with preventative measures against this compound desensitization.

Frequently Asked Questions (FAQs)

Q1: What is this compound desensitization of KATP channels?

A1: this compound desensitization is a phenomenon where the repeated or prolonged application of this compound leads to a reduced inhibitory effect on KATP channels. This is experimentally observed as an increase in the IC50 value, meaning a higher concentration of the drug is needed to achieve 50% inhibition of the channel current. After prolonged exposure (>20 min) to H2O2, the IC50 of this compound was found to increase from 0.8 µM to 15 µM.[1]

Q2: What are the primary molecular mechanisms behind this desensitization?

A2: The primary mechanisms are believed to involve:

  • Increased intracellular Ca2+: Elevated [Ca2+]i can attenuate the sensitivity of the KATP channel to this compound.[1]

  • Changes in intracellular nucleotide concentrations: The binding and efficacy of this compound are sensitive to the intracellular concentrations of ATP and MgADP.

  • Oxidative stress: Reactive oxygen species can modify the channel or its regulatory components, leading to reduced this compound sensitivity.[1]

Q3: How can I quantitatively assess if my KATP channels are desensitized?

A3: You can perform a dose-response analysis to determine the IC50 of this compound at the beginning of your experiment and after a period of prolonged exposure. A significant rightward shift in the IC50 curve indicates desensitization.

Q4: Are there alternatives to this compound that are less prone to causing desensitization?

A4: While other sulfonylureas like Glibenclamide also block KATP channels, they may have different binding kinetics and sensitivities to intracellular factors. However, desensitization can be a general phenomenon for sulfonylureas. The choice of drug may depend on the specific goals of your experiment.

Data Presentation

The following tables summarize quantitative data on the modulation of this compound's inhibitory effects on KATP channels under various experimental conditions.

Table 1: Effect of Intracellular Calcium on this compound IC50

ConditionThis compound IC50 (µM)Cell TypeReference
Control0.8Rat Pancreatic β-cells[2]
After >20 min H2O2 exposure (induces Ca2+ increase)15Rat Pancreatic β-cells[2]
With 1 µM intracellular Ca2+Attenuated sensitivityRat Pancreatic β-cells[1][2]

Table 2: Modulation of this compound IC50 by Nucleotides (in the absence of Mg2+)

[ADP] (mM)This compound IC50 (mM)Cell TypeReference
016.6Guinea-pig ventricular myocytes[2]
0.112.3Guinea-pig ventricular myocytes[2]
0.35.1Guinea-pig ventricular myocytes[2]
12.5Guinea-pig ventricular myocytes[2]

Table 3: Modulation of this compound IC50 by Nucleotides (in the presence of Mg2+)

[ADP] (mM)This compound IC50 (mM)Cell TypeReference
00.4Guinea-pig ventricular myocytes[2]
0.15.3Guinea-pig ventricular myocytes[2]
0.311.4Guinea-pig ventricular myocytes[2]
19.5Guinea-pig ventricular myocytes[2]
34.4Guinea-pig ventricular myocytes[2]

Experimental Protocols

Protocol 1: Intracellular Calcium Chelation with BAPTA-AM

This protocol describes the loading of cells with the cell-permeant calcium chelator BAPTA-AM prior to a patch-clamp experiment.

Materials:

  • BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester)

  • High-quality anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic® F-127 (optional, aids in solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on coverslips

Procedure:

  • Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of BAPTA-AM in anhydrous DMSO.

  • Prepare Loading Solution: Immediately before use, dilute the BAPTA-AM stock solution in HBSS to the desired final concentration (typically 1-10 µM). To aid in dispersion, Pluronic F-127 can be added to the loading solution.

  • Cell Loading:

    • Wash the cells with HBSS.

    • Incubate the cells with the BAPTA-AM loading solution for a specific period (e.g., 30-60 minutes) at 37°C. The optimal loading time and concentration should be determined empirically for each cell type.

  • Washing: After incubation, wash the cells thoroughly with HBSS to remove extracellular BAPTA-AM.

  • De-esterification: Incubate the cells for an additional period (e.g., 30 minutes) at room temperature or 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.

  • Proceed with Experiment: The cells are now ready for your patch-clamp experiment.

Protocol 2: Patch-Clamp Electrophysiology for KATP Channels

This protocol provides a general outline for whole-cell patch-clamp recordings of KATP channels.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Intracellular (pipette) solution: (e.g., in mM) 140 KCl, 10 HEPES, 1 EGTA, pH 7.3 with KOH. Crucially, include desired concentrations of ATP and MgADP.

  • Extracellular (bath) solution: (e.g., in mM) 140 KCl, 10 HEPES, 2.6 CaCl2, 1.2 MgCl2, pH 7.4 with KOH.

  • Cultured cells expressing KATP channels.

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Approach: Place the coverslip with cells in the recording chamber and perfuse with extracellular solution. Under visual control, carefully approach a cell with the patch pipette.

  • Gigaohm Seal Formation: Apply gentle suction to the pipette to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Establish Recording Configuration:

    • Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical and diffusional access to the cell interior.

    • Inside-Out: After forming a gigaohm seal, retract the pipette to excise a patch of membrane with the intracellular side facing the bath solution.

  • Data Acquisition: Apply a voltage-clamp protocol to record KATP channel currents. After obtaining a stable baseline, apply this compound through the perfusion system and record the resulting inhibition of the channel current.

Signaling Pathways and Logical Relationships

Signaling Pathway of this compound-Induced Desensitization

desensitization_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_channel_effect Channel Effect This compound Prolonged This compound Exposure ca_increase ↑ Intracellular Ca2+ This compound->ca_increase ros_increase ↑ ROS (e.g., H2O2) This compound->ros_increase nucleotide_depletion Altered Nucleotide (ATP/MgADP) Levels This compound->nucleotide_depletion katp_desensitization KATP Channel Desensitization ca_increase->katp_desensitization ros_increase->katp_desensitization nucleotide_depletion->katp_desensitization

Caption: Key cellular events leading to KATP channel desensitization upon prolonged exposure to this compound.

Logical Relationship of Preventative Strategies

prevention_logic cluster_problem Problem cluster_causes Underlying Causes cluster_solutions Solutions desensitization This compound Desensitization high_ca High [Ca2+]i desensitization->high_ca oxidative_stress Oxidative Stress desensitization->oxidative_stress low_nucleotides Suboptimal Nucleotides desensitization->low_nucleotides bapta BAPTA-AM high_ca->bapta nac Antioxidants (NAC) oxidative_stress->nac atp_adp Optimize ATP/MgADP low_nucleotides->atp_adp

References

Technical Support Center: Accounting for Tolbutamide's Interaction with Serum Albumin in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the significant interaction between tolbutamide and serum albumin in experimental assays. Accurate quantification of this compound, a drug known for its high degree of protein binding, is critical for reliable pharmacokinetic and pharmacodynamic studies.

Frequently Asked Questions (FAQs)

Q1: Why is accounting for serum albumin interaction crucial when assaying this compound?

Q2: What are the main binding sites of this compound on human serum albumin (HSA)?

This compound primarily binds to two major sites on human serum albumin (HSA): Sudlow site I, located in subdomain IIA, and Sudlow site II, in subdomain IIIA.[4][5] The interaction is predominantly hydrophobic in nature.[1]

Q3: How does glycation of serum albumin affect this compound binding?

In conditions like diabetes, elevated glucose levels can lead to non-enzymatic glycation of serum albumin.[4] This modification can alter the protein's conformation and, consequently, its binding affinity for drugs. Studies have shown that glycation can increase the association equilibrium constants (Ka) for this compound, potentially altering the free drug concentration in diabetic individuals.[4][5]

Q4: What are the common methods to separate the free fraction of this compound from the protein-bound fraction?

The most common methods for separating free from bound this compound are equilibrium dialysis and ultrafiltration.[6] Both techniques physically separate the small, unbound drug molecules from the larger protein-drug complexes.

Q5: Can I use a standard HPLC or LC-MS/MS method to directly measure free this compound in a plasma sample?

No, a direct injection of a plasma sample into an HPLC or LC-MS/MS system will typically measure the total drug concentration. The conditions within the analytical system can disrupt the protein-drug equilibrium, causing the bound drug to dissociate and be measured along with the initially free fraction. Therefore, a separation step like equilibrium dialysis or ultrafiltration is necessary prior to chromatographic analysis to isolate the free drug.

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of this compound

Symptom: The total amount of this compound measured after the experiment (in all compartments) is significantly lower than the amount initially added.

Possible Cause Troubleshooting Step
Non-specific binding to apparatus - Use low-binding materials for all tubes and plates (e.g., polypropylene).- Consider pre-treating surfaces with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.- The addition of a small percentage of an excipient like Solutol® (0.01% v/v) to the dialysis buffer has been shown to mitigate non-specific binding of lipophilic compounds.[7]
Adsorption to dialysis membrane or ultrafiltration filter - Select membranes and filters specifically designed for low drug binding. Check manufacturer specifications.- During method development, test for non-specific binding by running a control experiment with this compound in a protein-free buffer and measuring the recovery.
Drug instability - Ensure the pH and temperature of the buffers and incubation conditions are within the stability range for this compound.- Minimize the duration of the experiment where possible, while still allowing for equilibrium to be reached.
Issue 2: Inaccurate Measurement of the Free Drug Fraction

Symptom: The calculated percentage of free this compound is highly variable between replicates or does not align with expected literature values.

Possible Cause Troubleshooting Step
Equilibrium not reached in dialysis - Increase the dialysis incubation time. For a new assay, perform a time-course experiment (e.g., 4, 6, 8, 24 hours) to determine when equilibrium is reached.[8]
Protein leakage through the membrane/filter - Use a membrane or filter with a molecular weight cutoff (MWCO) that is appropriate for retaining serum albumin (approx. 66.5 kDa). A 10-30 kDa MWCO is generally recommended for small molecule binding studies.[9][10]- After the experiment, analyze the protein concentration in the buffer/filtrate compartment to check for leakage.
Volume shifts during dialysis - Ensure the ionic strength of the plasma/serum sample and the dialysis buffer are matched to minimize osmotic effects.[6]
Incorrect centrifugation parameters in ultrafiltration - Optimize centrifugation speed and time. High speeds can cause membrane polarization and affect the unbound fraction. A common starting point is 1,000-2,000 x g.[11][12][13]- Ensure the temperature is controlled during centrifugation, as binding can be temperature-dependent.[5][14][15]
Matrix effects in LC-MS/MS analysis - Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[16]- Perform a thorough sample clean-up (e.g., solid-phase extraction) after collecting the dialysate or ultrafiltrate to remove interfering substances.[17][18]

Quantitative Data Summary

The interaction between this compound and serum albumin is characterized by the association constant (Kₐ). Higher Kₐ values indicate a stronger binding affinity.

Condition Association Constant (Kₐ) (M⁻¹) Reference
Non-glycated Human Serum Albumin (HSA)0.8 - 1.2 x 10⁵[4][5]
Mildly glycated HSAIncreased by ~1.4-fold compared to non-glycated HSA[4][5]
Non-glycated Bovine Serum Albumin (BSA)1.98–7.88 × 10⁴ (at λex = 275 nm)
Non-glycated Bovine Serum Albumin (BSA)1.20–1.64 × 10⁴ (at λex = 295 nm)

Experimental Protocols

Protocol 1: Determination of Free this compound Fraction using Equilibrium Dialysis

This protocol outlines the use of a rapid equilibrium dialysis (RED) device to determine the percentage of plasma protein binding (%PPB).

Materials:

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8K MWCO)

  • Human plasma

  • This compound stock solution (in a compatible solvent like DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator with orbital shaker

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare the this compound spiking solution in plasma at the desired concentration. The final solvent concentration should be low (e.g., <1%) to avoid affecting protein binding.

  • Device Assembly: Insert the dialysis membranes into the RED base plate according to the manufacturer's instructions.

  • Sample Loading: Add the this compound-spiked plasma to one chamber of the insert (the sample chamber).

  • Buffer Addition: Add an equal volume of PBS (pH 7.4) to the adjacent chamber (the buffer chamber).[1]

  • Incubation: Seal the plate and incubate at 37°C with gentle agitation on an orbital shaker for a pre-determined time (e.g., 4-6 hours) to reach equilibrium.[19]

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Preparation for Analysis: To the aliquot from the buffer chamber, add an equal volume of blank plasma. To the aliquot from the plasma chamber, add an equal volume of PBS. This step is crucial to balance the matrix effects for the subsequent analysis.[1]

  • Analysis: Determine the concentration of this compound in both sets of samples using a validated HPLC or LC-MS/MS method.

  • Calculation:

    • Fraction unbound (%) = [ (Concentration in buffer chamber) / (Concentration in plasma chamber) ] * 100

    • % Plasma Protein Binding = 100 - Fraction unbound (%)

Protocol 2: Determination of Free this compound Fraction using Ultrafiltration

This protocol describes the use of centrifugal ultrafiltration devices to separate the free fraction of this compound.

Materials:

  • Centrifugal ultrafiltration devices with a low-binding membrane (e.g., 10-30 kDa MWCO)

  • Human plasma

  • This compound stock solution

  • Temperature-controlled centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation: Spike human plasma with this compound to the desired concentration.

  • Pre-incubation: Incubate the spiked plasma at 37°C for a short period (e.g., 15-30 minutes) to allow the binding to reach equilibrium.

  • Device Loading: Add the incubated plasma sample to the upper chamber of the ultrafiltration device.

  • Centrifugation: Centrifuge the device at a controlled temperature (37°C) and speed (e.g., 1,500 x g) for a specific time (e.g., 15-30 minutes). These parameters should be optimized and validated to ensure that the free drug concentration in the ultrafiltrate is not dependent on the volume of filtrate collected.[5][8]

  • Ultrafiltrate Collection: Carefully collect the ultrafiltrate from the collection tube. This contains the free this compound.

  • Analysis: Analyze the concentration of this compound in the ultrafiltrate using a validated HPLC or LC-MS/MS method. This concentration represents the free drug concentration.

  • Total Concentration Measurement: To calculate the percentage bound, the total concentration of this compound in the initial plasma sample must also be measured (after a protein precipitation step).

  • Calculation:

    • Fraction unbound (%) = [ (Concentration in ultrafiltrate) / (Total concentration in plasma) ] * 100

    • % Plasma Protein Binding = 100 - Fraction unbound (%)

Visualizations

Tolbutamide_Albumin_Interaction cluster_blood Bloodstream cluster_target Target Tissue Tolbutamide_Free Free this compound (Active) Complex This compound-Albumin Complex (Inactive) Tolbutamide_Free->Complex Binding/ Dissociation Receptor Target Receptor Tolbutamide_Free->Receptor Pharmacological Effect Albumin Serum Albumin

Caption: this compound's equilibrium between its free (active) and albumin-bound (inactive) forms in the bloodstream.

Assay_Workflow start Plasma Sample with this compound separation Separation of Free Fraction (Equilibrium Dialysis or Ultrafiltration) start->separation analysis Quantification of Free this compound (HPLC or LC-MS/MS) separation->analysis result Accurate Free Drug Concentration analysis->result

Caption: Recommended experimental workflow for the accurate measurement of free this compound concentration.

References

Technical Support Center: Interpreting Tolbutamide's Effects on Whole-Cell Ca2+ Currents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of interpreting Tolbutamide's effects on whole-cell Ca2+ currents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound influences whole-cell Ca2+ currents?

A1: this compound primarily acts as a sulfonylurea drug that inhibits ATP-sensitive potassium (KATP) channels in pancreatic beta-cells.[1][2][3] This inhibition leads to membrane depolarization. The change in membrane potential activates voltage-gated L-type Ca2+ channels, resulting in an influx of Ca2+ and a measurable increase in the whole-cell Ca2+ current.[4][5] This Ca2+ influx is a critical step in triggering insulin (B600854) secretion.[1]

Q2: Can this compound directly affect Ca2+ channels?

A2: While the primary effect is indirect via KATP channel inhibition, some studies suggest the possibility of other mechanisms. For instance, high concentrations of this compound have been observed to potentially lead to the inactivation of voltage-dependent calcium channels, which could decrease Ca2+ influx over time.[4] However, one study on cardiac cells found that this compound (up to 3 mM) did not directly affect the Ca2+ inward current.[2] Another study in hippocampal neurons also reported that this compound did not significantly depress high voltage-activated Ca2+ currents.[1] The potential for direct effects may depend on the cell type and experimental conditions.

Q3: Are there off-target effects of this compound that could complicate the interpretation of Ca2+ current measurements?

A3: Yes, this compound can have off-target effects that may influence intracellular Ca2+ signaling and, consequently, whole-cell Ca2+ currents. It has been shown to suppress Ca2+- and voltage-dependent K+ currents in hippocampal neurons.[1] Additionally, there is evidence that this compound can directly impact mitochondrial function and mobilize intracellular Ca2+ stores, which could indirectly modulate Ca2+ channel activity and overall Ca2+ homeostasis.

Q4: Why do I observe variability in the Ca2+ current response to this compound between different cells?

A4: Cellular heterogeneity is a significant factor. Individual cells, even within the same population, can exhibit different sensitivities and response patterns to this compound.[6] This variability can manifest as differences in the timing and magnitude of the Ca2+ response. Such heterogeneity may be due to variations in the expression levels of KATP channels, Ca2+ channels, or other regulatory proteins.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
No observable increase in Ca2+ current upon this compound application. 1. Non-functional KATP channels. 2. Inactive voltage-gated Ca2+ channels. 3. Incorrect drug concentration. 4. Problems with the whole-cell patch clamp setup.1. Verify cell health and the presence of functional KATP channels using a known KATP channel opener like diazoxide. 2. Confirm the functionality of voltage-gated Ca2+ channels with a direct depolarizing stimulus or a known Ca2+ channel agonist (e.g., Bay K 8644).[4] 3. Perform a dose-response curve to determine the optimal this compound concentration for your cell type. 4. Check the integrity of your patch seal, access resistance, and the composition of your intracellular and extracellular solutions.
The this compound-induced Ca2+ current is transient or shows rapid rundown. 1. Ca2+-dependent inactivation of Ca2+ channels. 2. High concentrations of this compound causing channel inactivation.[4] 3. "Run-down" of Ca2+ currents during long whole-cell recordings.[2]1. Include a Ca2+ chelator like EGTA or BAPTA in your intracellular solution to buffer intracellular Ca2+ changes. 2. Use the lowest effective concentration of this compound. 3. Monitor the stability of the Ca2+ current over time before drug application. Ensure your intracellular solution contains ATP to support channel function.
Unexpected changes in other ion currents. 1. Off-target effects of this compound on other ion channels (e.g., K+ channels).[1]1. Use specific ion channel blockers to isolate the Ca2+ current. For example, use K+ channel blockers like TEA and 4-AP in the intracellular and extracellular solutions to minimize contamination from potassium currents.
Difficulty in obtaining a stable gigaohm seal. 1. Poor cell health. 2. Debris around the cell membrane. 3. Issues with the patch pipette or pressure system.1. Ensure optimal cell culture conditions and use healthy, well-adhered cells. 2. Gently clean the cell surface by applying positive pressure from the pipette before attempting to seal. 3. Use freshly pulled, fire-polished pipettes with appropriate resistance. Check your pressure system for leaks.
High access resistance after breaking into the cell. 1. Incomplete rupture of the cell membrane. 2. Small pipette tip opening.1. Apply brief, gentle suction pulses to ensure complete membrane rupture. The "zap" function on the amplifier can also be used cautiously. 2. Use pipettes with a tip resistance in the appropriate range (typically 3-7 MΩ).

Data Presentation

Table 1: Summary of Reported this compound Effects on Ca2+ Signaling

Parameter Cell Type This compound Concentration Observed Effect Reference
Ca2+ InfluxRat Islet Cells20-500 µg/mlStimulated, but decreased over time at higher concentrations.[4]
Intracellular Ca2+ TransientsINS-1 Cells200 µMMediated by L-type Ca2+ channels.[5]
Whole-Cell Ca2+ CurrentGuinea Pig Cardiac Myocytes3 mMNo direct effect on Ca2+ inward current.[2]
High Voltage-Activated Ca2+ CurrentsRat Hippocampal CA1 Neurons0.5-1 mMNot significantly depressed.[1]
Intracellular Ca2+ RiseSingle Rat Pancreatic B-cells≥ 50 µMInduced a rise in intracellular Ca2+.[6]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents

This protocol is designed to isolate and record L-type Ca2+ currents in response to this compound application.

1. Cell Preparation:

  • Culture cells on glass coverslips suitable for microscopy and electrophysiology.

  • Ensure cells are healthy and sub-confluent on the day of recording.

2. Solutions:

  • Extracellular Solution (in mM): 110 NaCl, 20 BaCl2 (or CaCl2), 10 TEA-Cl, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. The use of Ba2+ as the charge carrier can help to reduce Ca2+-dependent inactivation.

  • Intracellular Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block K+ currents from the inside.

3. Recording Setup:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Maintain the bath temperature at a stable and physiologically relevant level.

4. Recording Procedure:

  • Establish a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the intracellular solution for 5-10 minutes before recording.

  • Hold the membrane potential at -80 mV.

  • To inactivate Na+ and T-type Ca2+ channels, apply a prepulse to -40 mV for 50-100 ms.

  • Elicit Ca2+ currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).

  • After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Record the changes in the Ca2+ current.

Mandatory Visualizations

Tolbutamide_Signaling_Pathway This compound This compound KATP_Channel KATP Channel (SUR1/Kir6.2) This compound->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel (L-type) Membrane_Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers

Caption: Signaling pathway of this compound-induced insulin secretion.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture on Coverslips Patch_Pipette Pull & Fill Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Prepare Extracellular & Intracellular Solutions Solution_Prep->Patch_Pipette Giga_Seal Establish Gigaohm Seal Patch_Pipette->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Ca2+ Currents Whole_Cell->Baseline Tolbutamide_App Apply this compound Baseline->Tolbutamide_App Record_Effect Record this compound Effect on Ca2+ Currents Tolbutamide_App->Record_Effect Data_Analysis Analyze Current-Voltage Relationship & Kinetics Record_Effect->Data_Analysis

Caption: Workflow for whole-cell patch-clamp experiments.

Troubleshooting_Logic Start No this compound Effect on Ca2+ Current Check_KATP Are KATP channels functional? Start->Check_KATP Check_VGCC Are VGCCs functional? Check_KATP->Check_VGCC Yes Fix_KATP Use KATP channel opener to verify Check_KATP->Fix_KATP No Check_Concentration Is this compound concentration optimal? Check_VGCC->Check_Concentration Yes Fix_VGCC Use direct depolarization or agonist Check_VGCC->Fix_VGCC No Check_Setup Is the patch-clamp setup working correctly? Check_Concentration->Check_Setup Yes Fix_Concentration Perform dose-response experiment Check_Concentration->Fix_Concentration No Fix_Setup Check seal, access resistance, solutions Check_Setup->Fix_Setup No Success Problem Resolved Check_Setup->Success Yes Fix_KATP->Check_KATP Fix_VGCC->Check_VGCC Fix_Concentration->Check_Concentration Fix_Setup->Check_Setup

Caption: Troubleshooting logic for absent this compound effect.

References

Technical Support Center: Improving Reproducibility of Electrophysiological Recordings with Tolbutamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of electrophysiological recordings when using Tolbutamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in electrophysiological studies?

This compound is a first-generation sulfonylurea drug that primarily functions as a selective blocker of ATP-sensitive potassium (KATP) channels.[1][2][3] In pancreatic β-cells, this blockade leads to membrane depolarization, which in turn opens voltage-gated calcium channels, causing an influx of Ca²⁺ and subsequent insulin (B600854) secretion.[1] In neurons and other excitable cells, the blockade of KATP channels can lead to depolarization and an increase in firing rate.[4]

Q2: How should I prepare this compound for my experiments?

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[5] It is recommended to prepare a high-concentration stock solution in 100% DMSO or ethanol. For final application, this stock solution should be diluted into your extracellular recording solution to the desired working concentration. It is crucial to ensure the final solvent concentration is low (typically <0.1%) to avoid off-target effects. Aqueous solutions of this compound are not recommended for storage for more than one day.[5]

Q3: What are typical working concentrations for this compound?

The optimal working concentration of this compound depends on the cell type and the specific KATP channel subunit composition. For example, in GABAergic substantia nigra neurons, the IC50 (the concentration at which 50% of the channel activity is inhibited) is approximately 6.3 µM.[1] However, in dopaminergic substantia nigra neurons, different subpopulations of KATP channels show varying sensitivities, with IC50 values ranging from 8.5 µM to 58 µM.[1] For blocking Ca²⁺- and voltage-dependent K⁺ currents in hippocampal CA1 neurons, higher concentrations of 0.5-1 mM have been used.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: I am not observing the expected effect of this compound on my cells. What could be the reason?

Several factors could contribute to a lack of effect:

  • Incorrect Concentration: The concentration of this compound may be too low to effectively block the KATP channels in your specific cell type. As mentioned, sensitivity to this compound can vary significantly.

  • Solution Instability: If you are using an aqueous working solution that is more than a day old, the this compound may have degraded.[5] Always prepare fresh working solutions from a stock.

  • Low KATP Channel Expression: The cells you are studying may have a low expression of KATP channels, resulting in a minimal response to this compound.

  • Cell Health: Unhealthy cells may not exhibit normal physiological responses. Ensure your cells are viable and your recording conditions are optimal.

  • Off-Target Effects: At higher concentrations, this compound can have off-target effects that might mask or counteract its primary effect on KATP channels.[6][7]

Q5: I am observing inconsistent results between experiments. How can I improve reproducibility?

To improve reproducibility:

  • Consistent Solution Preparation: Prepare fresh this compound working solutions for each experiment from a reliable stock solution.

  • Standardized Protocol: Use a consistent and detailed experimental protocol, including cell culture conditions, recording parameters, and drug application times.

  • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is the same across all experiments, including your control recordings.

  • Monitor Seal Resistance and Recording Stability: An unstable seal can lead to variable results. If you notice a drop in seal resistance after this compound application, it may indicate a problem with the cell membrane integrity or an interaction of the compound with the seal.[8][9][10]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
No effect or weak response to this compound 1. Suboptimal this compound Concentration: The concentration may be too low for the specific cell type and KATP channel subtype. 2. Degraded this compound Solution: Aqueous solutions of this compound are not stable for long periods.[5] 3. Low KATP Channel Expression: The target cells may have a low density of KATP channels. 4. Voltage-clamp Issues: Poor voltage clamp can obscure the effects of ion channel modulators.1. Perform a Dose-Response Curve: Systematically test a range of concentrations to determine the EC50/IC50 for your cells. 2. Prepare Fresh Solutions: Always make fresh working solutions of this compound from a stock solution on the day of the experiment. 3. Verify Channel Expression: Confirm the presence of KATP channels in your cells using molecular techniques (e.g., qPCR, Western blot) or by attempting to activate them with a KATP channel opener (e.g., diazoxide). 4. Optimize Voltage-Clamp Settings: Ensure your series resistance is low and compensated.
Unstable recording after this compound application 1. High this compound Concentration: High concentrations may have cytotoxic effects or directly affect membrane integrity.[6] 2. Solvent Effects: The solvent (e.g., DMSO) at high concentrations can affect cell health and membrane stability. 3. Off-Target Effects: this compound may be affecting other ion channels that contribute to membrane stability.[6][7] 4. Poor Seal Quality: The initial giga-ohm seal may have been suboptimal.1. Lower the Concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Minimize Solvent Concentration: Keep the final solvent concentration below 0.1% and include a vehicle control in your experiments. 3. Investigate Off-Target Effects: Be aware of potential off-target effects, especially at higher concentrations, and consider using more specific KATP channel blockers if necessary. 4. Ensure a High-Quality Seal: Aim for a seal resistance of >1 GΩ before applying this compound.
Unexpected changes in neuronal firing or membrane potential 1. Off-Target Effects: At higher concentrations (0.5-1 mM), this compound can block Ca²⁺- and voltage-dependent K⁺ currents, which can lead to increased spontaneous firing.[6] 2. Potentiation of Anion Channels: this compound can potentiate volume-regulated anion channels in a glucose-dependent manner in pancreatic beta-cells, which can affect membrane potential.[11] 3. Indirect Network Effects: In slice preparations, changes in the activity of one cell type can indirectly affect the activity of other synaptically connected cells.1. Use Appropriate Concentrations: Stick to concentrations known to be more selective for KATP channels if that is your target. 2. Consider Experimental Context: Be aware of the potential for glucose-dependent effects if it is present in your recording solutions. 3. Isolate Cells: If possible, use isolated cells or pharmacological blockers of synaptic transmission to distinguish direct from indirect effects.
Recording artifacts 1. Precipitation of this compound: Poor solubility in aqueous solutions could lead to precipitation, which might clog perfusion lines or affect recordings. 2. Electrical Noise: Introduction of noise from the perfusion system during drug application.1. Ensure Complete Dissolution: Visually inspect your working solution for any precipitate before use. Consider gentle warming or vortexing if necessary. 2. Ground Perfusion System: Ensure your perfusion system is properly grounded to minimize electrical artifacts.

Data Presentation

Table 1: this compound IC50 Values for KATP Channels in Different Cell Types

Cell TypeKATP Channel SubunitsIC50 (µM)Reference
GABAergic Substantia Nigra NeuronsNot specified6.3[1]
Dopaminergic Substantia Nigra Neurons (DA-I)Not specified58[1]
Dopaminergic Substantia Nigra Neurons (DA-II)Not specified25.0[1]
Dopaminergic Substantia Nigra Neurons (DA-III)Not specified8.5[1]
Pancreatic β-cells (Kir6.2/SUR1)Kir6.2/SUR11.6 (high-affinity), 2000 (low-affinity)[2]
Human Right Atrial MyocytesNot specified1325[12]
Rat Pancreatic β-cells (in presence of extracellular Ca²⁺)Not specified11.5[4]
Rat Pancreatic β-cells (in absence of extracellular Ca²⁺)Not specified1.4[4]

Table 2: Effects of this compound on Other Ion Channels

Cell TypeIon ChannelThis compound ConcentrationObserved EffectReference
Hippocampal CA1 NeuronsCa²⁺- and voltage-dependent K⁺ currents0.5 - 1 mMDepression of outward currents, increased input resistance and spontaneous firing[6]
Rat Pancreatic β-cellsVolume-regulated anion channel100 µMPotentiation of current in a glucose-dependent manner[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (100 mM in DMSO):

    • Weigh out 27.03 mg of this compound powder (FW: 270.3 g/mol ).

    • Dissolve in 1 ml of 100% dimethyl sulfoxide (DMSO).

    • Vortex until fully dissolved.

    • Aliquot into smaller volumes and store at -20°C. The stock solution in DMSO is stable for an extended period when stored properly.

  • Working Solution Preparation (e.g., 100 µM in Extracellular Solution):

    • On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution.

    • Dilute the stock solution 1:1000 in your standard extracellular recording solution. For example, add 1 µl of the 100 mM stock to 999 µl of extracellular solution.

    • Vortex the working solution gently to ensure it is well mixed.

    • Visually inspect the solution for any signs of precipitation.

    • Note: Do not store the aqueous working solution for more than one day.[5]

Protocol 2: Whole-Cell Patch-Clamp Recording of KATP Channels

  • Cell Preparation: Prepare your cells of interest (e.g., cultured neurons, dissociated pancreatic islets, or acute brain slices) according to your standard laboratory protocol.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 3 Mg-ATP (pH adjusted to 7.2 with KOH). The ATP concentration can be varied depending on the experimental goal.

  • Recording Procedure:

    • Obtain a whole-cell patch-clamp recording with a high-resistance seal (>1 GΩ).

    • Record baseline KATP channel activity. To maximize baseline activity, you can use an intracellular solution with low or no ATP. Alternatively, you can pretreat the cells with a metabolic inhibitor like rotenone, or a KATP channel opener like diazoxide.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Monitor the change in holding current (in voltage-clamp) or membrane potential (in current-clamp).

    • After observing the effect of this compound, wash out the drug by perfusing with the control extracellular solution to check for reversibility.

  • Data Analysis:

    • Measure the amplitude of the KATP current before and after this compound application.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC50.

Mandatory Visualizations

Tolbutamide_Signaling_Pathway This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to KATP_Channel ATP-Sensitive K+ Channel (Kir6.2) SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Membrane_Depolarization->VGCC Activates Increased_Firing_Rate Increased Firing Rate (in Neurons) Membrane_Depolarization->Increased_Firing_Rate Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Insulin_Exocytosis Insulin Exocytosis (in Pancreatic β-cells) Ca_Influx->Insulin_Exocytosis

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow Start Start: No/Weak Response to this compound Check_Concentration Is the concentration optimal? (Perform dose-response) Start->Check_Concentration Check_Solution Is the working solution fresh? (<1 day old) Check_Concentration->Check_Solution Yes Increase_Concentration Increase this compound concentration Check_Concentration->Increase_Concentration No Check_Expression Is KATP channel expression confirmed? Check_Solution->Check_Expression Yes Prepare_Fresh_Solution Prepare fresh working solution Check_Solution->Prepare_Fresh_Solution No Check_Recording_Quality Is the recording stable? (Seal >1 GΩ) Check_Expression->Check_Recording_Quality Yes Verify_Expression Verify KATP channel expression (e.g., with opener) Check_Expression->Verify_Expression No Improve_Recording Improve seal quality and recording stability Check_Recording_Quality->Improve_Recording No Success Problem Resolved Check_Recording_Quality->Success Yes Increase_Concentration->Check_Solution Prepare_Fresh_Solution->Check_Expression Verify_Expression->Check_Recording_Quality Improve_Recording->Success Further_Investigation Consider off-target effects or other experimental issues Success->Further_Investigation If problem persists

Caption: Troubleshooting workflow for this compound experiments.

References

How to control for Tolbutamide's effects on non-beta cells in islet studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your islet studies, with a focus on controlling for the off-target effects of Tolbutamide.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound on non-beta cells within pancreatic islets?

This compound primarily targets the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels, which are present on beta, alpha, and delta cells within the pancreatic islets.[1][2] While its intended effect is to stimulate insulin (B600854) secretion from beta-cells, it also has significant effects on other islet cells:

  • Delta Cells: this compound stimulates delta cells, leading to the release of somatostatin (B550006) (SST).[3][4] This is a crucial off-target effect as somatostatin acts as a paracrine inhibitor of both insulin and glucagon (B607659) secretion.[5]

  • Alpha Cells: this compound has a dual effect on alpha-cells. It can directly stimulate glucagon secretion by closing K-ATP channels on the alpha-cell membrane.[1][2] However, it also indirectly inhibits glucagon secretion through its stimulation of somatostatin release from delta cells.[1][2] The net effect on glucagon release depends on the balance between these two opposing actions.[2]

Q2: How can I experimentally control for the indirect effects of this compound on alpha-cells mediated by somatostatin?

To isolate the direct effects of this compound on beta-cells and mitigate the confounding variable of somatostatin-mediated paracrine inhibition, several control strategies can be employed. The most common approaches involve blocking the action of somatostatin.

Pharmacological Inhibition with Somatostatin Receptor 2 (SSTR2) Antagonists:

Somatostatin's inhibitory effect on glucagon secretion is primarily mediated by SSTR2 on alpha-cells.[6] Therefore, using a specific SSTR2 antagonist can effectively block this paracrine signaling.

  • Recommended Antagonists:

    • CYN154806: A potent and selective SSTR2 antagonist.

    • PRL-2903: Another selective peptide antagonist for SSTR2.[7]

Inhibition of Somatostatin Release with Pertussis Toxin (PTX):

Somatostatin receptors are G-protein coupled receptors (GPCRs). Pertussis toxin can be used to inactivate the Gi/o proteins coupled to these receptors, thereby blocking the downstream signaling cascade that leads to the inhibition of glucagon secretion.[1][2][8]

Genetic Models:

If available, utilizing islets from somatostatin knockout (Sst-/-) mice or mice with a specific knockout of the SSTR2 receptor can provide a clean genetic model to eliminate the influence of the somatostatin signaling pathway.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected inhibition of glucagon secretion with this compound treatment. The indirect inhibitory effect of this compound-induced somatostatin release is dominating the direct stimulatory effect on alpha-cells.Co-incubate islets with an SSTR2 antagonist (e.g., CYN154806 or PRL-2903) to block the paracrine inhibition from delta-cells. Alternatively, pre-treat islets with pertussis toxin.
High variability in glucagon secretion data between islet preparations. Differences in the cellular composition of islets (varying ratios of alpha, beta, and delta cells) can lead to inconsistent responses to this compound.Ensure consistent islet isolation and culture techniques. Consider using single-cell resolution techniques if possible. When using pharmacological inhibitors, ensure consistent dosing and incubation times.
This compound fails to potentiate glucose-stimulated insulin secretion as expected. The inhibitory effect of somatostatin released by this compound may be dampening the insulin secretion from beta-cells.Use an SSTR2 antagonist. While SSTR5 is also present on beta-cells, blocking SSTR2 will prevent the dominant paracrine inhibition from affecting both alpha and beta-cell function.[6]

Experimental Protocols

Protocol 1: Pharmacological Blockade of Somatostatin Receptor 2 (SSTR2)

Objective: To block the paracrine inhibitory effects of somatostatin on alpha-cells.

Materials:

  • Isolated pancreatic islets

  • Culture medium (e.g., RPMI 1640)

  • This compound solution

  • SSTR2 antagonist stock solution (e.g., CYN154806 or PRL-2903 in appropriate solvent)

  • Perifusion system or static incubation setup

  • Hormone assay kits (Glucagon, Insulin)

Procedure:

  • Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method and culture them overnight to allow for recovery.

  • Pre-incubation with SSTR2 Antagonist:

    • Prepare working concentrations of the SSTR2 antagonist (e.g., 1 µM CYN154806 or 0.1-1 µM PRL-2903) in the experimental buffer.

    • Pre-incubate a subset of islets with the SSTR2 antagonist for 30-60 minutes prior to the addition of this compound.

    • Include a vehicle control group (buffer with the solvent used for the antagonist).

  • This compound Stimulation:

    • Introduce this compound at the desired concentration to both the antagonist-treated and control islet groups.

    • For perifusion studies, introduce the antagonist in the perifusion medium prior to and during the this compound pulse.

  • Sample Collection and Analysis:

    • Collect supernatant at specified time points for hormone analysis.

    • Measure glucagon and insulin concentrations using appropriate assay kits.

Protocol 2: Inhibition of Somatostatin Signaling with Pertussis Toxin (PTX)

Objective: To functionally uncouple somatostatin receptors from their downstream signaling pathways.

Materials:

  • Isolated pancreatic islets

  • Culture medium

  • Pertussis Toxin (lyophilized)

  • Sterile, distilled water for reconstitution

  • This compound solution

Procedure:

  • PTX Reconstitution: Reconstitute lyophilized PTX in sterile, distilled water according to the manufacturer's instructions to a stock concentration (e.g., 50 µ g/500 µL).[9]

  • Islet Pre-treatment:

    • Culture isolated islets overnight.

    • Treat a subset of islets with PTX at a final concentration of 100-200 ng/mL in the culture medium for 18-24 hours.[2]

    • Include a control group of islets cultured without PTX.

  • Wash and Experiment:

    • After the incubation period, wash the islets thoroughly with fresh experimental buffer to remove any remaining PTX.

    • Proceed with the this compound stimulation experiment as described in Protocol 1.

Data Presentation

Table 1: Effect of this compound on Glucagon and Insulin Secretion in the Presence and Absence of an SSTR2 Antagonist

Treatment GroupThis compound (µM)Glucagon Secretion (pg/islet/h)Insulin Secretion (ng/islet/h)
Control0Baseline ValueBaseline Value
This compound100ValueValue
SSTR2 Antagonist0Baseline ValueBaseline Value
This compound + SSTR2 Antagonist100ValueValue

*Note: Values are placeholders and should be replaced with experimental data.

Table 2: Dose-Response of this compound on Somatostatin Release

This compound Concentration (µM)Somatostatin Release (fmol/islet)
0Baseline Value
10Value
50Value
100Value
200Value

*Note: Values are placeholders and should be replaced with experimental data.

Visualizations

Signaling Pathways

Tolbutamide_Signaling cluster_delta Delta Cell cluster_alpha Alpha Cell This compound This compound Delta_KATP K-ATP Channel (SUR1/Kir6.2) This compound->Delta_KATP Inhibits Alpha_KATP K-ATP Channel (SUR1/Kir6.2) This compound->Alpha_KATP Inhibits Delta_Depol Membrane Depolarization Delta_KATP->Delta_Depol Delta_Ca Ca2+ Influx Delta_Depol->Delta_Ca Delta_SST Somatostatin (SST) Release Delta_Ca->Delta_SST SSTR2 SSTR2 Delta_SST->SSTR2 Binds Alpha_Depol Membrane Depolarization Alpha_KATP->Alpha_Depol Alpha_Ca Ca2+ Influx Alpha_Depol->Alpha_Ca Alpha_Glucagon Glucagon Release Alpha_Ca->Alpha_Glucagon Alpha_Inhibition Inhibition of Glucagon Release SSTR2->Alpha_Inhibition Alpha_Inhibition->Alpha_Glucagon Experimental_Workflow Isolate_Islets Isolate Pancreatic Islets Culture Overnight Culture Isolate_Islets->Culture Split Split Islets into Control and Treatment Groups Culture->Split Control_Group Control Group Split->Control_Group Treatment_Group Treatment Group Split->Treatment_Group Add_this compound Add this compound Control_Group->Add_this compound Add_Antagonist Add SSTR2 Antagonist or Pertussis Toxin Treatment_Group->Add_Antagonist Add_Antagonist->Add_this compound Collect_Samples Collect Supernatant Add_this compound->Collect_Samples Analyze Hormone Analysis (Glucagon, Insulin) Collect_Samples->Analyze

References

Technical Support Center: Refinement of Tolbutamide Administration in Diabetic Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tolbutamide in diabetic animal models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures involving this compound.

Issue Potential Cause Troubleshooting Steps
High variability in blood glucose readings Improper fasting of animals, inconsistent dosing technique, or stress during handling.Ensure a consistent fasting period (typically 6-8 hours) before blood glucose measurement. Standardize the oral gavage technique to ensure consistent delivery of this compound. Handle animals gently to minimize stress-induced hyperglycemia.
Precipitation of this compound in the vehicle Low solubility of this compound in aqueous solutions.This compound is sparingly soluble in aqueous buffers.[1] To improve solubility, first dissolve this compound in an organic solvent like ethanol (B145695), DMSO, or dimethylformamide (solubility is approximately 30 mg/ml) and then dilute it with the chosen aqueous buffer, such as PBS (pH 7.2).[1] A 1:6 solution of ethanol:PBS can achieve a solubility of approximately 0.14 mg/ml.[1] It is not recommended to store the aqueous solution for more than one day.[1]
Animal distress or mortality after administration Hypoglycemia due to high dosage, or potential side effects.Monitor animals closely for signs of hypoglycemia, which can include dizziness, shaking, and confusion.[2] If hypoglycemia is suspected, provide a quick source of glucose.[2] Review the dosage and consider a dose-response study to determine the optimal therapeutic window for your specific animal model. Other reported side effects include gastrointestinal issues like nausea and abdominal discomfort.[2] In some studies, long-term administration in mice has been associated with kidney damage.[3][4]
Lack of significant hypoglycemic effect Insufficient dose, improper administration, or advanced diabetes with severe beta-cell dysfunction.Verify the dose calculation and administration technique. This compound's primary mechanism is to stimulate insulin (B600854) release from pancreatic beta cells.[4] Its effectiveness may be limited in models with extensive beta-cell destruction. Confirm the diabetic status and beta-cell function of your animal model.

Frequently Asked Questions (FAQs)

1. What is a typical starting dose for this compound in diabetic rodent models?

Published studies have used a range of doses. For mice, a common oral dose is 10 mg/kg.[3][4] In rats, studies have explored doses of 5, 15, 25, and 50 mg/kg body weight.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and animal model.

2. What is the recommended vehicle for oral administration of this compound?

Due to its low aqueous solubility, this compound is often dissolved in a co-solvent system. A common approach is to first dissolve it in ethanol and then dilute it with a buffer like PBS.[1] The final concentration of the organic solvent should be minimized and kept consistent across all experimental groups, including the vehicle control.

3. What are the potential side effects of this compound in animal models?

The most common side effect is hypoglycemia.[2] Other reported side effects in animals include gastrointestinal issues.[2] One study in mice reported mild kidney tissue damage after twenty days of use, which became more severe with prolonged administration (forty days), leading to necrosis, blood clots, hemorrhage, and inflammation.[3][4]

4. How should this compound be prepared and stored for in vivo studies?

This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1] For administration, prepare a fresh solution daily.[1] After dissolving in an organic solvent, it can be diluted with an aqueous buffer.[1] It is not recommended to store the aqueous solution for more than one day.[1]

Experimental Protocols

Diabetes Induction in Rodents (Streptozotocin Model)

A widely used method for inducing type 1 diabetes in rodents is through the administration of streptozotocin (B1681764) (STZ).

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), freshly prepared and kept on ice

  • Rodents (e.g., mice, rats) fasted for 4-6 hours

Procedure:

  • Immediately before use, dissolve STZ in cold citrate buffer.

  • Administer a single intraperitoneal (IP) injection of STZ. The dose will vary depending on the species and strain (e.g., 40-60 mg/kg for rats, 150-200 mg/kg for mice).

  • Monitor blood glucose levels 48-72 hours post-injection to confirm the onset of diabetes. Animals with blood glucose levels above 250 mg/dL are typically considered diabetic.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Ethanol (or DMSO/dimethylformamide)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Oral gavage needles appropriate for the animal size

Procedure:

  • Calculate the required amount of this compound based on the animal's body weight and the desired dose.

  • Dissolve the this compound powder in a minimal amount of ethanol.

  • Dilute the solution with PBS to the final desired concentration. Ensure the solution is clear and free of precipitates.

  • Administer the solution to the animal via oral gavage. The volume should be appropriate for the animal's size (e.g., 5-10 ml/kg for rats).

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Animal Acclimatization B Diabetes Induction (e.g., STZ) A->B C Confirmation of Diabetes (Blood Glucose > 250 mg/dL) B->C D Group Allocation (Vehicle, this compound) C->D E Daily Oral Administration of this compound/Vehicle D->E F Monitoring (Body Weight, Food/Water Intake, Clinical Signs) E->F G Blood Glucose Monitoring E->G H Terminal Endpoint (e.g., Tissue Collection) F->H I Biochemical and Histopathological Analysis H->I

Caption: Experimental workflow for evaluating this compound in a diabetic animal model.

Tolbutamide_Signaling_Pathway cluster_pancreas Pancreatic Beta-Cell This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Release Insulin Vesicle Exocytosis (Insulin Release) Ca_Influx->Insulin_Release Blood_Glucose Decreased Blood Glucose Insulin_Release->Blood_Glucose

Caption: Simplified signaling pathway of this compound-induced insulin secretion.

References

Technical Support Center: Investigating Tolbutamide's Species-Specific Cardiac Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on navigating the complexities of tolbutamide's species-specific cardiac effects in preclinical research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate robust and reliable experimental outcomes.

Troubleshooting Guides

In Vitro Experiments (Isolated Tissues/Cells)
Issue Potential Cause(s) Recommended Solution(s)
No observable inotropic effect in canine or human-derived cardiac preparations. This is expected. This compound shows species-specific positive inotropic effects, primarily in rabbits and cats, due to differences in the sulfonylurea receptor (SUR) subunit of the K-ATP channel.[1] Canine and human cardiac tissues predominantly express the SUR2A isoform, to which this compound has low affinity.[2][3][4]- Confirm the species of your tissue/cell source. - For positive control, use a species known to respond (e.g., rabbit). - Consider using a different sulfonylurea with known effects on SUR2A if your goal is to modulate cardiac K-ATP channels in these species.
Variable or inconsistent inotropic responses in rabbit or cat preparations. - Drug Concentration: this compound can have biphasic effects.[1] - Tissue Viability: Poor tissue health will lead to inconsistent results. - Experimental Conditions: Temperature, pH, and oxygenation of the perfusion buffer are critical.- Perform a full dose-response curve to identify the optimal concentration for a positive inotropic effect. - Ensure proper and rapid tissue dissection and mounting. Monitor physiological parameters of the preparation throughout the experiment. - Strictly control and monitor buffer composition, temperature (37°C), and oxygenation (95% O2, 5% CO2).
"Run-down" of ionic currents (e.g., Ca2+) in long patch-clamp recordings. - Intracellular ATP depletion: The whole-cell patch-clamp configuration can lead to the dialysis of essential intracellular components, including ATP.- Include ATP in your pipette solution to maintain physiological intracellular concentrations. - Consider using the perforated patch-clamp technique to preserve the intracellular environment.
Difficulty achieving a stable gigaohm seal in patch-clamp experiments. - Poor cell quality: Enzymatic digestion for cell isolation can damage the cell membrane. - Pipette quality: The shape and cleanliness of the pipette tip are crucial.- Optimize the enzymatic digestion protocol (enzyme concentration, duration). - Use high-quality borosilicate glass for pipettes and fire-polish the tips. Ensure pipette solutions are filtered.
Ex Vivo Experiments (Langendorff Heart)
Issue Potential Cause(s) Recommended Solution(s)
Heart fails to maintain a stable rhythm or contractile force during baseline. - Air embolism: Air bubbles in the perfusion line can cause an ischemic insult. - Improper cannulation: Damage to the aorta during cannulation can impair perfusion. - Suboptimal perfusate: Incorrect temperature, pH, or oxygenation.- Use an in-line bubble trap and ensure all lines are free of air before starting perfusion. - Practice the cannulation technique to ensure it is swift and atraumatic. - Maintain perfusate at 37°C, pH 7.4, and continuously bubble with 95% O2/5% CO2.[5]
Edema (swelling) of the heart during perfusion. - Perfusion pressure is too high: Excessive pressure can damage the coronary vasculature.- For constant pressure perfusion, ensure the pressure is within the physiological range for the species being studied. - Monitor for changes in heart weight or appearance.
Inconsistent drug effects between experiments. - Drug binding to albumin: If using a perfusate containing albumin, this compound may bind to it, reducing its free concentration.[6]- If albumin is necessary, account for potential binding and consider measuring the free drug concentration. - Alternatively, use a crystalloid-based perfusate (e.g., Krebs-Henseleit solution) without albumin.

Frequently Asked Questions (FAQs)

Q1: Why does this compound show a positive inotropic effect in rabbits and cats but not in dogs or humans?

A1: The primary reason lies in the molecular composition of the ATP-sensitive potassium (K-ATP) channel in the heart. The K-ATP channel is composed of a pore-forming subunit (Kir6.2) and a regulatory sulfonylurea receptor (SUR) subunit. In pancreatic β-cells, the predominant isoform is SUR1, for which this compound has a high affinity. Cardiac muscle, however, primarily expresses the SUR2A isoform. This compound has a significantly lower affinity for SUR2A, which is the predominant isoform in canine and human hearts.[2][3][4] Rabbits and cats appear to have a cardiac K-ATP channel composition or response that is more sensitive to this compound, leading to the observed positive inotropic effect.[1]

Q2: What is the mechanism behind this compound's positive inotropic effect in responsive species?

A2: The exact downstream mechanism of the positive inotropic effect is not fully elucidated and appears to be independent of the classic cAMP pathway.[6] One proposed mechanism in rabbits involves the inhibition of a sarcolemmal Ca2+-transporting ATPase, which could lead to a transient increase in intracellular calcium concentration.[7] This effect may be mediated by this compound's interference with calmodulin binding to the cardiac membranes.[7]

Q3: Can this compound affect cardiac metabolism?

A3: Yes, studies in rats have shown that this compound can alter myocardial energy metabolism. It has been observed to stimulate glucose utilization and glycogenolysis.[8][9] In ischemic rat hearts, this compound has been found to enhance glucose utilization and reduce the drop in ATP content.[10]

Q4: Are there any known cardiac risks associated with this compound in humans?

A4: The cardiovascular safety of sulfonylureas, including this compound, has been a subject of debate. Some early clinical studies suggested a potential for increased cardiovascular mortality, but these findings have been contested due to methodological concerns.[5] Human cardiac K-ATP channels have a low sensitivity to this compound, suggesting that direct cardiac effects at therapeutic concentrations are unlikely. However, the potential for drug interactions and effects on myocardial metabolism, especially in the context of ischemic heart disease, warrants careful consideration.

Q5: What are the key differences in experimental outcomes when using constant flow versus constant pressure Langendorff perfusion to study this compound's effects?

A5: In a constant pressure setup, if this compound induces vasodilation or vasoconstriction, the coronary flow will change, which can indirectly affect cardiac function. This setup is more physiological in mimicking the body's constant aortic pressure. In a constant flow setup, the perfusion pressure will change in response to alterations in coronary resistance. This allows for a more direct assessment of the drug's effect on vascular resistance. The choice between the two depends on the specific research question. For studying direct inotropic effects, constant flow might be preferred to eliminate flow-induced changes in contractility.[5]

Data Presentation

Table 1: Inotropic Effects of this compound in Different Species (In Vitro)
SpeciesPreparationThis compound ConcentrationObserved Inotropic EffectReference
Rabbit Atrial Strips10 mg/100 ml124 ± 5% of control[11]
Papillary Muscle3 x 10⁻³ M13.7 ± 5.1% of maximal obtainable increase in tension[1]
Cat Papillary MuscleNot specified19% of maximal increase in contractile force[1]
Dog Papillary Muscle / Intact HeartUp to 3 x 10⁻³ MNo positive inotropic response[1]
Rat Langendorff Perfused HeartBolus injectionsIncrease in cardiac contractility (inhibited by albumin)[6]
Human N/A (inferred from low K-ATP channel sensitivity)N/AUnlikely to have a significant direct inotropic effect at therapeutic concentrations
Table 2: this compound Affinity for K-ATP Channel SUR Subunits
SUR IsoformPrimary Tissue LocationThis compound AffinityKi (approximate)Reference
SUR1 Pancreatic β-cellsHigh1.6 µmol/l[12]
SUR2A Cardiac MuscleLow1.1 mmol/l[12]

Experimental Protocols

Protocol 1: Assessment of Inotropic Effects in Isolated Papillary Muscle
  • Animal Euthanasia and Heart Excision: Euthanize the animal (e.g., rabbit, cat, or dog) according to institutionally approved protocols. Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

  • Papillary Muscle Dissection: Isolate a suitable papillary muscle from the right ventricle. Tie sutures to both ends of the muscle.

  • Mounting the Preparation: Mount the muscle vertically in a tissue bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Stabilization: Allow the muscle to equilibrate for at least 60 minutes, stimulating it at a constant frequency (e.g., 1 Hz) with platinum electrodes. Adjust the preload to achieve the maximal developed tension.

  • Drug Application: After a stable baseline is achieved, add this compound to the tissue bath in a cumulative concentration-response manner. Allow the muscle to stabilize at each concentration before recording the contractile force.

  • Data Analysis: Measure the peak developed tension at each concentration and express it as a percentage of the baseline value.

Protocol 2: Langendorff Isolated Heart Perfusion
  • Animal Preparation: Anesthetize the animal (e.g., rat) and administer heparin to prevent blood clotting.

  • Heart Excision and Cannulation: Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit solution. Identify the aorta and cannulate it onto the Langendorff apparatus, ensuring no air bubbles enter the coronary circulation.

  • Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2/5% CO2) and warmed (37°C) Krebs-Henseleit solution at a constant pressure or flow.

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic pressure. Place electrodes on the epicardial surface to record an electrocardiogram (ECG).

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes until heart rate, left ventricular developed pressure (LVDP), and coronary flow are stable.

  • Drug Administration: Introduce this compound into the perfusate at the desired concentrations.

  • Data Acquisition and Analysis: Continuously record LVDP, heart rate, and coronary flow. Analyze changes in these parameters from baseline following drug administration.

Mandatory Visualizations

Caption: Species-Specific Cardiac Effects of this compound.

Experimental_Workflow_Inotropic_Assessment cluster_invitro In Vitro / Ex Vivo cluster_protocol Protocol start Start: Select Species (e.g., Rabbit, Rat, Dog) prep_choice Choose Preparation start->prep_choice papillary Isolated Papillary Muscle prep_choice->papillary Tissue Level langendorff Langendorff Heart prep_choice->langendorff Organ Level isolate_cells Isolate Cardiomyocytes prep_choice->isolate_cells Cellular Level stabilize Mount and Stabilize (Control Perfusion) papillary->stabilize langendorff->stabilize isolate_cells->stabilize e.g., Patch-Clamp baseline Record Baseline (Contractility, HR, etc.) stabilize->baseline add_drug Administer this compound (Dose-Response) baseline->add_drug record_effect Record Post-Drug Effects add_drug->record_effect analysis Data Analysis (Compare to Baseline) record_effect->analysis conclusion Conclusion on Species-Specific Inotropic Effect analysis->conclusion

Caption: Workflow for Assessing this compound's Inotropic Effects.

References

Validation & Comparative

A Comparative Guide to the In Vitro Effects of Tolbutamide and Glibenclamide on Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of the first-generation sulfonylurea, tolbutamide, and the second-generation sulfonylurea, glibenclamide, on insulin (B600854) secretion from pancreatic β-cells. The information presented is supported by experimental data from peer-reviewed scientific literature.

Quantitative Comparison of this compound and Glibenclamide

The following table summarizes the key quantitative differences in the in vitro effects of this compound and glibenclamide on insulin secretion. It is important to note that direct comparative studies providing EC50 and Emax values under identical conditions are limited. The data presented is a synthesis of findings from multiple sources.

ParameterThis compoundGlibenclamideKey Findings
Potency (Relative) LowerHigher (100-400 times more potent than this compound)[1]Glibenclamide stimulates insulin secretion at much lower concentrations than this compound.
Effective Concentration Range Micromolar (µM) range, with peak stimulation observed around 20 µM.Nanomolar (nM) to low micromolar (µM) range.The therapeutic concentrations of glibenclamide are significantly lower than those of this compound.
Pattern of Insulin Secretion Induces a prompt, biphasic insulin release.[2]Induces a delayed, monophasic insulin secretion.[2]This difference in secretion kinetics may have physiological implications for glucose homeostasis.
Effect on Glucose Sensitivity Less pronounced effect on glucose sensitivity.Increases the sensitivity of β-cells to glucose, shifting the glucose dose-response curve to the left.This suggests that glibenclamide may be more effective at lower glucose concentrations.
Chronic Exposure Effects Chronic exposure can lead to a decline in sulfonylurea-induced insulin secretion.[3]Chronic exposure can also impair subsequent insulin secretion.[3][4]Prolonged stimulation may lead to β-cell desensitization or exhaustion.

Mechanism of Action: A Shared Pathway

Both this compound and glibenclamide stimulate insulin secretion by interacting with the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. The binding of these drugs to the sulfonylurea receptor 1 (SUR1) subunit of the channel leads to its closure. This inhibition of potassium efflux results in membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.

Sulfonylurea_Mechanism cluster_beta_cell Pancreatic β-cell This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to Glibenclamide Glibenclamide Glibenclamide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Results in

Diagram 1: Sulfonylurea Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to compare the effects of this compound and glibenclamide on insulin secretion.

Isolation of Pancreatic Islets of Langerhans

This procedure is fundamental for obtaining primary β-cells for in vitro studies.

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

  • Procedure:

    • The rat is anesthetized, and the pancreas is cannulated via the common bile duct.

    • The pancreas is distended by injecting a cold collagenase solution (e.g., Type V collagenase in Hank's Balanced Salt Solution - HBSS).

    • The inflated pancreas is excised and incubated at 37°C for a specific duration to allow for enzymatic digestion.

    • The digested tissue is then mechanically dispersed by gentle shaking.

    • Islets are purified from the digested tissue using a density gradient centrifugation (e.g., with Ficoll or Histopaque).

    • Isolated islets are hand-picked under a stereomicroscope and cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics before experimentation.

Dynamic Insulin Secretion (Perifusion) Assay

This assay allows for the real-time measurement of insulin release and the characterization of secretion kinetics (e.g., biphasic vs. monophasic).

  • Apparatus: A perifusion system consisting of a peristaltic pump, perifusion chambers, and a fraction collector.

  • Procedure:

    • A group of size-matched isolated islets (typically 50-100) is placed in each perifusion chamber.

    • The islets are perifused with a Krebs-Ringer bicarbonate (KRB) buffer containing a basal glucose concentration (e.g., 2.8 mM) at a constant flow rate (e.g., 1 ml/min) to establish a stable baseline of insulin secretion.

    • The perifusion buffer is then switched to one containing the desired concentration of this compound or glibenclamide, with or without a stimulatory glucose concentration.

    • Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes).

    • The concentration of insulin in each fraction is determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Perifusion_Workflow cluster_workflow Perifusion Assay Workflow Islet_Isolation Islet Isolation and Culture Chamber_Loading Loading Islets into Perifusion Chamber Islet_Isolation->Chamber_Loading Equilibration Equilibration with Basal Glucose Buffer Chamber_Loading->Equilibration Stimulation Switch to Buffer with This compound or Glibenclamide Equilibration->Stimulation Fraction_Collection Collection of Perifusate Fractions Over Time Stimulation->Fraction_Collection Insulin_Assay Insulin Quantification (RIA or ELISA) Fraction_Collection->Insulin_Assay Data_Analysis Data Analysis: Secretion Profile Insulin_Assay->Data_Analysis

Diagram 2: Experimental Workflow for Perifusion Assay
Electrophysiology (Patch-Clamp)

This technique directly measures the activity of K-ATP channels and their inhibition by sulfonylureas.

  • Preparation: Isolated islets are dispersed into single cells and plated on coverslips.

  • Configuration: The whole-cell or inside-out patch-clamp configuration is used.

  • Procedure:

    • A glass micropipette filled with an intracellular-like solution is sealed onto the membrane of a single β-cell.

    • In the whole-cell configuration, the membrane patch is ruptured to allow electrical access to the entire cell. In the inside-out configuration, the patch of the membrane is excised, exposing the intracellular face of the ion channels to the bath solution.

    • The membrane potential is clamped at a specific voltage, and the current flowing through the K-ATP channels is recorded.

    • This compound or glibenclamide is added to the bath solution, and the resulting inhibition of the K-ATP channel current is measured.

Concluding Remarks

The in vitro evidence clearly demonstrates that both this compound and glibenclamide are effective stimulators of insulin secretion. However, they exhibit significant differences in their potency and the kinetics of the insulin release they induce. Glibenclamide is substantially more potent than this compound, eliciting a response at much lower concentrations. Furthermore, the biphasic insulin release pattern induced by this compound contrasts with the monophasic pattern observed with glibenclamide. These distinctions are crucial for researchers in the fields of diabetes and metabolic diseases, as they may underlie the different clinical profiles of these two generations of sulfonylureas. The provided experimental protocols offer a foundation for further investigation into the nuanced mechanisms of action of these and other insulin secretagogues.

References

Validating Tolbutamide's KATP Channel Blocking Activity with Diazoxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the opposing actions of Tolbutamide and diazoxide (B193173) on ATP-sensitive potassium (KATP) channels, offering experimental data and protocols to validate this compound's blocking activity. This information is intended for researchers, scientists, and professionals in drug development investigating ion channel modulators and their physiological effects.

Introduction: The KATP Channel as a Therapeutic Target

ATP-sensitive potassium (KATP) channels are crucial in linking cellular metabolism to electrical activity in various tissues, including pancreatic β-cells.[1] In β-cells, the closure of these channels in response to increased intracellular ATP levels leads to membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion.[2][3] Pharmacological modulation of KATP channels is a key therapeutic strategy. Sulfonylureas, like this compound, are KATP channel blockers used to treat type 2 diabetes by promoting insulin release.[1][4][5] Conversely, KATP channel openers, such as diazoxide, inhibit insulin secretion and are used to treat conditions of hyperinsulinemia.[2][4][6][7] The counteracting effects of these drugs make diazoxide an essential tool for validating the specific KATP channel-blocking activity of compounds like this compound.

Mechanism of Action: An Antagonistic Relationship

This compound and diazoxide exert their effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, but with opposite functional consequences.[1][6][8]

  • This compound (KATP Channel Blocker): this compound binds to the SUR1 subunit, leading to the closure of the KATP channel pore (formed by the Kir6.2 subunit).[1] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The depolarization activates voltage-gated calcium channels, leading to an influx of calcium and triggering the exocytosis of insulin-containing granules.[3][9]

  • Diazoxide (KATP Channel Opener): Diazoxide also interacts with the SUR1 subunit but acts to open or stabilize the open state of the KATP channel.[1][2][4] This action increases potassium efflux, leading to hyperpolarization of the cell membrane. Hyperpolarization prevents the activation of voltage-gated calcium channels, thereby reducing calcium influx and inhibiting insulin secretion.[6][8]

The opposing actions of these two compounds on the KATP channel provide a clear method for validating the mechanism of action of this compound. The inhibitory effect of this compound on insulin secretion or KATP channel current can be reversed or prevented by the application of diazoxide.[10][11][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the antagonistic signaling pathway of this compound and diazoxide and a typical experimental workflow for validation.

cluster_0 Pancreatic β-cell cluster_1 Pharmacological Modulation Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase KATP_Channel KATP Channel (SUR1/Kir6.2) ATP_increase->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Allows Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers This compound This compound This compound->KATP_Channel Blocks Diazoxide Diazoxide Diazoxide->KATP_Channel Opens

Caption: Opposing effects of this compound and diazoxide on the KATP channel and insulin secretion pathway.

Isolate_Cells Isolate Pancreatic Islets or Culture β-cell Line Establish_Baseline Establish Baseline (e.g., low glucose) Isolate_Cells->Establish_Baseline Apply_this compound Apply this compound Establish_Baseline->Apply_this compound Measure_Effect_1 Measure KATP Current or Insulin Secretion Apply_this compound->Measure_Effect_1 Apply_Diazoxide Apply Diazoxide (in presence of this compound) Measure_Effect_1->Apply_Diazoxide Measure_Effect_2 Measure Reversal of This compound's Effect Apply_Diazoxide->Measure_Effect_2 Analyze_Data Analyze and Compare Data Measure_Effect_2->Analyze_Data

Caption: Experimental workflow for validating this compound's activity using diazoxide.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the interaction of this compound and diazoxide on KATP channels and insulin secretion.

ParameterThis compound EffectDiazoxide Counter-EffectCell TypeReference
KATP Channel Activity Inhibition (IC50 ≈ 7 µM)Reverses this compound-induced channel closure.Mouse Pancreatic β-cells[Trube et al., 1986][10][11][12]
Insulin Secretion Stimulates insulin release (half-max ≈ 40 µM)Inhibits this compound-induced insulin secretion.Rat Islet Cell Tumor Line[Sturgess et al., 1988][13]
Membrane Potential Induces depolarization and action potentials.Counteracts this compound-induced depolarization, causing hyperpolarization.Mouse Pancreatic β-cells[Trube et al., 1986][10][11][12]
Intracellular Ca²⁺ Increases intracellular Ca²⁺ concentration.Abrogates the this compound-induced rise in intracellular Ca²⁺.Mouse Pancreatic Islets[Gilon et al., 1999][3]

Experimental Protocols

Patch-Clamp Electrophysiology for KATP Channel Currents

This protocol is adapted from methods described in studies investigating KATP channel pharmacology.[10][11][12]

Objective: To directly measure the effect of this compound on KATP channel currents and its reversal by diazoxide.

Materials:

  • Pancreatic β-cells (isolated or from cell lines like INS-1).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Pipette solution (intracellular): Containing appropriate concentrations of K⁺, Cl⁻, and EGTA, with ATP and ADP as needed.

  • Bath solution (extracellular): Containing physiological concentrations of NaCl, KCl, CaCl₂, MgCl₂, and HEPES.

  • This compound and diazoxide stock solutions.

Procedure:

  • Cell Preparation: Plate isolated or cultured β-cells on glass coverslips suitable for microscopy.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal (cell-attached configuration).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the cell interior.

  • Data Recording: Clamp the cell at a holding potential (e.g., -70 mV) and apply voltage steps to elicit currents.

  • Baseline Recording: Perfuse the cell with the bath solution to record baseline KATP channel activity.

  • This compound Application: Perfuse the cell with a bath solution containing the desired concentration of this compound and record the inhibition of the KATP current.

  • Diazoxide Application: In the continued presence of this compound, co-perfuse with a bath solution also containing diazoxide to observe the reversal of channel inhibition.

  • Data Analysis: Measure the current amplitudes at each stage and calculate the percentage of inhibition and reversal.

Insulin Secretion Assay

This protocol is based on standard methods for measuring insulin release from pancreatic islets.[13][14]

Objective: To measure the effect of this compound on glucose-stimulated insulin secretion and its inhibition by diazoxide.

Materials:

  • Isolated pancreatic islets.

  • Perifusion system.

  • Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations.

  • This compound and diazoxide stock solutions.

  • Insulin ELISA kit.

Procedure:

  • Islet Preparation: Isolate pancreatic islets from mice or rats by collagenase digestion.

  • Perifusion Setup: Place a group of islets (e.g., 20-30) into a perifusion chamber and maintain at 37°C.

  • Basal Secretion: Perifuse the islets with low glucose (e.g., 3 mM) KRBB to establish a baseline insulin secretion rate.

  • Glucose Stimulation: Switch to a high glucose (e.g., 15 mM) KRBB to stimulate insulin secretion.

  • This compound Stimulation: In the presence of low or high glucose, add this compound to the perifusion buffer and collect fractions to measure its stimulatory effect on insulin release.

  • Diazoxide Inhibition: Add diazoxide to the perifusion buffer containing this compound and glucose to measure the inhibition of insulin secretion.

  • Sample Collection: Collect fractions at regular intervals throughout the experiment.

  • Insulin Measurement: Measure the insulin concentration in each collected fraction using an ELISA kit.

  • Data Analysis: Plot insulin secretion over time and quantify the effects of this compound and diazoxide.

Conclusion

The antagonistic relationship between this compound and diazoxide at the KATP channel provides a robust framework for validating the mechanism of action of sulfonylureas and other potential KATP channel blockers. By employing techniques such as patch-clamp electrophysiology and insulin secretion assays, researchers can unequivocally demonstrate that the physiological effects of this compound are mediated through its specific blockade of the KATP channel. The reversal of this compound's effects by the channel opener diazoxide serves as a critical control in these validation studies.

References

A Comparative Guide to the Tissue Specificity of Tolbutamide and Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tissue specificity of two commonly used sulfonylurea drugs, Tolbutamide and Glibenclamide. Both drugs are primarily used in the management of type 2 diabetes mellitus, where they stimulate insulin (B600854) secretion from pancreatic β-cells. However, their differing affinities for sulfonylurea receptor (SUR) subtypes in various tissues lead to distinct pharmacological profiles and potential side effects.

Mechanism of Action and Basis of Tissue Specificity

This compound and Glibenclamide exert their primary effect by binding to the SUR subunit of ATP-sensitive potassium (KATP) channels, leading to channel closure, membrane depolarization, and subsequent insulin exocytosis from pancreatic β-cells.[1][2] The tissue specificity of these drugs is fundamentally determined by their differential affinity for the various SUR isoforms expressed in different tissues.[3] The pancreatic β-cell KATP channel is composed of the SUR1 and Kir6.2 subunits, while the cardiac and vascular smooth muscle channels are composed of SUR2A/Kir6.2 and SUR2B/Kir6.2, respectively.[3][4]

This compound exhibits a higher degree of tissue selectivity for pancreatic β-cells. It demonstrates a significantly higher affinity for the SUR1 subunit compared to the SUR2A and SUR2B isoforms found in cardiac and smooth muscle tissues.[3][4] This selectivity is attributed to specific amino acid residues within the SUR1 subunit that are not conserved in SUR2A.

Glibenclamide , a second-generation sulfonylurea, binds with high affinity to both SUR1 and SUR2 subunits.[2][4] However, its functional tissue specificity is modulated by intracellular factors, most notably magnesium adenosine (B11128) diphosphate (B83284) (MgADP). In pancreatic β-cells, MgADP enhances the inhibitory effect of Glibenclamide on KATP channels.[4] Conversely, in cardiac muscle cells, physiological concentrations of MgADP reduce the inhibitory action of Glibenclamide on SUR2A-containing channels, thereby conferring a degree of cardiac protection.[4]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the quantitative data on the inhibitory potency of this compound and Glibenclamide on different KATP channel subtypes, as determined by in vitro studies.

DrugKATP Channel Subtype (Tissue)Inhibition Constant (Ki) / IC50Reference
This compound Kir6.2/SUR1 (Pancreatic β-cell)~5 µmol/l (Ki)[5]
Kir6.2/SUR2A (Cardiac muscle)No high-affinity inhibition observed[5]
Glibenclamide Kir6.2/SUR1 (Pancreatic β-cell)~4 nmol/l (Ki)[5]
Kir6.2/SUR2A (Cardiac muscle)~27 nmol/l (Ki)[5]

Experimental Protocols

Radioligand Binding Assay for Sulfonylurea Receptor Affinity

This protocol is used to determine the binding affinity of this compound and Glibenclamide to different SUR subtypes.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293) stably expressing the desired KATP channel subtype (e.g., Kir6.2/SUR1 or Kir6.2/SUR2A).

  • Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed ultracentrifugation.

  • Resuspend the membrane pellet in a suitable binding buffer.

2. Binding Reaction:

  • In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled sulfonylurea (e.g., [³H]Glibenclamide).

  • Add increasing concentrations of the unlabeled competitor drug (this compound or Glibenclamide).

  • To determine non-specific binding, include a set of wells with a high concentration of an unlabeled ligand.

  • Incubate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

3. Separation and Detection:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for KATP Channel Inhibition

This protocol measures the direct inhibitory effect of this compound and Glibenclamide on KATP channel currents.

1. Cell Preparation:

  • Use cells expressing the KATP channel of interest (e.g., isolated pancreatic β-cells or Xenopus oocytes injected with cRNA for Kir6.2 and SUR subunits).

2. Patch-Clamp Recording:

  • Use the inside-out patch-clamp configuration to allow for the application of drugs to the intracellular face of the membrane patch.

  • Establish a giga-ohm seal between the patch pipette and the cell membrane.

  • Excise the membrane patch to expose the intracellular side to the bath solution.

  • Hold the membrane potential at a constant voltage (e.g., -60 mV).

3. Drug Application:

  • Perfuse the excised patch with a control solution containing ATP to elicit baseline KATP channel activity.

  • Apply different concentrations of this compound or Glibenclamide to the bath solution and record the resulting changes in channel current.

4. Data Analysis:

  • Measure the amplitude of the KATP channel current before and after drug application.

  • Plot the fractional inhibition of the current as a function of the drug concentration.

  • Fit the data to a dose-response curve to determine the IC50 value for channel inhibition.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Sulfonylurea Sulfonylurea SUR1 SUR1 Sulfonylurea->SUR1 Binds KATP_Channel KATP Channel (Open) SUR1->KATP_Channel Inhibits Kir6.2 Kir6.2 KATP_Channel_Closed KATP Channel (Closed) KATP_Channel->KATP_Channel_Closed Depolarization Depolarization KATP_Channel_Closed->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca_Influx Ca_Channel->Ca_Influx Allows Depolarization->Ca_Channel Activates Insulin_Vesicle Insulin Vesicle Ca_Influx->Insulin_Vesicle Triggers fusion Insulin_Secretion Insulin_Secretion Insulin_Vesicle->Insulin_Secretion Results in ATP ATP ATP->KATP_Channel Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_patchclamp Patch-Clamp Electrophysiology Membrane_Prep Membrane Preparation (SUR1 or SUR2A) Incubation Incubation with Radioligand & Competitor Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Ki Data Analysis (Ki) Counting->Analysis_Ki Cell_Prep Cell Preparation (e.g., Pancreatic β-cell) Patching Inside-out Patch Formation Cell_Prep->Patching Drug_App Drug Application Patching->Drug_App Recording Current Recording Drug_App->Recording Analysis_IC50 Data Analysis (IC50) Recording->Analysis_IC50

References

A Comparative Analysis of Tolbutamide's Efficacy in Preclinical Beta-Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the differential responses to the sulfonylurea drug Tolbutamide in various pancreatic beta-cell lines, providing a crucial resource for researchers in diabetes and metabolic diseases.

This guide offers a comparative analysis of this compound's effects across different pancreatic beta-cell lines, a cornerstone in preclinical diabetes research. By collating data on its impact on insulin (B600854) secretion, membrane potential, and intracellular calcium dynamics, this document serves as a valuable tool for scientists investigating beta-cell physiology and developing novel therapeutic agents.

Quantitative Comparison of this compound's Effects

The following table summarizes the key quantitative effects of this compound across three commonly used beta-cell models: primary mouse islets, the INS-1 cell line, and the MIN6 cell line. These data highlight the varying sensitivity and response patterns to the drug under different glucose conditions.

Beta-Cell LineParameter MeasuredThis compound ConcentrationGlucose ConcentrationObserved Effect
Primary Mouse Islets Intracellular Ca2+ ([Ca2+]i)5 - 100 µM4 mMConcentration-dependent increase in [Ca2+]i; EC50 of ~14 µM at 5 mM glucose.[1]
Insulin Secretion20 - 500 µg/mL75 mg/dL (low)Rapid, dose-dependent increase in insulin release.[2]
INS-1 Cells Insulin SecretionNot specified3 mMSlight increase in insulin release.[3]
Membrane Potential (Vm)50 and 100 µMNot specifiedDepolarization of the plasma membrane and generation of action potentials.[3]
MIN6 Cells Insulin Secretion0.1 - 1 mmol/L10⁻⁸ mol/L Ca²⁺Stimulation of insulin release from permeabilized cells.[4]
Intracellular Ca2+ ([Ca2+]i)Not specified3 mMHeterogeneous response in terms of sensitivity and pattern of [Ca2+]i rise.[1]

Experimental Methodologies

The data presented in this guide are derived from a variety of experimental techniques. Below are detailed protocols for key assays used to assess the effects of this compound on beta-cell function.

Measurement of Intracellular Calcium ([Ca2+]i) in Islet Cells

Single cells and small clusters of cells are prepared from isolated mouse islets. These are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2. The cells are perifused with a buffer solution containing varying concentrations of glucose and this compound. The fluorescence emission is measured at different wavelengths to determine the ratio of calcium-bound to calcium-free dye, which is then used to calculate the intracellular calcium concentration. Stepwise increases in this compound concentration (e.g., 0, 5, 10, 15, 25, 50, and 100 µM) are applied for set time intervals (e.g., 12 minutes each) in the presence of a constant glucose concentration (e.g., 4 or 5 mM) to determine the concentration-response relationship.[1]

Insulin Secretion Assay from Perifused Islets

Isolated rat islets are placed in a perifusion chamber and exposed to a continuous flow of buffer solution. The experiment begins with a baseline period at a low glucose concentration (e.g., 75 mg/dL). This compound is then introduced into the perifusion medium at various concentrations (e.g., 20-500 µg/mL). Samples of the perifusate are collected at regular intervals, and the insulin concentration in each sample is measured using a radioimmunoassay (RIA). This method allows for the real-time monitoring of insulin secretion dynamics in response to the drug.[2]

Electrophysiological Measurement of Membrane Potential in INS-1 Cells

The membrane potential of INS-1 cells is measured using the patch-clamp technique, often in the cell-attached configuration to maintain the integrity of the cell. This method allows for the recording of the resting membrane potential and any changes, such as depolarization and the generation of action potentials, in response to stimuli. Cells are exposed to different concentrations of this compound (e.g., 50 and 100 µmol/l) to observe its effect on membrane voltage.[3]

Visualizing the Mechanisms of Action

To better understand the cellular processes affected by this compound, the following diagrams illustrate its primary signaling pathway and a typical experimental workflow.

Tolbutamide_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to K_ATP ATP-sensitive K+ Channel (KATP) SUR1->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Membrane Cell Membrane Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Exocytosis Insulin Exocytosis Insulin_Vesicles->Exocytosis Results in Experimental_Workflow Start Start: Isolate Beta-Cells Culture Culture Beta-Cell Line (e.g., INS-1, MIN6) Start->Culture Prepare_Islets Prepare Primary Islets Start->Prepare_Islets Experiment Perform Experiment Culture->Experiment Prepare_Islets->Experiment Insulin_Secretion Measure Insulin Secretion (ELISA/RIA) Experiment->Insulin_Secretion Calcium_Imaging Measure Intracellular Ca2+ (Fura-2) Experiment->Calcium_Imaging Electrophysiology Measure Membrane Potential (Patch-clamp) Experiment->Electrophysiology Data_Analysis Data Analysis and Comparison Insulin_Secretion->Data_Analysis Calcium_Imaging->Data_Analysis Electrophysiology->Data_Analysis

References

Tolbutamide: A Reference Standard for the Evaluation of Novel Insulin Secretagogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tolbutamide with novel insulin (B600854) secretagogues, offering a framework for evaluating the performance of new therapeutic candidates. This compound, a first-generation sulfonylurea, has long served as a benchmark compound in the study of insulin secretion due to its well-characterized mechanism of action. This document details its signaling pathway, presents comparative data against newer agents, and provides standardized experimental protocols for in vitro and in vivo assessments.

This compound's Role as a Reference Compound

This compound exerts its primary effect by stimulating insulin release from pancreatic beta-cells, a mechanism that is crucial for maintaining glucose homeostasis.[1] Its established profile makes it an ideal positive control and reference compound in the screening and characterization of new insulin secretagogues. By comparing the efficacy and mechanism of novel compounds to that of this compound, researchers can effectively gauge their therapeutic potential.

Comparative Performance Data

The landscape of insulin secretagogues has evolved significantly with the introduction of new drug classes that offer different mechanisms of action and clinical profiles. This section provides a comparative overview of this compound against these novel alternatives.

ParameterThis compoundGlibenclamide (Sulfonylurea)Exendin-4 (GLP-1 RA)DPP-4 Inhibitors (e.g., Sitagliptin)SGLT2 Inhibitors (e.g., Empagliflozin)
Mechanism of Action K-ATP channel blocker (SUR1)K-ATP channel blocker (SUR1)GLP-1 receptor agonistPrevents incretin (B1656795) (GLP-1, GIP) degradationInhibits renal glucose reabsorption
Insulin Secretion Glucose-independent stimulationGlucose-independent stimulationGlucose-dependent stimulationGlucose-dependent enhancementIndirect effect by reducing glucotoxicity
In Vitro Potency (K-ATP channel) IC50: ~7 µM[2]IC50: 100-400 times lower than this compound[3]N/AN/AN/A
In Vitro Insulin Secretion (Fold Increase at low glucose) ~12.9-fold[4]-No significant effect[4]--
In Vitro Insulin Secretion (Fold Increase at high glucose) --~1.5-fold (potentiation)[4]--
Risk of Hypoglycemia HighHighLowLowVery Low

Note: Direct head-to-head quantitative data for all compounds in the same experimental setup is limited. The data presented is compiled from various studies to provide a comparative perspective.

Signaling Pathway of this compound-Induced Insulin Secretion

This compound's mechanism of action is centered on the ATP-sensitive potassium (K-ATP) channels in the pancreatic beta-cell membrane. The binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of this channel initiates a cascade of events leading to insulin exocytosis.

G This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to KATP_channel K-ATP Channel Closure SUR1->KATP_channel Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization VGCC Voltage-Gated Ca²⁺ Channels Open Membrane_Depolarization->VGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Insulin_Vesicles Insulin Vesicle Exocytosis Intracellular_Ca->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

This compound-Induced Insulin Secretion Pathway

Experimental Protocols

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is fundamental for assessing the insulinotropic potential of test compounds.

a. Pancreatic Islet Isolation and Culture:

  • Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) using collagenase digestion followed by density gradient purification.[5]

  • Culture the isolated islets overnight in a sterile, humidified incubator at 37°C and 5% CO2 in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 11.1 mM glucose to allow for recovery.[1]

b. GSIS Protocol:

  • Hand-pick islets of similar size and transfer them in triplicate (10-20 islets per well) into a multi-well plate.[6]

  • Pre-incubate the islets for 1-2 hours at 37°C in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.[6]

  • Replace the pre-incubation buffer with fresh KRB buffer containing the experimental conditions:

    • Low glucose (2.8 mM) - Negative control

    • High glucose (16.7 mM) - Positive control

    • Low glucose + Test Compound (e.g., this compound)

    • High glucose + Test Compound

  • Incubate for 1-2 hours at 37°C.[6]

  • Following incubation, carefully collect the supernatant for insulin measurement.[6]

  • Quantify the insulin concentration in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit.[6]

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This technique allows for the direct measurement of the effect of a compound on the K-ATP channels.

a. Cell Preparation:

  • Isolate pancreatic islets as described above.

  • Dissociate the islets into single beta-cells using enzymatic digestion (e.g., trypsin) and gentle mechanical trituration.

  • Plate the single cells on glass coverslips and allow them to adhere.

b. Electrophysiological Recording (Inside-Out Patch Configuration):

  • Prepare a borosilicate glass micropipette with a resistance of 3-7 MΩ when filled with the internal solution.

  • The pipette (intracellular) solution should contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH adjusted to 7.2 with KOH.

  • The bath (extracellular) solution should contain (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 1 CaCl2, pH adjusted to 7.4 with KOH.

  • Form a high-resistance (giga-ohm) seal between the micropipette and the cell membrane.

  • Excise the membrane patch into the "inside-out" configuration, exposing the intracellular side of the membrane to the bath solution.

  • Record K-ATP channel currents at a holding potential (e.g., -70 mV).

  • Apply the test compound (e.g., this compound) to the bath solution to observe its effect on channel activity (inhibition).[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro comparison of novel insulin secretagogues against a reference compound like this compound.

G cluster_assays In Vitro Assays Islet_Isolation Pancreatic Islet Isolation (Collagenase Digestion) Islet_Culture Overnight Culture (Recovery) Islet_Isolation->Islet_Culture GSIS_Assay Glucose-Stimulated Insulin Secretion (GSIS) Assay Islet_Culture->GSIS_Assay Patch_Clamp Patch-Clamp Electrophysiology Islet_Culture->Patch_Clamp Data_Analysis Data Analysis and Comparison GSIS_Assay->Data_Analysis Patch_Clamp->Data_Analysis

In Vitro Comparison Workflow

References

A Comparative Study of Tolbutamide and Glimepiride on Vascular KATP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the first-generation sulfonylurea, Tolbutamide, and the second-generation sulfonylurea, Glimepiride (B1671586), focusing on their effects on vascular ATP-sensitive potassium (KATP) channels. This document synthesizes electrophysiological, binding, and functional vascular data to offer an objective analysis supported by experimental evidence.

Introduction

Sulfonylureas are a class of drugs primarily used in the management of type 2 diabetes mellitus. Their principal mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin (B600854) secretion. However, KATP channels are also expressed in various other tissues, including vascular smooth muscle, where they play a role in regulating vascular tone. The differential effects of sulfonylureas on these vascular KATP channels are of significant interest due to the potential cardiovascular implications for diabetic patients. This guide focuses on the comparative effects of this compound and Glimepiride on vascular KATP channels, which are predominantly composed of the Kir6.x pore-forming subunit and the SUR2B regulatory subunit.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data comparing the effects of this compound and Glimepiride on different KATP channel subtypes. The data is compiled from various electrophysiological and binding studies.

ParameterDrugKATP Channel SubtypeValueReference
IC50 (High-Affinity Inhibition) GlimepirideKir6.2/SUR1 (Pancreatic)3.0 ± 0.5 nM[1]
GlimepirideKir6.2/SUR2A (Cardiac)5.4 ± 0.1 nM[1]
Glimepiride Kir6.2/SUR2B (Vascular) 7.3 ± 0.2 nM [1]
This compoundKir6.2/SUR1 (Pancreatic)~5 µM[2]
This compound Kir6.2/SUR2A (Cardiac) No high-affinity inhibition [2]
Binding Affinity (Kd) GlimepirideSUR10.7 - 6.8 nM[1]
Glibenclamide (for comparison)SUR2B22 nM[3]
Glibenclamide (for comparison)SUR2B/Kir6.16 nM[4]
Functional Vascular Effect GlimepirideForearm Vasodilation (in humans)No significant blockade[5]
This compoundForearm Vasodilation (in humans)No significant attenuation of diazoxide-induced vasodilation[5]

Note: Direct comparative binding affinity (Kd) data for this compound and Glimepiride on the SUR2B subtype is limited in the reviewed literature. The table includes Glibenclamide data for context on sulfonylurea binding to SUR2B.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both this compound and Glimepiride on KATP channels involves binding to the sulfonylurea receptor (SUR) subunit, which leads to the closure of the associated Kir6.x potassium channel pore. This inhibition of potassium efflux results in membrane depolarization.

KATP Channel-Dependent Signaling in Vascular Smooth Muscle

cluster_0 Vascular Smooth Muscle Cell This compound This compound SUR2B SUR2B This compound->SUR2B Low Affinity Glimepiride Glimepiride Glimepiride->SUR2B High Affinity KATP_channel Vascular KATP Channel (Kir6.x/SUR2B) SUR2B->KATP_channel Kir6x Kir6.x Kir6x->KATP_channel K_efflux K+ Efflux KATP_channel->K_efflux Inhibition Depolarization Membrane Depolarization KATP_channel->Depolarization Closure causes Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to VDCC Voltage-Dependent Ca2+ Channels (VDCCs) Hyperpolarization->VDCC Keeps Closed Vasodilation Vasodilation Hyperpolarization->Vasodilation Maintains Depolarization->VDCC Opens Ca_influx Ca2+ Influx VDCC->Ca_influx Prevents VDCC->Ca_influx Allows Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Prevents Ca_influx->Vasoconstriction Causes

Caption: KATP channel-dependent signaling in vascular smooth muscle.

Potential KATP Channel-Independent Signaling of Glimepiride

Recent studies suggest that Glimepiride may also exert effects on the vasculature through mechanisms independent of direct KATP channel blockade in smooth muscle cells. One such proposed pathway involves the stimulation of nitric oxide (NO) production in endothelial cells.

cluster_1 Endothelial Cell cluster_2 Vascular Smooth Muscle Cell Glimepiride Glimepiride PI3K PI3-Kinase Glimepiride->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO_production NO Production eNOS->NO_production NO Nitric Oxide (NO) NO_production->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Increases PKG PKG cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Potential KATP-independent signaling of Glimepiride via NO production.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Patch-Clamp Electrophysiology for KATP Channel Current Measurement

Objective: To measure the inhibitory effect of this compound and Glimepiride on KATP channel currents in a controlled in vitro system.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are transiently co-transfected with plasmids encoding the Kir6.2 and SUR2B subunits of the vascular KATP channel using a suitable transfection reagent (e.g., Lipofectamine).

    • A reporter gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.

    • Electrophysiological recordings are performed 24-48 hours post-transfection.

  • Electrophysiological Recording:

    • The whole-cell patch-clamp configuration is used to record macroscopic KATP currents.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl2, and 1 ATP, with the pH adjusted to 7.2 with KOH.

    • The external solution contains (in mM): 140 KCl, 10 HEPES, 2.5 CaCl2, and 1 MgCl2, with the pH adjusted to 7.4 with KOH.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • KATP channel currents are activated by a KATP channel opener (e.g., 100 µM pinacidil).

    • This compound or Glimepiride are acutely applied at varying concentrations through a perfusion system.

  • Data Analysis:

    • The inhibitory effect of the drugs is quantified as the percentage reduction in the pinacidil-activated current.

    • Concentration-response curves are generated, and the IC50 values are calculated by fitting the data to the Hill equation.

Radioligand Binding Assay for SUR2B Affinity Determination

Objective: To determine the binding affinity (Kd) of this compound and Glimepiride for the vascular sulfonylurea receptor, SUR2B.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the SUR2B subunit are cultured and harvested.

    • Cells are homogenized in a lysis buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) with protease inhibitors.

    • The homogenate is centrifuged at low speed to remove nuclei and debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes.

    • The membrane pellet is resuspended in an appropriate buffer, and the protein concentration is determined.

  • Competition Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of a radiolabeled sulfonylurea (e.g., [3H]Glibenclamide) and varying concentrations of unlabeled this compound or Glimepiride.

    • The reaction is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specified temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 values for the displacement of the radioligand by this compound and Glimepiride are determined.

    • The Kd values are calculated from the IC50 values using the Cheng-Prusoff equation.

Wire Myography for Vascular Reactivity Assessment

Objective: To assess the functional effect of this compound and Glimepiride on the contractility of isolated small arteries.

Methodology:

  • Vessel Preparation:

    • Small mesenteric arteries are dissected from a suitable animal model (e.g., rat or mouse) and placed in ice-cold physiological salt solution (PSS).

    • Artery segments (approximately 2 mm in length) are carefully cleaned of surrounding adipose and connective tissue.

  • Mounting and Equilibration:

    • The arterial rings are mounted on two fine wires in the jaws of a wire myograph.

    • The myograph chambers are filled with PSS, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

    • The vessels are allowed to equilibrate for at least 30 minutes.

    • A normalization procedure is performed to set the resting tension of the arteries to a level optimal for contractile responses.

  • Experimental Protocol:

    • The viability of the vessels is assessed by inducing a contraction with a high-potassium solution (KPSS).

    • The endothelial integrity is checked by pre-contracting the vessels with an agonist (e.g., phenylephrine) and then assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).

    • To test the effect of the sulfonylureas, vessels are pre-incubated with this compound or Glimepiride at various concentrations.

    • Concentration-response curves to a KATP channel opener (e.g., pinacidil) are then constructed in the presence and absence of the sulfonylureas to assess their inhibitory effect on vasodilation.

  • Data Analysis:

    • The contractile and relaxant responses are recorded as changes in tension (mN).

    • The effects of this compound and Glimepiride are quantified by comparing the concentration-response curves in their presence to the control curves.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative study of this compound and Glimepiride on vascular KATP channels.

cluster_0 In Vitro Studies cluster_1 Ex Vivo Studies cluster_2 Data Analysis & Comparison cell_culture Cell Culture & Transfection (HEK293) patch_clamp Patch-Clamp Electrophysiology cell_culture->patch_clamp membrane_prep Membrane Preparation cell_culture->membrane_prep ic50_determination IC50 Determination patch_clamp->ic50_determination binding_assay Radioligand Binding Assay kd_determination Kd Determination binding_assay->kd_determination membrane_prep->binding_assay data_analysis Comparative Analysis of IC50, Kd, and Functional Effects ic50_determination->data_analysis kd_determination->data_analysis vessel_dissection Vessel Dissection (e.g., Mesenteric Artery) wire_myography Wire Myography vessel_dissection->wire_myography vascular_reactivity Vascular Reactivity Assessment wire_myography->vascular_reactivity vascular_reactivity->data_analysis

Caption: A typical experimental workflow for comparing sulfonylurea effects.

Conclusion

The available evidence indicates a significant difference in the activity of this compound and Glimepiride on vascular KATP channels. Glimepiride demonstrates high-affinity inhibition of recombinant vascular KATP channels (Kir6.2/SUR2B) with an IC50 in the nanomolar range, comparable to its effect on pancreatic β-cell channels. In contrast, this compound exhibits high selectivity for the pancreatic SUR1 subtype and does not produce high-affinity blockade of SUR2-containing channels.

However, functional studies in humans have not demonstrated a significant blockade of vasodilation by either drug at therapeutic concentrations. This discrepancy may be due to various factors, including the complexity of in vivo vascular regulation and potential KATP channel-independent effects, such as the stimulation of NO production by Glimepiride.

For researchers and drug development professionals, this comparative analysis underscores the importance of considering the SUR subtype selectivity of sulfonylureas when evaluating their cardiovascular safety and potential therapeutic applications beyond glycemic control. Further head-to-head studies, particularly focusing on binding affinities to SUR2B and comprehensive in vivo vascular function, are warranted to fully elucidate the comparative vascular pharmacology of these two important drugs.

References

Replicating Seminal Tolbutamide Experiments: A Comparative Guide to Insulin Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to replicate and build upon the seminal findings regarding tolbutamide-induced insulin (B600854) release. We delve into the detailed methodologies, present comparative data on the efficacy of this compound and other secretagogues, and offer visual representations of the underlying cellular mechanisms and experimental workflows. This resource is designed to aid researchers in designing and interpreting experiments aimed at understanding pancreatic beta-cell function and developing novel diabetes therapies.

Introduction to this compound and Insulin Secretion

This compound, a first-generation sulfonylurea, has been a cornerstone in the study of insulin secretion. Its primary mechanism of action involves the stimulation of insulin release from pancreatic beta-cells, a process initiated by its binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.[1][2] This interaction leads to channel closure, membrane depolarization, and a subsequent influx of calcium ions, which ultimately triggers the exocytosis of insulin-containing granules.[3][4] Understanding the nuances of this pathway and the experimental methods to probe it is crucial for diabetes research.

Comparative Performance of Insulin Secretagogues

The stimulatory effect of this compound on insulin release is dose-dependent and influenced by ambient glucose concentrations.[5] Experimental data from various studies using isolated pancreatic islets provide insights into its potency and efficacy, often in comparison to other sulfonylureas like glibenclamide.

CompoundEffective Concentration RangeEC50 (at indicated glucose)Potency ComparisonObservations
This compound 20-500 µg/mL~14 µM (at 4 mM glucose)[6]-Stimulatory effect is glucose-dependent.[5] At 50 µM, can induce a ~63% increase in insulin release.[7]
~4 µM (at 5 mM glucose)[6]
Glibenclamide Lower than this compoundNot explicitly found100-400 times more potent than this compound[5]A second-generation sulfonylurea with higher affinity for the SUR1 receptor.

Experimental Protocols

Replicating seminal this compound experiments requires meticulous attention to experimental detail. Below are generalized protocols for two common in vitro assays used to assess insulin secretion from isolated pancreatic islets.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This method is used to measure insulin secretion from isolated islets in response to various secretagogues under static incubation conditions.

Materials:

  • Isolated pancreatic islets (e.g., from rodent or human donors)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)

  • Glucose solutions (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)

  • This compound and other test compounds

  • 96-well plates

  • Acid-ethanol solution (for insulin extraction)

  • Insulin quantification assay kit (e.g., ELISA, RIA)

Procedure:

  • Islet Preparation: After isolation, allow islets to recover in culture medium.

  • Pre-incubation: Hand-pick a set number of islets (e.g., 3-10) of similar size into each well of a 96-well plate containing KRB with low glucose. Pre-incubate for 30-60 minutes at 37°C to allow insulin secretion to return to a basal level.

  • Stimulation: Carefully remove the pre-incubation buffer and replace it with fresh KRB buffer containing low glucose, high glucose, or glucose supplemented with various concentrations of this compound or other test compounds.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. This contains the secreted insulin.

  • Insulin Extraction (Optional): To normalize secreted insulin to total insulin content, lyse the islets in each well with acid-ethanol to extract the remaining intracellular insulin.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants (and islet lysates, if applicable) using a validated insulin assay.

Islet Perifusion Assay

This dynamic assay allows for the real-time measurement of insulin secretion in response to changing concentrations of secretagogues, providing a more physiological representation of islet function.

Materials:

  • Perifusion system (including a pump, chambers for islets, and a fraction collector)

  • Isolated pancreatic islets

  • KRB buffer

  • Glucose and test compound solutions

  • Insulin quantification assay kit

Procedure:

  • System Setup: Assemble the perifusion system according to the manufacturer's instructions.

  • Islet Loading: Place a known number of islets into the perifusion chambers.

  • Equilibration: Begin perifusing the islets with KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) at a constant flow rate (e.g., 100 µL/min) to establish a stable baseline of insulin secretion.

  • Stimulation: Switch the perifusion solution to one containing a stimulatory concentration of glucose and/or the test compound (e.g., this compound).

  • Fraction Collection: Collect the perifusate in timed fractions using a fraction collector.

  • Return to Baseline: After the stimulation period, switch back to the basal glucose solution to observe the return of insulin secretion to baseline.

  • Insulin Quantification: Measure the insulin concentration in each collected fraction to generate a dynamic profile of insulin release.

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound-induced insulin release and a typical experimental workflow for its investigation.

Tolbutamide_Signaling_Pathway This compound This compound SUR1 SUR1 Receptor This compound->SUR1 Binds to K_ATP K-ATP Channel SUR1->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers fusion of Exocytosis Insulin Exocytosis (Insulin Release) Insulin_Vesicles->Exocytosis

This compound's signaling pathway for insulin release.

Experimental_Workflow cluster_prep Islet Preparation cluster_assay Insulin Secretion Assay cluster_analysis Data Analysis Islet_Isolation Islet Isolation (e.g., from pancreas) Islet_Culture Islet Culture/Recovery Islet_Isolation->Islet_Culture Pre_incubation Pre-incubation (Basal Glucose) Islet_Culture->Pre_incubation Stimulation Stimulation (Glucose +/- this compound) Pre_incubation->Stimulation Sample_Collection Sample Collection (Supernatant/Perifusate) Stimulation->Sample_Collection Insulin_Quantification Insulin Quantification (ELISA/RIA) Sample_Collection->Insulin_Quantification Data_Interpretation Data Interpretation (Dose-response, etc.) Insulin_Quantification->Data_Interpretation

A generalized workflow for in vitro insulin secretion experiments.

References

A Head-to-Head Comparison of Tolbutamide and Diazoxide on Beta-Cell Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the opposing effects of Tolbutamide and Diazoxide (B193173) on pancreatic beta-cell membrane potential. The information presented is intended to support research and development efforts in diabetes and related metabolic disorders.

Introduction

Pancreatic beta-cells play a central role in glucose homeostasis by secreting insulin (B600854). The excitability of these cells, governed by their membrane potential, is a critical determinant of insulin release. A key regulator of this process is the ATP-sensitive potassium (KATP) channel. This compound, a first-generation sulfonylurea drug, and Diazoxide, a potassium channel opener, both target the KATP channel but elicit contrary effects on beta-cell membrane potential and, consequently, on insulin secretion. This guide will delve into their mechanisms of action, present quantitative data from experimental studies, and provide detailed experimental protocols for assessing their effects.

Mechanism of Action: A Tale of Two Modulators

This compound and Diazoxide exert their effects by modulating the activity of the KATP channel in pancreatic beta-cells, albeit in opposite ways.[1][2]

  • This compound: The Channel Blocker As a sulfonylurea, this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[3] This binding event inhibits the channel's activity, reducing the outward flow of potassium ions (K+). The resulting decrease in K+ efflux leads to a depolarization of the beta-cell membrane. This depolarization triggers the opening of voltage-dependent calcium channels (VDCCs), allowing an influx of calcium ions (Ca2+) that ultimately stimulates the exocytosis of insulin-containing granules.[3][4]

  • Diazoxide: The Channel Opener In contrast, Diazoxide acts as a KATP channel opener.[2][5] By binding to the SUR1 subunit, it promotes the channel's open state, thereby increasing the efflux of K+ ions.[5] This enhanced outward potassium current leads to hyperpolarization of the beta-cell membrane. The hyperpolarized state prevents the opening of VDCCs, thus inhibiting Ca2+ influx and suppressing insulin secretion.[5]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and Diazoxide on key parameters of beta-cell function.

ParameterThis compoundDiazoxide
Effect on KATP Channel Inhibition/Blockade[1][2]Activation/Opening[2][5]
Effect on Membrane Potential Depolarization[3]Hyperpolarization[5][6]
50% Inhibitory Concentration (IC50) for KATP Channel Block ~7 µM[1]Not Applicable
Effective Concentration for Membrane Hyperpolarization Not Applicable0.4 mM counteracted this compound/glucose-induced depolarization[1]
Effect on Intracellular Ca2+ Increases intracellular Ca2+ concentration[3]Decreases intracellular Ca2+ concentration[5]
Effect on Insulin Secretion Stimulates[3]Inhibits[5][6]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of this compound and Diazoxide in pancreatic beta-cells.

Tolbutamide_Pathway This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Inhibits K_Efflux K+ Efflux KATP_Channel->K_Efflux Reduces Depolarization Membrane Depolarization K_Efflux->Depolarization Leads to VDCC Voltage-Dependent Ca2+ Channel Depolarization->VDCC Opens Ca_Influx Ca2+ Influx VDCC->Ca_Influx Allows Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Stimulates

Caption: this compound signaling pathway in pancreatic beta-cells.

Diazoxide_Pathway Diazoxide Diazoxide SUR1 SUR1 Subunit of KATP Channel Diazoxide->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to VDCC Voltage-Dependent Ca2+ Channel Hyperpolarization->VDCC Prevents Opening of Ca_Influx Ca2+ Influx VDCC->Ca_Influx Inhibits Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Suppresses

Caption: Diazoxide signaling pathway in pancreatic beta-cells.

Experimental Protocols

The primary technique for measuring beta-cell membrane potential is patch-clamp electrophysiology .[7][8] The perforated patch configuration is often preferred as it preserves the intracellular environment, which is crucial for studying the metabolic regulation of ion channels.[7]

Protocol: Perforated Patch-Clamp Recording of Beta-Cell Membrane Potential

1. Cell Preparation:

  • Isolate pancreatic islets from a suitable animal model (e.g., mouse) by collagenase digestion.
  • Disperse the islets into single cells or small clusters by gentle enzymatic treatment (e.g., trypsin) and mechanical trituration.
  • Plate the dispersed cells onto glass coverslips and culture for 24-48 hours to allow for recovery and attachment.

2. Solutions:

  • Extracellular (Bath) Solution (Krebs-Ringer Bicarbonate - KRB): Containing (in mM): NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose at desired concentrations (e.g., 3 mM for resting and 10-20 mM for stimulatory conditions). The solution should be continuously bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
  • Intracellular (Pipette) Solution: Containing (in mM): K2SO4, KCl, MgCl2, and HEPES. For perforated patch, this solution is supplemented with a pore-forming agent like Amphotericin B or Nystatin.[7]

3. Electrophysiological Recording:

  • Mount the coverslip with adherent beta-cells onto the stage of an inverted microscope equipped with micromanipulators.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
  • Fill the patch pipette with the intracellular solution containing the perforating agent and mount it on the pipette holder.
  • Under visual guidance, approach a target beta-cell with the pipette tip and apply gentle positive pressure.
  • Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
  • Monitor the formation of the perforated patch by observing a gradual decrease in access resistance over 5-15 minutes as the perforating agent incorporates into the cell membrane.
  • Once a stable perforated patch is achieved, switch the amplifier to current-clamp mode to record the membrane potential (Vm).

4. Drug Application:

  • Establish a baseline recording of the membrane potential in a low glucose concentration (e.g., 3 mM).
  • Apply this compound (e.g., 100 µM) or Diazoxide (e.g., 250 µM) to the bath solution via a perfusion system.
  • Record the changes in membrane potential in response to the drug application. This compound is expected to cause depolarization, potentially leading to action potential firing, while Diazoxide should induce hyperpolarization.

Experimental Workflow Diagram

The following diagram outlines the workflow for the patch-clamp experiment described above.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_drug_app Drug Application & Data Acquisition Islet_Isolation Islet Isolation Cell_Dispersion Cell Dispersion Islet_Isolation->Cell_Dispersion Cell_Culture Cell Culture Cell_Dispersion->Cell_Culture Seal_Formation Giga-Seal Formation Cell_Culture->Seal_Formation Perforation Membrane Perforation Seal_Formation->Perforation Baseline_Vm Baseline Vm Recording (Low Glucose) Perforation->Baseline_Vm Drug_Perfusion Perfusion of This compound or Diazoxide Baseline_Vm->Drug_Perfusion Vm_Change Record Change in Vm Drug_Perfusion->Vm_Change Data_Analysis Data Analysis Vm_Change->Data_Analysis

Caption: Workflow for measuring beta-cell membrane potential.

Conclusion

This compound and Diazoxide serve as invaluable pharmacological tools for investigating the intricate mechanisms of beta-cell excitability and insulin secretion. Their opposing actions on the KATP channel—blockade by this compound leading to depolarization and activation by Diazoxide causing hyperpolarization—provide a clear framework for understanding the pivotal role of this channel in regulating beta-cell membrane potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working to unravel the complexities of beta-cell physiology and develop novel therapeutics for metabolic diseases.

References

Validating SUR1 as the High-Affinity Tolbutamide Binding Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sulfonylurea receptor 1 (SUR1) and its isoform, SUR2A, in the context of high-affinity tolbutamide binding. Experimental data is presented to validate the critical role of SUR1 in the therapeutic action of this first-generation sulfonylurea drug.

Comparative Analysis of Ligand Binding Affinities

The primary evidence for SUR1 as the high-affinity receptor for this compound comes from comparative binding and inhibition studies with its isoform, SUR2A. This compound demonstrates a significantly higher affinity for SUR1, the regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells, than for SUR2A, which is predominantly found in cardiac and skeletal muscle.[1][2][3] This selectivity is crucial for its action as an insulin (B600854) secretagogue.

Experimental data, primarily from electrophysiological and radioligand binding assays, consistently show this difference in affinity. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics used to quantify these interactions.

CompoundReceptorBinding Affinity (Ki / IC50 / Kd)Reference
This compound Kir6.2/SUR1Ki ≈ 1.6 - 5 µM (high-affinity site)[3][4][5]
Kir6.2/SUR2AKi ≈ 1.1 mM (low-affinity site)[4][5]
Glibenclamide Kir6.2/SUR1Ki ≈ 4 nM[3]
Kir6.2/SUR2AKi ≈ 27 nM[3]
Repaglinide (B1680517) Kir6.2/SUR1Kd ≈ 0.42 nM[6]
Kir6.2/SUR2AIC50 ≈ 8.7 nM[7]
Meglitinide Kir6.2/SUR1Ki ≈ 0.3 µM[3]
Kir6.2/SUR2AKi ≈ 0.5 µM[3]

Note: Binding affinities can vary between studies due to different experimental conditions and methodologies.

Experimental Protocols

The validation of SUR1's role in this compound binding relies on robust experimental methodologies. Below are outlines of two key techniques used in the cited research.

Radioligand Binding Assay

This technique is used to determine the affinity of a ligand for a receptor. A common protocol involves a competition binding assay using a radiolabeled sulfonylurea, such as [3H]glibenclamide.

  • Membrane Preparation: Cells (e.g., HEK293 or COS-7) are transfected to express the desired SUR isoform (SUR1 or SUR2A) along with the Kir6.2 subunit. The cells are then harvested and lysed to prepare a membrane fraction enriched with the KATP channels.

  • Incubation: The cell membranes are incubated with a constant concentration of the radioligand (e.g., [3H]glibenclamide) and varying concentrations of the unlabeled competitor drug (e.g., this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that displaces 50% of the specifically bound radioligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique allows for the measurement of ion channel activity in real-time, providing functional data on the inhibitory effects of drugs.

  • Cell Preparation: Xenopus oocytes or mammalian cells are co-injected with cRNAs for Kir6.2 and either SUR1 or SUR2A to express functional KATP channels.

  • Patch Formation: A glass micropipette with a fine tip is used to form a high-resistance seal with the cell membrane. For inside-out patch-clamp, a small patch of the membrane is excised with the intracellular side facing the bath solution.

  • Current Recording: The current flowing through the KATP channels in the membrane patch is recorded. The channels are typically opened by applying a solution lacking ATP to the intracellular face of the membrane.

  • Drug Application: this compound at various concentrations is applied to the bath solution, and the resulting inhibition of the KATP channel current is measured.

  • Data Analysis: Dose-response curves are constructed by plotting the percentage of current inhibition against the drug concentration. These curves are then fitted to determine the Ki or IC50 for channel block.

Visualizing the Evidence and Mechanisms

The following diagrams illustrate the signaling pathway of this compound, the workflow of a binding assay, and the logical framework supporting the role of SUR1 in high-affinity this compound binding.

SUR1_Signaling_Pathway This compound This compound SUR1 SUR1 This compound->SUR1 binds KATP_Channel KATP Channel (Kir6.2/SUR1) SUR1->KATP_Channel inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx mediates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion exocytosis

Caption: this compound-induced insulin secretion pathway in pancreatic β-cells.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture with SUR1/Kir6.2 Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with [3H]Glibenclamide & this compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50/Ki determination) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Logical_Relationship cluster_evidence Experimental Evidence High_Affinity_SUR1 This compound binds SUR1 with high affinity (µM range) Conclusion Conclusion: SUR1 is the high-affinity binding site for this compound High_Affinity_SUR1->Conclusion Low_Affinity_SUR2A This compound binds SUR2A with low affinity (mM range) Low_Affinity_SUR2A->Conclusion Chimera_Studies Chimeras of SUR1 and SUR2A localize binding site to TM domains 14-16 of SUR1 Chimera_Studies->Conclusion Mutation_Study S1237Y mutation in SUR1 abolishes high-affinity This compound binding Mutation_Study->Conclusion

References

Comparative Analysis of the Hypoglycemic Potency of Tolbutamide and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypoglycemic effects of the first-generation sulfonylurea, Tolbutamide, and its principal metabolites, hydroxymethylthis compound and carboxythis compound (B18513). The information presented is supported by experimental data to assist in research and drug development endeavors.

Executive Summary

This compound exerts its hypoglycemic effect primarily by stimulating insulin (B600854) secretion from pancreatic β-cells. The drug undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9, to form two major metabolites: hydroxymethylthis compound and carboxythis compound. Experimental evidence demonstrates a significant disparity in the hypoglycemic potency of this compound compared to its metabolites. While hydroxymethylthis compound retains some insulin-releasing activity, its ability to lower blood glucose is markedly reduced. Carboxythis compound is considered to be devoid of any significant hypoglycemic effect.

Quantitative Data Summary

The following table summarizes the comparative hypoglycemic potency and insulin-releasing activity of this compound and its metabolites based on in vivo and in vitro studies.

CompoundRelative Hypoglycemic Potency (%)Relative Insulin-Releasing Activity
This compound 100High
Hydroxymethylthis compound 35[1][2]High (similar to this compound)[1][2]
Carboxythis compound Negligible[1][2]Weak[1][2]

Signaling Pathway of this compound

This compound's primary mechanism of action involves the stimulation of insulin release from the pancreatic β-cells.[3][4] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This binding leads to the closure of these channels, which in turn causes membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[3]

Tolbutamide_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Membrane_Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release

This compound's insulin secretion signaling pathway.

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver. The initial and rate-limiting step is the oxidation of the p-methyl group to a hydroxymethyl group, forming hydroxymethylthis compound. This reaction is catalyzed by the cytochrome P450 enzyme, specifically CYP2C9.[5] Subsequently, hydroxymethylthis compound is further oxidized to form the inactive metabolite, carboxythis compound.[5]

Tolbutamide_Metabolism This compound This compound Hydroxymethylthis compound Hydroxymethylthis compound This compound->Hydroxymethylthis compound CYP2C9 (Liver) Carboxythis compound Carboxythis compound Hydroxymethylthis compound->Carboxythis compound Oxidation Excretion Excretion Carboxythis compound->Excretion

Metabolic pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and its metabolites.

In Vivo Hypoglycemic Potency Assessment in Mice

This protocol is designed to evaluate the blood glucose-lowering effects of this compound and its metabolites in a mouse model.

1. Animal Model:

  • Male Swiss-Webster mice, weighing 20-25g, are used.

  • For specific studies, adrenalectomized mice may be utilized to investigate extrapancreatic effects.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.

2. Drug Administration:

  • This compound, hydroxymethylthis compound, and carboxythis compound are dissolved in a suitable vehicle, such as a dilute sodium bicarbonate solution.

  • The compounds are administered intraperitoneally (i.p.) at various doses to establish a dose-response relationship.

3. Blood Glucose Monitoring:

  • Prior to drug administration, baseline blood glucose levels are measured from a tail vein blood sample using a calibrated glucometer.

  • Following drug administration, blood glucose levels are monitored at regular intervals (e.g., 30, 60, 90, and 120 minutes).

  • The percentage decrease in blood glucose from baseline is calculated for each time point and for each compound.

4. Data Analysis:

  • The hypoglycemic potency is determined by comparing the dose required to produce a specific percentage reduction in blood glucose (e.g., 50% reduction).

  • The relative potency of the metabolites is expressed as a percentage of the potency of this compound.

In Vitro Insulin Secretion Assay using Isolated Pancreatic Islets

This protocol assesses the direct effects of this compound and its metabolites on insulin secretion from isolated pancreatic islets.

1. Islet Isolation:

  • Pancreatic islets are isolated from golden hamsters or other suitable rodent models by collagenase digestion of the pancreas.

  • Isolated islets are then purified using a density gradient centrifugation method.

2. Islet Culture and Incubation:

  • Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • For the experiment, batches of islets (e.g., 5-10 islets per vial) are pre-incubated in a Krebs-Ringer bicarbonate buffer containing a low glucose concentration (e.g., 3.3 mM) to establish a basal insulin secretion rate.

3. Stimulation of Insulin Secretion:

  • After the pre-incubation period, the islets are incubated in the presence of various concentrations of this compound, hydroxymethylthis compound, or carboxythis compound in the Krebs-Ringer bicarbonate buffer with a stimulatory glucose concentration (e.g., 16.7 mM).

  • A control group with only the stimulatory glucose concentration is also included.

4. Insulin Measurement:

  • At the end of the incubation period, the supernatant is collected, and the concentration of secreted insulin is determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

  • The insulin secretion in response to each compound is compared to the basal secretion and the secretion stimulated by glucose alone.

  • The relative insulin-releasing activity of the metabolites is expressed as a percentage of the activity of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative assessment of this compound and its metabolites.

Experimental_Workflow cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Assessment cluster_conclusion Conclusion Animal_Model Select Animal Model (e.g., Mice) Drug_Admin Administer Compounds (this compound & Metabolites) Animal_Model->Drug_Admin Blood_Sampling Collect Blood Samples at Timed Intervals Drug_Admin->Blood_Sampling Glucose_Analysis Measure Blood Glucose Levels Blood_Sampling->Glucose_Analysis InVivo_Data_Analysis Analyze Hypoglycemic Potency Glucose_Analysis->InVivo_Data_Analysis Comparison Compare Potency and Activity InVivo_Data_Analysis->Comparison Islet_Isolation Isolate Pancreatic Islets Islet_Incubation Incubate Islets with Compounds Islet_Isolation->Islet_Incubation Supernatant_Collection Collect Supernatant Islet_Incubation->Supernatant_Collection Insulin_Assay Measure Insulin Concentration Supernatant_Collection->Insulin_Assay InVitro_Data_Analysis Analyze Insulin-Releasing Activity Insulin_Assay->InVitro_Data_Analysis InVitro_Data_Analysis->Comparison Report Generate Comparison Guide Comparison->Report

Workflow for comparing this compound and its metabolites.

References

How does Tolbutamide's efficacy compare to newer diabetes drugs in research models?

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of the first-generation sulfonylurea, Tolbutamide, against modern antidiabetic agents in preclinical research models, supported by experimental data.

This guide provides a comprehensive comparison of the efficacy of this compound with newer classes of diabetes drugs, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, and Glucagon-Like Peptide-1 (GLP-1) receptor agonists, within the context of preclinical research models. The information presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the relative performance and mechanisms of these therapeutic agents.

While direct head-to-head preclinical studies comparing this compound with all newer drug classes are limited, this guide synthesizes available data from various in vitro and in vivo models to provide a comparative overview.

Mechanistic Overview: A Divergence in Therapeutic Strategies

The fundamental difference between this compound and newer antidiabetic agents lies in their mechanism of action. This compound, a sulfonylurea, directly stimulates insulin (B600854) secretion from pancreatic β-cells, irrespective of ambient glucose levels. In contrast, many newer agents employ more nuanced, glucose-dependent mechanisms or target different pathways altogether.

This compound and other sulfonylureas bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the pancreatic β-cell membrane. This binding leads to the closure of the KATP channel, causing membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[1][2][3]

Newer drug classes operate through distinct pathways:

  • DPP-4 Inhibitors (e.g., Sitagliptin, Vildagliptin): These agents prevent the degradation of incretin (B1656795) hormones such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[4][5] This leads to prolonged incretin activity, resulting in glucose-dependent insulin secretion and suppression of glucagon (B607659) release.[6][7]

  • SGLT2 Inhibitors (e.g., Canagliflozin, Dapagliflozin, Empagliflozin): These drugs inhibit the SGLT2 protein in the proximal renal tubules, reducing the reabsorption of glucose from the glomerular filtrate and thereby increasing urinary glucose excretion.[8][9][10]

  • GLP-1 Receptor Agonists (e.g., Exenatide, Liraglutide): These agents mimic the action of the endogenous incretin hormone GLP-1 by binding to and activating the GLP-1 receptor.[11][12] This activation stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.

cluster_this compound This compound (Sulfonylurea) cluster_DPP4 DPP-4 Inhibitors cluster_SGLT2 SGLT2 Inhibitors cluster_GLP1 GLP-1 Receptor Agonists This compound This compound SUR1 SUR1 on KATP Channel This compound->SUR1 Binds to KATP_close KATP Channel Closure SUR1->KATP_close Induces Depolarization Depolarization KATP_close->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Opens Voltage-Gated Ca2+ Channels Insulin_Secretion_T Insulin Secretion Ca_influx->Insulin_Secretion_T Triggers DPP4_Inhibitor DPP-4 Inhibitor DPP4_enzyme DPP-4 Enzyme DPP4_Inhibitor->DPP4_enzyme Inhibits Active_Incretins Active Incretins (GLP-1, GIP) Active_Incretins->DPP4_enzyme Degraded by GLP1_R_DPP4 GLP-1 Receptor Active_Incretins->GLP1_R_DPP4 Activates Insulin_Secretion_DPP4 Glucose-Dependent Insulin Secretion GLP1_R_DPP4->Insulin_Secretion_DPP4 Glucagon_Suppression_DPP4 Glucagon Suppression GLP1_R_DPP4->Glucagon_Suppression_DPP4 SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_protein SGLT2 in Kidney SGLT2_Inhibitor->SGLT2_protein Inhibits Glucose_Reabsorption Glucose Reabsorption SGLT2_protein->Glucose_Reabsorption Mediates Urinary_Glucose_Excretion Urinary Glucose Excretion SGLT2_protein->Urinary_Glucose_Excretion Reduces GLP1_Agonist GLP-1 RA GLP1_Receptor GLP-1 Receptor GLP1_Agonist->GLP1_Receptor Activates Insulin_Secretion_GLP1 Glucose-Dependent Insulin Secretion GLP1_Receptor->Insulin_Secretion_GLP1 Glucagon_Suppression_GLP1 Glucagon Suppression GLP1_Receptor->Glucagon_Suppression_GLP1 Gastric_Emptying Slows Gastric Emptying GLP1_Receptor->Gastric_Emptying

Figure 1: Mechanisms of Action

Comparative Efficacy in In Vitro Models

Insulin Secretion from Pancreatic Islets and β-Cell Lines

Direct comparisons of this compound with newer agents on insulin secretion in isolated islets are limited. However, individual studies provide insights into their relative effects.

Drug ClassAgent(s)ModelKey Findings on Insulin SecretionCitation(s)
Sulfonylurea This compoundIsolated Rat IsletsInduces a rapid, dose-dependent, and monophasic insulin release at low glucose concentrations. Potentiates glucose-stimulated insulin secretion (GSIS) at low concentrations but can reduce the response to glucose at higher concentrations.[1][1]
Isolated Human Infant IsletsStimulates insulin secretion.[13][13]
GLP-1 Receptor Agonist ExenatideIsolated Human IsletsPotently enhances GSIS.[12]
DPP-4 Inhibitor VildagliptinHuman Islets (Clinical Study)Improves model-assessed β-cell function by increasing insulin secretory tone.[14][15][14][15]
SitagliptinAnimal ModelsEnhances β-cell mass and improves surrogate markers of β-cell function.[6][6]

Note: The data presented for newer drug classes are largely from separate studies and not direct head-to-head comparisons with this compound in the same experimental setup.

β-Cell Proliferation and Apoptosis

The long-term health and function of pancreatic β-cells are critical for sustained glycemic control. Studies have investigated the effects of these drugs on β-cell proliferation and apoptosis.

Drug ClassAgent(s)ModelEffect on β-Cell ProliferationEffect on β-Cell ApoptosisCitation(s)
Sulfonylurea This compoundNeonatal Rat Pancreatic CellsStimulates β-cell proliferation at optimal concentrations.High concentrations can induce apoptosis.[16]
GLP-1 Receptor Agonist LiraglutideAlloxan-induced Diabetic MiceIncreases β-cell proliferation.Prevents β-cell apoptosis.[11][11][17]
ExenatideRodent and Human IsletsEnhances β-cell function and protects against cytokine-induced apoptosis when combined with other agents.[12][12]
DPP-4 Inhibitor VildagliptinDiabetic Wistar RatsEnhances pancreatic β-cell proliferation.Alleviates pancreatic β-cell apoptosis.[18][18]
SitagliptinAnimal ModelsEnhances β-cell mass.Not explicitly detailed in the provided search results.[6]

Comparative Efficacy in In Vivo Animal Models

Animal models of diabetes provide a more integrated physiological system to evaluate the efficacy of antidiabetic drugs.

Drug ClassAgent(s)Animal ModelKey Findings on Glycemic Control and Other ParametersCitation(s)
Sulfonylurea This compoundNon-obese-diabetic (NOD) MiceReduced the incidence of diabetes.[19][19]
SGLT2 Inhibitor Dapagliflozindb/db MiceAmeliorated glucose homeostasis and diabetic nephropathy; prevented the decrease in β-cell mass.[20][21][20][21]
CanagliflozinType 1 Diabetic MiceImproved glycemic control but did not alleviate diabetes-related bone deficits.
DPP-4 Inhibitor VildagliptinDiabetic Wistar RatsIncreased plasma insulin and active GLP-1, decreased blood glucose and glucagon.[18][18]
GLP-1 Receptor Agonist LiraglutideAlloxan-induced Diabetic MiceImproved glucose tolerance and insulin response; increased β-cell mass.[11][11]

Experimental Protocols

Isolated Pancreatic Islet Perifusion for Insulin Secretion

This method allows for the dynamic measurement of insulin secretion from isolated islets in response to various stimuli.

  • Islet Isolation: Pancreatic islets are isolated from rodents (e.g., rats, mice) by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Perifusion System Setup: Isolated islets are placed in a perifusion chamber and continuously supplied with a buffered medium (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate and temperature (37°C).

  • Stimulation Protocol: The islets are first equilibrated with a basal glucose concentration (e.g., 3 mmol/L). Subsequently, the perifusion medium is switched to one containing the test substance (e.g., this compound, GLP-1 agonist) at various concentrations, with or without a stimulating glucose concentration (e.g., 16.7 mmol/L).

  • Sample Collection: The effluent from the perifusion chamber is collected at regular intervals (e.g., every 1-2 minutes).

  • Insulin Measurement: The insulin concentration in the collected fractions is determined using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

cluster_workflow Islet Perifusion Workflow Islet_Isolation Islet Isolation (Collagenase Digestion) Perifusion_Chamber Placement in Perifusion Chamber Islet_Isolation->Perifusion_Chamber Equilibration Equilibration (Basal Glucose) Perifusion_Chamber->Equilibration Stimulation Stimulation (Test Drug +/- High Glucose) Equilibration->Stimulation Fraction_Collection Fraction Collection Stimulation->Fraction_Collection Insulin_Assay Insulin Measurement (RIA/ELISA) Fraction_Collection->Insulin_Assay Data_Analysis Data Analysis Insulin_Assay->Data_Analysis

References

A Side-by-Side Analysis of Tolbutamide and Gliclazide in Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, side-by-side analysis of Tolbutamide and Gliclazide, two sulfonylurea drugs pivotal in the management of type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the drugs' performance supported by experimental data and detailed methodologies.

Introduction

This compound, a first-generation sulfonylurea, and Gliclazide, a second-generation agent, both function primarily by stimulating insulin (B600854) secretion from pancreatic β-cells. Despite this shared core mechanism, their distinct molecular structures lead to notable differences in their pharmacokinetic profiles, binding affinities, and extrapancreatic effects. This guide will delve into these differences, presenting quantitative data in structured tables, detailing experimental protocols for their evaluation, and visualizing key pathways and workflows.

Mechanism of Action

Both this compound and Gliclazide exert their primary effect by interacting with the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. This interaction initiates a cascade of events leading to insulin exocytosis.[1]

Signaling Pathway for Sulfonylurea-Induced Insulin Secretion

cluster_extracellular Extracellular cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Drug This compound / Gliclazide KATP_Channel K-ATP Channel (SUR1/Kir6.2) Drug->KATP_Channel Binds to SUR1 & Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: Shared signaling pathway of this compound and Gliclazide.

While the overarching pathway is the same, the specificity and affinity of their interaction with the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel differ. Gliclazide exhibits a higher selectivity for the pancreatic SUR1 over the cardiac (SUR2A) and smooth muscle (SUR2B) isoforms, which may contribute to its different safety profile.[2] Both this compound and Gliclazide bind with high affinity to SUR1.[3]

Comparative Performance Data

The following tables summarize key quantitative data from comparative studies of this compound and Gliclazide.

Table 1: K-ATP Channel Inhibition and Membrane Depolarization in INS-1 Cells

ParameterThis compoundGliclazideReference
IC₅₀ for K-ATP Current Block 17.0 µM1.1 µM[4]
EC₅₀ for Membrane Depolarization 56 µM4.3 µM[4]

Table 2: Binding Affinity and Selectivity for K-ATP Channel Subunits

ParameterThis compoundGliclazideReference
Binding Affinity to SUR1 (pancreatic) High Affinity (Ki ≈ 5 µM)High Affinity[3][5]
Binding Affinity to SUR2 (cardiac/smooth muscle) Low AffinityLow Affinity[3]
Selectivity Less selectiveMore selective for SUR1[2]

Table 3: Effects on Platelet Aggregation (in vitro)

ParameterThis compoundGliclazideReference
Effective Concentration Range 0.5 - 2.0 mg/mL0.5 - 2.0 mg/mL[5]
Inhibition of ADP-induced Aggregation Inhibitory effectSlightly more pronounced inhibitory effect[5]
Inhibition of Collagen-induced Aggregation Inhibitory effectInhibitory effect[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and Gliclazide.

Experimental Workflow for In Vitro Drug Comparison

Cell_Culture Cell Line Culture (e.g., INS-1, L6, 3T3-L1) Assay Perform Specific Assay Cell_Culture->Assay Drug_Prep Drug Preparation (this compound & Gliclazide Stocks) Drug_Prep->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis & Comparison Data_Acquisition->Data_Analysis

References

In vitro inhibition of Tolbutamide hydroxylase by different compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro inhibition of tolbutamide hydroxylase, the primary enzyme responsible for the metabolism of the antidiabetic drug this compound, by various compounds. This compound hydroxylation is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[1][2] Understanding the inhibition of this enzyme is critical for predicting and avoiding potential drug-drug interactions. This document summarizes key quantitative data on inhibitors, details the experimental protocols for assessing inhibition, and provides visual representations of the metabolic pathway and experimental workflow.

Comparative Inhibition of this compound Hydroxylase (CYP2C9)

The inhibitory potential of various compounds against this compound hydroxylase has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify the potency of an inhibitor. The following table summarizes the reported IC50 and Ki values for several compounds that inhibit this compound hydroxylase activity in human liver microsomes.

CompoundClassIC50 (µM)Ki (µM)Type of Inhibition
SulphaphenazoleSulphonamide0.5[3]0.22[3]Competitive[3]
MiconazoleAzole Antimycotic0.85[3]-Non-competitive or Mixed[3]
ClotrimazoleAzole Antimycotic2.5[3]-Non-competitive or Mixed[3]
KetoconazoleAzole Antimycotic16.5[3]-Non-competitive or Mixed[3]
FluvoxamineSSRI-13.3[4]-
PhenylbutazoneNSAID-11[5]Competitive[5]
NifedipineCalcium Channel Blocker-15[5]Competitive[5]
VerapamilCalcium Channel Blocker-118[5]Competitive[5]
CimetidineH2 Receptor Antagonist-140[5]Competitive[5]
AnilineOrganic Compound-182[5]Competitive[5]
DextropropoxypheneOpioid Analgesic-225[5]Competitive[5]
MephenytoinAnticonvulsant-375[5]Competitive[5]
PrimaquineAminoquinoline--Mixed[3]

Note: A lower IC50 or Ki value indicates a more potent inhibitor. The type of inhibition (competitive, non-competitive, or mixed) provides insight into the mechanism of interaction between the inhibitor and the enzyme.

Experimental Protocols

The following is a detailed methodology for a typical in vitro this compound hydroxylase inhibition assay using human liver microsomes.

1. Materials and Reagents:

  • Human liver microsomes (pooled from multiple donors)

  • This compound

  • Test inhibitor compounds

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (or other suitable acid for HPLC mobile phase)

  • Internal standard for HPLC analysis (e.g., another sulphonylurea not metabolized by CYP2C9)

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath (37°C)

  • High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometry (MS) detection

2. Incubation Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare stock solutions of the test inhibitor compounds in a suitable solvent.

    • Prepare the potassium phosphate buffer (100 mM, pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture Preparation:

    • In a 96-well plate or microcentrifuge tube, add the following in order:

      • Potassium phosphate buffer

      • Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)

      • A series of concentrations of the test inhibitor compound (or vehicle control).

      • Pre-incubate this mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzymes.

  • Initiation of the Reaction:

    • Add this compound to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of this compound should be close to its Km value (approximately 125 µM) to ensure enzyme sensitivity to inhibition.[3]

    • Immediately after adding this compound, add the NADPH regenerating system to start the enzymatic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of the Reaction:

    • Stop the reaction by adding a quenching solution, typically cold acetonitrile or methanol, which also serves to precipitate the microsomal proteins. The quenching solution should contain the internal standard for HPLC analysis.

3. Sample Processing and Analysis:

  • Protein Precipitation:

    • Vortex the samples after adding the quenching solution.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis by HPLC:

    • Transfer the supernatant to HPLC vials for analysis.

    • Inject an aliquot of the supernatant onto the HPLC system.

    • Separate the analyte (hydroxythis compound) from other components using a suitable C18 column and a mobile phase gradient (e.g., a mixture of acidified water and acetonitrile/methanol).

    • Detect and quantify the formation of 4-hydroxythis compound (B1666332) using UV or MS detection.

4. Data Analysis:

  • Calculation of Inhibition:

    • Calculate the rate of formation of 4-hydroxythis compound in the presence and absence of the inhibitor.

    • Determine the percentage of inhibition for each inhibitor concentration.

  • Determination of IC50:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

  • Determination of Ki and Inhibition Type (Optional):

    • To determine the inhibition constant (Ki) and the type of inhibition, perform the assay with multiple concentrations of both the substrate (this compound) and the inhibitor.

    • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of this compound and the general workflow of the in vitro inhibition assay.

Tolbutamide_Metabolism Metabolic Pathway of this compound This compound This compound CYP2C9 CYP2C9 This compound->CYP2C9 Substrate Hydroxythis compound 4-Hydroxythis compound (inactive metabolite) CYP2C9->Hydroxythis compound Hydroxylation Inhibitor Inhibitor Inhibitor->CYP2C9 Inhibition

Caption: Metabolic pathway of this compound hydroxylation by CYP2C9 and the point of inhibition.

Inhibition_Assay_Workflow Experimental Workflow for In Vitro this compound Hydroxylase Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Reagents: - Human Liver Microsomes - this compound - Inhibitor Stock Solutions - Buffer, NADPH System B Pre-incubate Microsomes and Inhibitor at 37°C A->B C Initiate Reaction with This compound and NADPH B->C D Incubate at 37°C C->D E Terminate Reaction (e.g., with cold acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by HPLC F->G H Quantify 4-Hydroxythis compound G->H I Calculate % Inhibition H->I J Determine IC50/Ki I->J

Caption: Step-by-step workflow for an in vitro this compound hydroxylase inhibition assay.

References

Safety Operating Guide

Proper Disposal of Tolbutamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tolbutamide, a sulfonylurea compound.

This compound Waste Classification

This compound is not listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[1][2][3][4] Therefore, it is classified as a non-RCRA hazardous pharmaceutical waste .[5][6] While not acutely hazardous according to RCRA, non-RCRA pharmaceutical waste still requires careful handling and disposal to prevent environmental contamination and potential harm to human health.[5][6] It is crucial to segregate non-RCRA waste from both regular trash and RCRA hazardous waste.

Disposal Procedures for this compound

Laboratories must adhere to federal, state, and local regulations for pharmaceutical waste disposal.[7] The following procedures are based on general best practices for non-RCRA hazardous pharmaceuticals.

Step 1: Segregation Proper segregation is the foundational step in compliant pharmaceutical waste management.

  • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, gloves, paper towels) in a designated, properly labeled waste container.

  • This container should be clearly marked as "Non-RCRA Pharmaceutical Waste." In many institutions, these containers are color-coded blue or white.

  • Do not mix this compound waste with RCRA hazardous waste (e.g., solvents, certain chemotherapy agents), biohazardous waste, or sharps.

Step 2: Containerization

  • Use a leak-proof and puncture-resistant container for collecting this compound waste.

  • Ensure the container is kept closed at all times, except when adding waste.

  • The container must be clearly labeled with the contents, including the name "this compound."

Step 3: Storage

  • Store the sealed waste container in a secure, designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and inaccessible to unauthorized personnel.

Step 4: Final Disposal The two primary methods for the final disposal of non-hazardous pharmaceutical waste are:

  • Incineration: High-temperature incineration is the preferred method for destroying pharmaceutical waste, as it ensures complete destruction of the active pharmaceutical ingredient.[6][7][8]

  • Licensed Hazardous Waste Contractor: Arrange for pickup and disposal by a licensed and reputable hazardous waste management company. This is a common and recommended practice for laboratory settings.

Under no circumstances should this compound be flushed down the drain or disposed of in the regular trash.[7] This can lead to the contamination of water systems.[6]

Summary of Disposal Options

Disposal MethodApplicability for this compoundKey Considerations
High-Temperature Incineration Recommended. Ensures complete destruction of the pharmaceutical compound. This is typically carried out by a licensed waste management facility.
Licensed Waste Contractor Recommended. A professional service that will ensure compliant transport and disposal according to all regulations. The laboratory is responsible for proper segregation and labeling before pickup.
Landfilling Not Recommended for Neat Chemical. While some non-hazardous pharmaceuticals may be landfilled in approved facilities, this is generally not the preferred method for laboratory-generated waste.[6][8]Requires specific approval and may not be permitted in all jurisdictions. Incineration is a more environmentally sound option for chemical waste.
Sewer/Drain Disposal Prohibited. Can lead to significant environmental contamination of waterways.
Regular Trash Disposal Prohibited. Poses a risk to public health and the environment.

Experimental Protocol: Laboratory-Scale Neutralization (General Guidance)

While no specific degradation protocols for this compound were cited in the reviewed literature, a general procedure for the neutralization of acidic or basic functional groups can be considered as a pre-treatment step to reduce the reactivity of the waste, though it does not eliminate the need for proper disposal. This compound is weakly acidic.

Objective: To neutralize the acidic properties of this compound waste in an aqueous solution as a preliminary step before collection for disposal.

Materials:

  • This compound waste

  • Dilute sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Stir plate and stir bar

  • Beaker large enough to accommodate the waste volume with room for additions

Procedure:

  • Ensure all work is conducted in a certified chemical fume hood.

  • Place the beaker containing the aqueous this compound waste solution on the stir plate and add a stir bar.

  • Begin gentle stirring of the solution.

  • Slowly add the dilute sodium hydroxide solution dropwise to the stirring this compound solution.

  • Periodically check the pH of the solution using a pH strip or meter.

  • Continue adding the base until the pH of the solution is neutral (approximately pH 7.0).

  • Once neutralized, cease the addition of the base.

  • Pour the neutralized solution into the designated "Non-RCRA Pharmaceutical Waste" container for subsequent disposal by a licensed contractor.

Note: This procedure reduces the chemical's immediate reactivity but does not degrade the this compound molecule itself. The resulting solution must still be disposed of as chemical waste.

Logical Workflow for this compound Disposal

Tolbutamide_Disposal_Workflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: In-Lab Management cluster_2 Step 3: Final Disposal cluster_3 Disposal Options cluster_4 Prohibited Actions Generate This compound Waste Generated (Unused chemical, contaminated labware) Segregate Segregate into Designated 'Non-RCRA Pharmaceutical Waste' Container Generate->Segregate Drain Drain Disposal Generate->Drain Trash Regular Trash Generate->Trash Label Label Container with Contents and Hazard Information Segregate->Label Store Store in Secure Satellite Accumulation Area Label->Store Pickup Arrange for Pickup by Licensed Waste Contractor Store->Pickup Transport Compliant Transportation Pickup->Transport Destroy Final Destruction Method Transport->Destroy Incineration High-Temperature Incineration Destroy->Incineration Landfill Secure Landfill (If Permitted) Destroy->Landfill

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tolbutamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling Tolbutamide, a sulfonylurea oral hypoglycemic agent. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2][3]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 2): May cause damage to organs.[2][3]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4] Use only outdoors or in a laboratory fume hood to minimize inhalation exposure.[1]

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[1]

Required Personal Protective Equipment
PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][4]Protects against splashes and dust, preventing serious eye irritation.[1]
Hand Protection Protective, chemical-impermeable gloves.[1][4]Prevents skin contact, irritation, and potential sensitization.[1][3]
Skin and Body Protection Wear suitable protective clothing, such as an impervious lab coat or gown.[1][3][4]Minimizes skin exposure to the chemical.
Respiratory Protection A suitable respirator may be required if dust is generated and engineering controls are insufficient.[1] Under normal use with adequate ventilation, it may not be needed.[3]Prevents inhalation of dust, which can cause respiratory tract irritation.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Follow these procedural guidelines for safe handling, storage, and disposal of this compound.

Handling and Storage Protocol
  • Preparation: Before handling, ensure all required PPE is correctly worn.[1]

  • Avoid Contact: Do not breathe dust, fume, gas, mist, vapors, or spray.[1][3] Avoid contact with skin and eyes.[4]

  • Hygiene Practices: Do not eat, drink, or smoke in the handling area.[1][3] Wash hands thoroughly after handling and before breaks.[1][3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store the substance locked up.[1][3]

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][5]
Skin Contact Take off contaminated clothing immediately.[1][3] Wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical advice.[5]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][5] If breathing is difficult, provide oxygen.[5] Call a physician if symptoms persist.
Ingestion Do NOT induce vomiting.[5] Rinse mouth and call a physician or poison control center immediately.[1] Overdosage can lead to severe hypoglycemia.[6][7]

Spill and Leak Cleanup

  • Evacuate: Evacuate personnel to a safe area.[4]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1][4]

  • Cleanup: Use personal protective equipment.[1] Absorb solutions with an inert, non-combustible liquid-binding material (e.g., diatomite, universal binders).[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

  • Decontamination: Decontaminate surfaces by scrubbing with alcohol.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1][3] It should be sent to an approved waste disposal plant.[3]

  • Unused Product: Mix the medicine with an unappealing substance like dirt or used coffee grounds.[8] Do not crush tablets or capsules.[8] Place the mixture in a sealed plastic bag and dispose of it in the trash.[8]

  • Empty Containers: Remove or scratch out all personal information from the label before recycling or disposing of the container.[8]

Quantitative Toxicological Data

The following table summarizes the acute toxicity data for this compound.

TestSpeciesDose
Oral LD50Rat2490 mg/kg[5]
Oral LD50Mouse490 mg/kg[2][5]
Intraperitoneal LD50Rat860 mg/kg[2]
Subcutaneous LD50Mouse980 mg/kg[2]

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population.

Workflow for Safe Handling of this compound

The diagram below outlines the critical steps for safely managing this compound within a laboratory setting, from initial risk assessment to final waste disposal.

G cluster_prep Preparation & Handling cluster_emergency Emergency Response cluster_disposal Disposal risk_assessment 1. Conduct Risk Assessment ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe Identify Hazards eng_controls 3. Use Engineering Controls (Fume Hood) ppe->eng_controls Layered Protection handling 4. Handle this compound (Weighing, Preparing Solutions) eng_controls->handling Minimize Exposure storage 5. Store Properly (Cool, Dry, Ventilated, Locked) handling->storage After Use spill Spill Occurs handling->spill Potential Incident first_aid Exposure Occurs handling->first_aid waste_collection 6. Collect Waste handling->waste_collection Generate Waste evacuate Evacuate Area spill->evacuate administer_fa Administer First Aid first_aid->administer_fa contain Contain Spill evacuate->contain cleanup Clean & Decontaminate contain->cleanup waste_disposal 8. Dispose via Approved Vendor cleanup->waste_disposal seek_medical Seek Medical Attention administer_fa->seek_medical waste_labeling 7. Label Waste Container waste_collection->waste_labeling waste_labeling->waste_disposal

Workflow for the Safe Handling, Emergency Response, and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.